molecular formula C24H37N5O3S3 B1667283 Biotin-HPDP CAS No. 129179-83-5

Biotin-HPDP

货号: B1667283
CAS 编号: 129179-83-5
分子量: 539.8 g/mol
InChI 键: QLPHBNRMJLFRGO-YDHSSHFGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Biotin-HPDP is a sulfhydryl-reactive biotinylation reagent that forms a reversible disulfide linkage. It is used to label protein cysteines and other substrates that contain sulfhydryl groups. This compound is also used in the biotin switch technique to tag S-nitrosylated (SNO) proteins, following reduction of SNO groups to thiols. Compounds that are tagged with biotin interact avidly with streptavidin-coupled beads, fluorophores, enzymes, etc. The interaction of this compound with substrates containing sulfhydryl groups is easily performed at pH 6.5 to 7.5 in buffers such as PBS. The disulfide linkage that is formed between avidin and substrate can later by cleaved by a reducing agent, like dithiothreitol.>This compound, also known as N-[6-(Biotinamido)hexyl]-3’-(2’-pyridyldithio)-propionamide, is a sulfhydryl reactive biotinylation reagent with a long chain, cleavable spacer arm.

属性

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37N5O3S3/c30-20(10-4-3-9-19-23-18(17-33-19)28-24(32)29-23)25-13-6-1-2-7-14-26-21(31)12-16-34-35-22-11-5-8-15-27-22/h5,8,11,15,18-19,23H,1-4,6-7,9-10,12-14,16-17H2,(H,25,30)(H,26,31)(H2,28,29,32)/t18-,19-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPHBNRMJLFRGO-YDHSSHFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCCNC(=O)CCSSC3=CC=CC=N3)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCNC(=O)CCSSC3=CC=CC=N3)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37N5O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90580280
Record name 5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(6-{3-[(pyridin-2-yl)disulfanyl]propanamido}hexyl)pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90580280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129179-83-5
Record name 5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(6-{3-[(pyridin-2-yl)disulfanyl]propanamido}hexyl)pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90580280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Biotin-HPDP: A Technical Guide to Structure, Properties, and Applications in Thiol Biotinylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide (Biotin-HPDP), a pivotal reagent for the biotinylation of sulfhydryl groups. This document details its chemical and physical properties, provides structured data for easy reference, outlines key experimental protocols, and visualizes its application in studying protein S-nitrosylation.

Core Chemical and Physical Properties

This compound is a sulfhydryl-reactive biotinylation reagent that enables the labeling of proteins and other molecules containing free thiol groups.[1] Its structure consists of three key components: a biotin moiety for high-affinity binding to avidin or streptavidin, a long spacer arm to minimize steric hindrance, and a pyridyldithiol reactive group that specifically targets sulfhydryls.[2]

The reaction with a free sulfhydryl group results in the formation of a stable disulfide bond, releasing pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm to follow the reaction's progress.[3] A significant feature of this linkage is its reversibility; the disulfide bond can be cleaved by reducing agents such as dithiothreitol (DTT), allowing for the recovery of the unmodified protein.[1][3] This characteristic is particularly advantageous for applications involving the purification and subsequent analysis of biotinylated molecules.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound.

Table 1: Chemical and Physical Properties

PropertyValueReference(s)
Molecular Formula C₂₄H₃₇N₅O₃S₃[4]
Molecular Weight 539.78 g/mol [4][5][6]
CAS Number 129179-83-5[4][5]
Appearance White to off-white solid[4]
Purity ≥95%[6][7]
Spacer Arm Length 29.2 Å[8]
Optimal Reaction pH 6.5 - 7.5[7][8]

Table 2: Solubility

SolventConcentrationReference(s)
DMSO ≥ 3 mg/mL[9]
6 mg/mL[7]
20 mg/mL[6][10]
up to 25 mM[11]
DMF 20 mg/mL[6][10]
DMSO:PBS (pH 7.2) (1:1) 0.5 mg/mL[6][10]
Water Insoluble[7]

Table 3: Storage Conditions

FormTemperatureDurationReference(s)
Powder -20°C3 years[4]
In Solvent -80°C6 months[4]
-20°C1 month[4]

Chemical Structure

The structure of this compound is fundamental to its function, featuring a biotin head, a spacer arm, and a thiol-reactive group.

Biotin_HPDP_Structure cluster_biotin Biotin Moiety cluster_spacer Spacer Arm (29.2 Å) cluster_reactive Reactive Group Biotin Biotin Spacer Hexyl-propionamide Linker Biotin->Spacer -CO(NH)-(CH₂)₆-NH-CO-(CH₂)₂- Reactive Pyridyldithiol Spacer->Reactive -S-S-Pyridine

This compound molecular components.

Experimental Protocols

This compound is a cornerstone reagent in the "biotin switch" technique, a widely used method for the detection and identification of S-nitrosylated proteins. S-nitrosylation is a critical post-translational modification involved in nitric oxide (NO) signaling.

General Protein Labeling Protocol

This protocol provides a general procedure for the biotinylation of a protein with free sulfhydryl groups.

Materials:

  • This compound

  • Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Protein sample in a sulfhydryl-free buffer (e.g., PBS, pH 7.2)

  • Reducing agent (e.g., DTT), optional for elution

  • Desalting column

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMF or DMSO to a final concentration of 4 mM. For example, dissolve 2.2 mg of this compound in 1 mL of DMF.[3]

  • Protein Preparation: Ensure the protein sample is in a sulfhydryl-free buffer at a suitable concentration (e.g., 1-5 mg/mL). If necessary, reduce disulfide bonds to generate free sulfhydryls and remove the reducing agent by dialysis or using a desalting column.

  • Biotinylation Reaction: Add the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of this compound over the protein is a common starting point.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C.

  • Removal of Excess Reagent: Remove non-reacted this compound using a desalting column or dialysis against a suitable buffer.

  • Verification of Biotinylation: The extent of biotinylation can be assessed using methods such as the HABA assay or by Western blot analysis with streptavidin-HRP.

Biotin Switch Technique for Detection of S-Nitrosylated Proteins

This technique allows for the specific labeling of cysteine residues that were originally S-nitrosylated.

Principle: The assay involves three main steps:

  • Blocking: All free sulfhydryl groups in the protein sample are blocked with a non-biotinylated thiol-reactive reagent, typically methyl methanethiosulfonate (MMTS).

  • Reduction: The S-nitrosothiol bonds are selectively reduced to free thiols using ascorbate.

  • Labeling: The newly formed free thiols are then specifically labeled with this compound.

Procedure:

  • Sample Preparation: Lyse cells or tissues in a suitable buffer containing protease inhibitors.

  • Blocking of Free Thiols:

    • Add a final concentration of 20 mM MMTS to the protein lysate.

    • Incubate at 50°C for 20 minutes with frequent vortexing to denature proteins and ensure complete blocking of all free thiols.

    • Precipitate the proteins by adding four volumes of cold acetone and incubating at -20°C for 20 minutes.

    • Pellet the proteins by centrifugation and wash the pellet with 70% acetone to remove excess MMTS.

  • Selective Reduction and Biotinylation:

    • Resuspend the protein pellet in a reaction buffer containing 1 mM ascorbate and 1 mM this compound.

    • Incubate for 1 hour at room temperature in the dark.

  • Removal of Excess Reagents: Precipitate the proteins with cold acetone as described in step 2 to remove unreacted ascorbate and this compound.

  • Detection of Biotinylated Proteins:

    • Resuspend the final protein pellet in an appropriate buffer.

    • The biotinylated proteins (originally S-nitrosylated) can be detected by Western blotting with an anti-biotin antibody or streptavidin-HRP.

    • Alternatively, biotinylated proteins can be enriched using streptavidin-agarose beads for subsequent identification by mass spectrometry.

Visualizing Experimental Workflows and Signaling Pathways

Biotin Switch Technique Workflow

The following diagram illustrates the key steps of the biotin switch technique.

Biotin_Switch_Workflow start Protein Lysate (with free -SH and -SNO) block Step 1: Block Free Thiols (with MMTS) start->block precip1 Acetone Precipitation (remove excess MMTS) block->precip1 label Step 2 & 3: Reduce -SNO & Label (with Ascorbate & this compound) precip1->label precip2 Acetone Precipitation (remove excess reagents) label->precip2 detect Detection of Biotinylated Proteins precip2->detect end S-Nitrosylated Protein Profile detect->end

Workflow of the biotin switch technique.
Signaling Pathway: Regulation of NMDA Receptor by S-Nitrosylation

S-nitrosylation is a key physiological mechanism for regulating the activity of the N-methyl-D-aspartate (NMDA) receptor, a critical ion channel in the central nervous system.[12][13] Overactivation of the NMDA receptor can lead to excitotoxicity and neuronal damage. Nitric oxide (NO), produced by neuronal nitric oxide synthase (nNOS), can S-nitrosylate specific cysteine residues on the NMDA receptor subunits (e.g., Cys399 on NR2A), leading to the inhibition of channel activity.[10][13] This represents a negative feedback loop that protects neurons from excessive stimulation.[13] The biotin switch technique, using this compound, has been instrumental in identifying these specific S-nitrosylation sites and elucidating this regulatory pathway.

NMDAR_Signaling cluster_membrane Neuronal Membrane NMDAR NMDA Receptor Ca_influx Ca²⁺ Influx NMDAR->Ca_influx opens channel Inhibition Inhibition of NMDAR Activity nNOS nNOS NO_production NO Production nNOS->NO_production Glutamate Glutamate Glutamate->NMDAR binds Ca_influx->nNOS activates S_nitrosylation S-Nitrosylation of NMDAR (via this compound detection) NO_production->S_nitrosylation causes S_nitrosylation->NMDAR negative feedback

Regulation of NMDA receptor by S-nitrosylation.

References

The Sulfhydryl Reactivity of Biotin-HPDP: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide (Biotin-HPDP) for the selective biotinylation of sulfhydryl groups in proteins and other biomolecules. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's chemistry, reactivity, and practical applications.

Core Principles of this compound Reactivity

This compound is a sulfhydryl-reactive biotinylation reagent that enables the specific labeling of free thiol groups, such as those found in the side chains of cysteine residues in proteins.[1] The key to its functionality lies in the 2-pyridyldithio group, which readily reacts with a sulfhydryl group via a disulfide exchange mechanism. This reaction forms a stable, yet reversible, disulfide bond between the biotin moiety and the target molecule.[2]

A significant advantage of using this compound is the concurrent release of a pyridine-2-thione molecule for every sulfhydryl group that reacts.[3][4] This byproduct has a distinct absorbance maximum at 343 nm, allowing for the real-time monitoring and quantification of the biotinylation reaction.[4][5] The formed disulfide linkage can be readily cleaved by reducing agents such as dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), enabling the recovery of the original, unmodified molecule.[2][6] This reversibility is a critical feature for applications such as affinity purification where gentle elution of the captured molecule is desired.[2][5]

This compound is a membrane-permeable reagent, allowing for the labeling of intracellular components.[2][7] However, it is not readily soluble in aqueous solutions and must first be dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), before being added to the reaction mixture.[8][9]

Quantitative Data Summary

For ease of comparison, the following table summarizes the key quantitative parameters associated with this compound:

ParameterValueReference(s)
Molecular Weight 539.8 g/mol [10]
Spacer Arm Length 29.2 Å[2][9]
Optimal Reaction pH 6.5 - 8.0[2][9]
Pyridine-2-thione Molar Extinction Coefficient (at 343 nm) 8,080 M⁻¹cm⁻¹[4][5]
Recommended Storage 4°C or -20°C, desiccated[4]
Solubility Soluble in DMSO and DMF[8][9]

Experimental Protocols

General Protocol for Protein Biotinylation

This protocol provides a general workflow for the biotinylation of a protein with available free sulfhydryl groups.

Materials:

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Protein sample in a sulfhydryl-free buffer (e.g., Phosphate-Buffered Saline [PBS], pH 7.2-7.5)

  • Reducing agent (e.g., 5-10 mM DTT or TCEP) if disulfide bonds need to be reduced prior to labeling

  • Desalting column or dialysis equipment for purification

Procedure:

  • Sample Preparation: If the protein's sulfhydryl groups are in the form of disulfide bonds, they must first be reduced. Incubate the protein with 5-10 mM DTT or TCEP for 30-60 minutes at room temperature.[5][10] Subsequently, remove the reducing agent using a desalting column or dialysis.

  • Reagent Preparation: Prepare a stock solution of this compound (e.g., 4 mM) in DMF or DMSO.[4][5] This may require gentle warming to ensure complete dissolution.[5]

  • Biotinylation Reaction: Add the this compound stock solution to the protein sample to achieve a final concentration typically in the range of 0.4-2.0 mM.[2][4] The optimal molar ratio of this compound to protein will depend on the number of available sulfhydryl groups and should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for a longer duration at 4°C for sensitive proteins.[2][4][11]

  • (Optional) Monitoring the Reaction: The progress of the biotinylation can be monitored by measuring the increase in absorbance at 343 nm, which corresponds to the release of pyridine-2-thione.[4][5]

  • Purification: Remove excess, unreacted this compound and the pyridine-2-thione byproduct using a desalting column or dialysis.[2][5]

Biotin Switch Assay for the Detection of S-Nitrosylated Proteins

The biotin switch assay is a widely used method to specifically detect S-nitrosylated proteins.[6][12][13] This technique involves three key steps: blocking of free thiols, selective reduction of S-nitrosothiols, and subsequent biotinylation of the newly formed free thiols with this compound.

Materials:

  • Cell or tissue lysate

  • Blocking Buffer: HEN buffer (250 mM HEPES, 1 mM EDTA, 0.1 mM neocuproine, pH 7.7) containing 1% SDS and a thiol-blocking agent (e.g., 20 mM S-methyl methanethiosulfonate - MMTS).

  • Labeling Reagent: this compound (e.g., 4 mM in DMF).[8][9]

  • Reducing Agent: Sodium ascorbate (e.g., 50 mM, freshly prepared).[8]

  • Acetone (pre-chilled to -20°C)

  • Streptavidin-agarose beads for enrichment

  • Wash and Elution Buffers

Procedure:

  • Blocking Free Thiols: Incubate the protein sample with Blocking Buffer for 30-60 minutes at 50°C with frequent vortexing to block all free sulfhydryl groups.[13]

  • Removal of Blocking Reagent: Precipitate the proteins by adding at least three volumes of cold acetone and incubating at -20°C for 20 minutes.[6][8] Centrifuge to pellet the proteins and discard the supernatant.

  • Labeling of S-Nitrosylated Cysteines: Resuspend the protein pellet in a suitable buffer (e.g., HENS buffer).[13] Add sodium ascorbate to selectively reduce the S-nitrosothiol bonds to free thiols.[6][8] Immediately add this compound to label the newly exposed sulfhydryl groups.[6][8] Incubate for 1 hour at room temperature.[8]

  • Removal of Excess this compound: Precipitate the proteins again with cold acetone as described in step 2.[8]

  • Enrichment of Biotinylated Proteins: Resuspend the protein pellet and incubate with streptavidin-agarose beads to capture the biotinylated proteins.[8]

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the biotinylated proteins by incubating the beads with a buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol) to cleave the disulfide bond.[11]

  • Analysis: The eluted proteins can then be analyzed by downstream applications such as Western blotting or mass spectrometry.

Visualizations

The following diagrams illustrate the key processes involving this compound.

G cluster_reactants Reactants cluster_products Products Biotin_HPDP This compound Biotin_Protein Biotin-S-S-Protein Biotin_HPDP->Biotin_Protein Disulfide Exchange Pyrithione Pyridine-2-thione (Abs @ 343 nm) Biotin_HPDP->Pyrithione Release Protein_SH Protein-SH Protein_SH->Biotin_Protein

Caption: Reaction mechanism of this compound with a sulfhydryl group.

G start Protein Sample (Free-SH, S-NO) block 1. Block Free Thiols (e.g., MMTS) start->block wash1 2. Acetone Precipitation (Remove excess blocking agent) block->wash1 label 3. Reduce S-NO & Label (Ascorbate + this compound) wash1->label wash2 4. Acetone Precipitation (Remove excess this compound) label->wash2 enrich 5. Streptavidin Affinity Purification wash2->enrich elute 6. Elution (with DTT/TCEP) enrich->elute analyze 7. Downstream Analysis (WB, MS) elute->analyze

Caption: Workflow of the Biotin Switch Assay.

G start Protein with Free Sulfhydryls prepare_reagent 1. Dissolve this compound in DMSO/DMF start->prepare_reagent react 2. Incubate Protein with This compound (1-2h, RT) prepare_reagent->react monitor 3. (Optional) Monitor Absorbance at 343 nm react->monitor purify 4. Purify by Desalting or Dialysis monitor->purify product Biotinylated Protein purify->product

Caption: General workflow for protein biotinylation with this compound.

References

Biotin-HPDP and Its Spacer Arm: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the spacer arm in the biotinylation reagent Biotin-HPDP (N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide). Understanding the characteristics of this spacer arm is paramount for the successful design and execution of experiments involving protein labeling, purification, and detection.

Core Concepts: The Structure and Function of this compound

This compound is a sulfhydryl-reactive biotinylation reagent widely used in life sciences research. Its structure consists of three key components:

  • A Biotin Moiety: This provides the high-affinity binding to avidin and streptavidin, forming the basis of many detection and purification systems.

  • A Pyridyldithio Reactive Group: This group specifically reacts with free sulfhydryl (-SH) groups, typically found on cysteine residues of proteins, to form a stable, yet cleavable, disulfide bond.

  • A Hexyl Spacer Arm: This linker connects the biotin moiety to the reactive group.

The reaction between this compound and a free sulfhydryl group results in the formation of a disulfide bond with the target molecule and the release of pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm to follow the reaction progress.[1][2]

The Significance of the Spacer Arm Length

The spacer arm in biotinylation reagents plays a crucial role in overcoming steric hindrance. The deep biotin-binding pocket of avidin and streptavidin can be inaccessible if the biotin molecule is too closely conjugated to a large protein. The extended spacer arm of this compound positions the biotin moiety away from the labeled protein, facilitating its interaction with the binding pocket of avidin or streptavidin.[2][3]

A study comparing biotinylation reagents with varying spacer arm lengths demonstrated that a longer "bridge length" between the biotin and the immobilized surface leads to a better dose-response curve in a solid-phase competitive assay.[4] This suggests that longer spacer arms can significantly improve the efficiency of biotin-avidin/streptavidin interactions, a critical consideration for assay sensitivity and protein capture. Inadequate spacer arm length can lead to reduced binding efficiency due to steric hindrance from the conjugated protein.[2]

Quantitative Data Summary

The following table summarizes the properties of this compound and compares it with other biotinylation reagents with different spacer arm lengths.

ReagentSpacer Arm Length (Å)Reactive GroupTargetCleavable?
This compound 29.2 PyridyldithiolSulfhydryls (-SH)Yes (Disulfide bond)
NHS-Biotin13.5NHS EsterPrimary Amines (-NH2)No
Sulfo-NHS-LC-Biotin22.4Sulfo-NHS EsterPrimary Amines (-NH2)No
NHS-LC-LC-Biotin30.5NHS EsterPrimary Amines (-NH2)No

Experimental Protocols

General Protein Biotinylation with this compound

This protocol describes the general procedure for labeling a purified protein containing free sulfhydryl groups.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Protein sample in a sulfhydryl-free buffer (e.g., PBS, pH 7.0-8.0)

  • Reducing agent (e.g., DTT or TCEP), if protein's sulfhydryls are oxidized

  • Desalting column

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO or DMF to a final concentration of 4 mM.[5]

  • Protein Sample Preparation:

    • Dissolve the protein to be labeled in a sulfhydryl-free buffer at a concentration of 1-5 mg/mL.

    • If the protein's sulfhydryl groups are in disulfide bonds, they must be reduced first. Incubate the protein with 5-10 mM DTT or TCEP for 30-60 minutes at room temperature.

    • Crucially, remove the reducing agent before adding this compound. This can be achieved using a desalting column.

  • Biotinylation Reaction: Add the this compound stock solution to the protein solution to achieve a final concentration of 0.4 mM.[5] The optimal molar ratio of this compound to protein will depend on the number of free sulfhydryls on the protein and should be optimized for each specific application.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[5]

  • Removal of Excess this compound: Remove non-reacted this compound using a desalting column.

  • Monitoring the Reaction (Optional): The release of pyridine-2-thione can be measured at 343 nm to monitor the progress of the biotinylation reaction.[1][2] The molar extinction coefficient for pyridine-2-thione at 343 nm is 8,080 M⁻¹cm⁻¹.[1]

Cell Surface Protein Biotinylation

This protocol is for labeling proteins on the surface of living cells. It is crucial to use a membrane-impermeable biotinylation reagent for this application if only surface proteins are to be targeted. While this compound is membrane-permeable, this protocol can be adapted for its use, or a similar protocol can be followed using a water-soluble and membrane-impermeable analog like Sulfo-NHS-SS-Biotin for specific cell-surface labeling.[6]

Materials:

  • Cultured cells

  • Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

  • This compound or a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin)

  • Quenching solution (e.g., PBS containing 100 mM glycine)

  • Lysis buffer

Procedure:

  • Cell Preparation: Wash cultured cells twice with ice-cold PBS (pH 8.0) to remove any primary amines from the culture medium.

  • Biotinylation:

    • Resuspend the cells in ice-cold PBS (pH 8.0) containing the biotinylation reagent. For Sulfo-NHS-SS-Biotin, a concentration of 0.25 mg/mL is often used.

    • Incubate the cells for 30 minutes at 4°C with gentle agitation.

  • Quenching: Wash the cells twice with a quenching solution (e.g., PBS with 100 mM glycine) to stop the reaction by consuming any unreacted biotinylation reagent.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer to extract the biotinylated proteins.

  • Purification: The biotinylated proteins can then be purified using streptavidin-agarose beads.

The Biotin Switch Technique for Detecting S-Nitrosylated Proteins

The biotin switch technique is a powerful method to specifically detect S-nitrosylated proteins. It involves three main steps: blocking free thiols, reducing S-nitrosothiols to thiols, and then labeling these newly formed thiols with this compound.

Materials:

  • HEN Buffer (250 mM HEPES, 1 mM EDTA, 0.1 mM Neocuproine)

  • Blocking Buffer: HEN buffer with 1.8% SDS and 20 mM Methyl methanethiosulfonate (MMTS)

  • Labeling Solution: this compound (2.5 mg/ml in DMSO)

  • Ascorbate Solution (200 mM Sodium Ascorbate in HEN buffer)

  • Acetone (ice-cold)

  • Streptavidin-agarose beads

  • Neutralization Buffer

  • Elution Buffer (containing a reducing agent like DTT or β-mercaptoethanol)

Procedure:

  • Sample Preparation: Lyse cells or tissues in HEN buffer.

  • Blocking Free Thiols:

    • Dilute the protein sample in HEN buffer.

    • Add Blocking Buffer containing MMTS to block all free cysteine thiols. Incubate for 20-30 minutes at 50°C with frequent vortexing.

  • Removal of Excess MMTS: Precipitate the proteins by adding three volumes of ice-cold acetone. Incubate at -20°C for 20 minutes and then centrifuge to pellet the proteins. Wash the pellet with acetone.

  • Labeling of S-Nitrosylated Cysteines:

    • Resuspend the protein pellet in HENS buffer (HEN with 1% SDS).

    • Add the this compound Labeling Solution and the Ascorbate Solution. The ascorbate specifically reduces the S-nitrosothiol bond, and the newly formed free thiol is immediately labeled by this compound.

    • Incubate for 1 hour at room temperature in the dark.

  • Removal of Excess this compound: Precipitate the proteins again with ice-cold acetone to remove unreacted this compound.

  • Purification of Biotinylated Proteins:

    • Resuspend the protein pellet and add Neutralization Buffer.

    • Add streptavidin-agarose beads and incubate for 1 hour at room temperature to capture the biotinylated proteins.

  • Elution: Wash the beads extensively and then elute the captured proteins by incubating with an elution buffer containing a reducing agent (e.g., 20 mM DTT or 1% β-mercaptoethanol) to cleave the disulfide bond.

  • Analysis: The eluted proteins can then be analyzed by SDS-PAGE and Western blotting with an antibody against the protein of interest.

Visualizations

Biotin_HPDP_Reaction Protein-SH Protein-SH (Free Sulfhydryl) Biotinylated_Protein Protein-S-S-Biotin (Biotinylated Protein) Protein-SH->Biotinylated_Protein + this compound This compound Biotin-S-S-Pyridyl (this compound) Pyridine-2-thione Pyridyl-SH (Pyridine-2-thione)

Caption: Reaction of this compound with a protein's free sulfhydryl group.

Biotin_Switch_Workflow cluster_workflow Biotin Switch Technique Workflow A 1. Block Free Thiols (with MMTS) B 2. Remove Excess MMTS (Acetone Precipitation) A->B C 3. Reduce S-NO & Label (Ascorbate + this compound) B->C D 4. Remove Excess this compound (Acetone Precipitation) C->D E 5. Purify Biotinylated Proteins (Streptavidin-Agarose) D->E F 6. Elute Proteins (with DTT) E->F G 7. Analyze (SDS-PAGE, Western Blot) F->G

Caption: Workflow for the biotin switch technique to detect S-nitrosylation.

Spacer_Arm_Significance cluster_logic Importance of Spacer Arm Length A Long Spacer Arm (e.g., this compound) C Reduced Steric Hindrance A->C B Short Spacer Arm D Increased Steric Hindrance B->D E Efficient Avidin/Streptavidin Binding C->E F Inefficient Avidin/Streptavidin Binding D->F

References

Principle of Reversible Biotinylation with Biotin-HPDP: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of reversible biotinylation using Biotin-HPDP (N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide). This technique is a cornerstone for the selective labeling, purification, and analysis of proteins and other biomolecules containing free sulfhydryl groups. Its key advantage lies in the cleavable disulfide bond, which allows for the recovery of the target molecule in its native state after affinity purification, a critical feature for downstream applications in research and drug development.

Core Principle: A Reversible Covalent Bond

This compound is a sulfhydryl-reactive biotinylation reagent.[1][2][3][4][5] Its structure consists of three key components: a biotin moiety for high-affinity binding to avidin or streptavidin, a spacer arm to minimize steric hindrance, and a pyridyldithio group that specifically reacts with free sulfhydryl (-SH) groups, such as those found on cysteine residues in proteins.[1][6]

The reaction proceeds via a disulfide exchange mechanism, forming a stable disulfide bond between the biotinylating reagent and the target molecule.[1][7][8] A byproduct of this reaction, pyridine-2-thione, is released and can be quantified by measuring its absorbance at 343 nm to monitor the progress of the biotinylation reaction.[7][8][9][10]

The reversibility of this linkage is achieved by treating the biotinylated molecule with a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[2][7][11] This cleaves the disulfide bond, releasing the biotin tag and regenerating the free sulfhydryl group on the target molecule.[7] This feature is particularly advantageous for applications where the recovery of the unmodified protein is essential for further analysis.[7][9]

Quantitative Data

The efficiency of both the biotinylation and the cleavage steps is critical for the successful application of this technique. The following table summarizes key quantitative parameters associated with the use of this compound and similar cleavable biotin reagents.

ParameterValueConditionsSource
Protein Recovery Rate > 90%Standard affinity protocols using this compound.[4]
Cleavage Efficiency > 98%Using 10% formic acid for 0.5 hours at room temperature for an acid-labile disulfide probe. While not this compound, this demonstrates the high efficiency achievable with cleavable linkers.[12]
Reaction pH 6.5 - 7.5Optimal range for the reaction of the pyridyldithio group with sulfhydryls.[2][5]
Pyridine-2-thione Extinction Coefficient 8.08 x 10³ M⁻¹cm⁻¹ at 343 nmAllows for the quantification of the biotinylation reaction.[9][10]

Experimental Protocols

A prominent application of reversible biotinylation with this compound is the "biotin switch technique" (BST), used for the detection and identification of S-nitrosylated proteins.[1][2] This method involves a three-step process to specifically label S-nitrosylated cysteines.

The Biotin Switch Technique Protocol

1. Blocking of Free Thiols:

  • Objective: To prevent the labeling of non-S-nitrosylated cysteine residues.

  • Procedure:

    • Prepare a protein lysate in a suitable buffer (e.g., HEN buffer: 250 mM HEPES, 1 mM EDTA, 0.1 mM Neocuproine, pH 7.7).

    • Add a blocking reagent, typically S-methyl methanethiosulfonate (MMTS), to a final concentration of 20 mM.[13]

    • Incubate the mixture to allow for the complete blocking of all free sulfhydryl groups.

2. Selective Reduction of S-Nitrosothiols:

  • Objective: To specifically convert the S-nitrosothiol linkage to a free sulfhydryl group.

  • Procedure:

    • Remove excess MMTS by protein precipitation with acetone.[13]

    • Resuspend the protein pellet in a reaction buffer.

    • Add a reducing agent, such as sodium ascorbate (final concentration 50 mM), to selectively reduce the S-nitrosothiols, exposing a free thiol group.[13]

3. Biotinylation of Newly Formed Thiols:

  • Objective: To label the newly exposed sulfhydryl groups with this compound.

  • Procedure:

    • Immediately after adding the reducing agent, add this compound (typically from a stock solution in DMF or DMSO) to a final concentration of around 4 mM.[13][14][15]

    • Incubate the reaction mixture to allow for the biotinylation of the target cysteine residues.

    • Remove excess this compound by acetone precipitation.[13][14][15]

4. Affinity Purification and Elution:

  • Objective: To isolate the biotinylated proteins and then recover them in their native form.

  • Procedure:

    • Resuspend the protein pellet in a binding buffer and add streptavidin-agarose beads.[14][15]

    • Incubate to allow the biotinylated proteins to bind to the beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the captured proteins by incubating the beads with a buffer containing a reducing agent (e.g., DTT or 2-mercaptoethanol) to cleave the disulfide bond.[13]

Mandatory Visualizations

This compound Reaction Mechanism

G cluster_reactants Reactants cluster_products Products cluster_cleavage Reversible Cleavage Protein_SH Protein-SH (Free Sulfhydryl Group) Biotinylated_Protein Protein-S-S-Biotin (Biotinylated Protein) Protein_SH->Biotinylated_Protein + this compound Biotin_HPDP Biotin-S-S-Pyridine (this compound) Pyridine_2_thione Pyridine-2-thione (Byproduct) Biotin_HPDP->Pyridine_2_thione Reducing_Agent Reducing Agent (e.g., DTT, TCEP) Biotinylated_Protein->Reducing_Agent Cleaved_Protein Protein-SH (Regenerated Protein) Reducing_Agent->Cleaved_Protein Biotin_Thiol Biotin-SH (Released Biotin) Reducing_Agent->Biotin_Thiol

Caption: Reaction scheme of reversible biotinylation with this compound.

Experimental Workflow of the Biotin Switch Technique

G start Protein Sample with S-Nitrosylated Cysteines blocking Step 1: Block Free Thiols (e.g., with MMTS) start->blocking reduction Step 2: Selectively Reduce SNOs (e.g., with Ascorbate) blocking->reduction labeling Step 3: Label Nascent Thiols (with this compound) reduction->labeling purification Affinity Purification (Streptavidin Beads) labeling->purification elution Elution with Reducing Agent (e.g., DTT) purification->elution analysis Downstream Analysis (e.g., Western Blot, Mass Spectrometry) elution->analysis

Caption: Workflow of the Biotin Switch Technique for SNO protein analysis.

Signaling Pathway Example: Fas S-Nitrosylation and Apoptosis

G cluster_stimulus Stimulus cluster_pathway Signaling Cascade cluster_detection Detection via Biotin Switch NO_Donors NO Donors / iNOS Activation S_Nitrosylation S-Nitrosylation of Fas NO_Donors->S_Nitrosylation Fas_Receptor Fas Receptor (CD95) Fas_Receptor->S_Nitrosylation Fas_Aggregation Fas Aggregation in Lipid Rafts S_Nitrosylation->Fas_Aggregation BST Biotin Switch Technique (using this compound) S_Nitrosylation->BST Detection FasL_Binding FasL Binding Fas_Aggregation->FasL_Binding Apoptosis_Signaling Enhanced Apoptosis Signaling FasL_Binding->Apoptosis_Signaling

Caption: S-Nitrosylation of the Fas receptor enhances apoptotic signaling.

References

Biotin-HPDP: A Technical Guide to Solubility and Application in Thiol-Specific Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide (Biotin-HPDP), a pivotal reagent in covalent drug development and proteomics. This document outlines its solubility characteristics in dimethyl sulfoxide (DMSO) and other common organic solvents, presents detailed experimental protocols for its use, and illustrates a key application in a biochemical context.

Core Concepts of this compound

This compound is a sulfhydryl-reactive biotinylation reagent widely employed to label proteins and other molecules containing free thiol groups, such as cysteine residues.[1][2] Its utility stems from the formation of a reversible disulfide bond with the target thiol, a feature that is particularly advantageous for applications requiring the subsequent cleavage and recovery of the labeled molecule.[3][4] The reagent consists of a biotin moiety, a spacer arm, and a pyridyldithiol group that reacts specifically with sulfhydryls.[5][6] Due to its hydrophobic nature, this compound is insoluble in aqueous solutions and requires dissolution in an organic solvent prior to use in most biological applications.[3][7]

Solubility Profile of this compound

The solubility of this compound is a critical parameter for the successful design and execution of labeling experiments. While generally soluble in polar aprotic solvents, the specific concentrations can vary between suppliers and are influenced by factors such as the purity of the solvent and the presence of moisture.[8][9] It is crucial to use fresh, anhydrous DMSO for optimal solubility, as hygroscopic DMSO can significantly decrease the achievable concentration.[8][9]

Below is a summary of the reported solubility of this compound in various organic solvents.

SolventReported SolubilityNotes
Dimethyl Sulfoxide (DMSO) ≥101.4 mg/mL[1][3]Some sources report lower solubility (e.g., 2 mg/mL, 3.33 mg/mL[8], 6 mg/mL[9], 20 mg/mL[2]). The higher values are more frequently cited. Use of fresh, anhydrous DMSO is recommended.[8][9] Ultrasonic treatment may be needed to achieve dissolution.[1][8]
Dimethylformamide (DMF) 20 mg/mL[2]A commonly used alternative to DMSO.[3][10]
Ethanol (EtOH) ≥8.29 mg/mL[1][3]Requires ultrasonic treatment to dissolve.[1][3]
Water Insoluble[3][9]
DMSO:PBS (pH 7.2) (1:1) 0.5 mg/mL[2]Illustrates the significant drop in solubility upon addition of aqueous buffer.

Experimental Protocols

The following sections provide detailed methodologies for the preparation of this compound stock solutions and a general protocol for protein biotinylation.

Preparation of a this compound Stock Solution

A concentrated stock solution of this compound is typically prepared in an organic solvent, which is then diluted into the aqueous reaction buffer.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Microcentrifuge tubes

Procedure:

  • Weigh the desired amount of this compound powder in a microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock solution concentration (e.g., 4 mM, which is approximately 2.2 mg in 1 mL).[4][10]

  • Vortex the tube vigorously to mix.

  • To ensure complete dissolution, gently warm the mixture to 37°C and/or sonicate.[4][10]

  • Visually inspect the solution to ensure there are no undissolved particles.

  • The stock solution can be aliquoted and stored at -20°C for short-term storage or -80°C for longer periods (up to 6 months).[8] Avoid repeated freeze-thaw cycles.[8]

General Protocol for Protein Biotinylation

This protocol describes the labeling of a protein with free sulfhydryl groups using a this compound stock solution.

Materials:

  • Protein sample containing free sulfhydryls in a sulfhydryl-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a pH between 6.5 and 7.5.[3][10]

  • This compound stock solution (e.g., 4 mM in DMF).[4]

  • Desalting column or dialysis cassette for removal of excess reagent.[10]

Procedure:

  • Ensure the protein sample is in a suitable buffer. If the protein has disulfide bonds that need to be labeled, they must first be reduced using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.[4]

  • Add the this compound stock solution to the protein solution to achieve the desired final concentration of the labeling reagent. A 10- to 20-fold molar excess of this compound over the protein is a common starting point.[11]

  • Incubate the reaction mixture for 1-2 hours at room temperature or 4°C for sensitive proteins.[4][12]

  • The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.[4][10]

  • Remove the excess, unreacted this compound using a desalting column or dialysis.[4] The biotinylated protein is now ready for downstream applications.

Application: The Biotin Switch Assay

A prominent application of this compound is the "biotin switch" assay, used to detect and identify S-nitrosylated proteins.[1][2] This technique involves a three-step process: blocking of free thiols, selective reduction of S-nitrosothiols, and subsequent labeling of the newly exposed thiols with this compound.

Biotin_Switch_Assay cluster_0 Step 1: Blocking Free Thiols cluster_1 Step 2: Selective Reduction cluster_2 Step 3: Biotinylation Protein Protein with Free (-SH) and S-Nitrosylated (-SNO) Cysteines Blocked_Protein Protein with Blocked Thiols (-S-S-CH3) and Intact S-Nitrosylation (-SNO) Protein->Blocked_Protein Reaction Blocker Thiol-blocking Reagent (e.g., MMTS) Blocker->Protein Blocked_Protein_2 Protein with Blocked Thiols (-S-S-CH3) and Intact S-Nitrosylation (-SNO) Reducer Reducing Agent (e.g., Ascorbate) Reducer->Blocked_Protein_2 Reduced_Protein Protein with Newly Exposed Free Thiols (-SH) Reduced_Protein_2 Protein with Newly Exposed Free Thiols (-SH) Blocked_Protein_2->Reduced_Protein Reduction of -SNO Biotin_HPDP This compound in DMSO/DMF Biotin_HPDP->Reduced_Protein_2 Biotinylated_Protein Biotinylated Protein (-S-S-Biotin) Reduced_Protein_2->Biotinylated_Protein Labeling

Caption: Workflow of the biotin switch assay for detecting S-nitrosylated proteins.

This diagram illustrates the logical progression of the biotin switch assay. Initially, all free sulfhydryl groups on a protein are blocked. Subsequently, the S-nitrosylated cysteines are selectively reduced to free thiols. Finally, these newly available sulfhydryl groups are specifically labeled with this compound, allowing for their detection and purification using streptavidin-based methods. This powerful technique, enabled by the specific reactivity and solubility characteristics of this compound, is invaluable for studying the role of protein S-nitrosylation in cellular signaling and disease.

References

An In-depth Technical Guide to the Applications of Biotin-HPDP in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide (Biotin-HPDP) is a versatile, thiol-reactive biotinylation reagent that has become an indispensable tool in molecular biology. Its unique properties, including a medium-length spacer arm and a cleavable disulfide bond, enable the selective labeling and reversible purification of proteins and other biomolecules containing free sulfhydryl groups. This guide provides a comprehensive overview of the core principles of this compound chemistry, its diverse applications in studying post-translational modifications and protein interactions, and its emerging role in drug delivery systems. Detailed experimental protocols and quantitative data are presented to facilitate its practical implementation in the laboratory.

Core Principles of this compound

This compound is a membrane-permeable reagent designed for the specific biotinylation of cysteine residues in proteins or other molecules containing free sulfhydryl (-SH) groups.[1][2] Its functionality is based on a pyridyldithiol group that reacts with a thiol via a disulfide exchange reaction, forming a stable, yet reversible, disulfide bond.[2][3] This reaction releases a pyridine-2-thione molecule, which can be quantified spectrophotometrically to monitor the progress of the labeling reaction.[3][4]

The biotin moiety of the reagent allows for high-affinity binding to avidin or streptavidin, enabling efficient enrichment and purification of the labeled molecules.[5] The 29.2 angstrom spacer arm minimizes steric hindrance, facilitating this interaction.[3][5] A key feature of this compound is the cleavable nature of the newly formed disulfide bond.[4] Treatment with reducing agents, such as dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), readily breaks this bond, allowing for the recovery of the native, unmodified biomolecule.[2][4]

BiotinHPDP This compound BiotinylatedProtein Biotinylated Protein (Disulfide Bond) BiotinHPDP->BiotinylatedProtein Reaction at pH 6.5-7.5 ProteinSH Protein-SH (Cysteine) ProteinSH->BiotinylatedProtein Pyridine2Thione Pyridine-2-thione (Byproduct, A343nm) BiotinylatedProtein->Pyridine2Thione Release RecoveredProtein Recovered Protein-SH BiotinylatedProtein->RecoveredProtein Cleavage BiotinThiol Biotin-Thiol BiotinylatedProtein->BiotinThiol Release ReducingAgent Reducing Agent (e.g., DTT, TCEP) ReducingAgent->BiotinylatedProtein

Figure 1: Reaction mechanism of this compound with a thiol-containing protein and subsequent cleavage.

Quantitative Data

The following tables summarize key quantitative parameters associated with this compound and its interactions.

ParameterValueReference
Chemical Properties
Molecular Weight539.78 g/mol [4]
Spacer Arm Length29.2 Å[3][4]
Reaction Parameters
Optimal Reaction pH6.5 - 8.0[2][4]
Molar Extinction Coefficient of Pyridine-2-thione8,080 M⁻¹cm⁻¹ at 343 nm[4]
Binding Affinity
Dissociation Constant (Kd) of Biotin-Streptavidin~10⁻¹⁴ M

Table 1: Physicochemical and Reaction Properties of this compound.

ReagentReactive GroupBond FormedReversibilityKey Features
This compound PyridyldithiolDisulfideCleavable (reducing agents)Thiol-specific, allows for recovery of native protein.
Maleimide-PEGn-Biotin MaleimideThioetherNon-cleavableHighly reactive with thiols, stable bond.
Iodoacetyl-LC-Biotin IodoacetylThioetherNon-cleavableReacts with thiols, can have some reactivity with other nucleophiles.
NHS-Biotin N-Hydroxysuccinimide esterAmideNon-cleavableReacts with primary amines (lysine, N-terminus).

Table 2: Comparison of Common Biotinylation Reagents.

Key Applications and Experimental Protocols

Studying Protein S-Nitrosylation: The Biotin Switch Technique

A primary application of this compound is in the "biotin switch" technique, a powerful method for the detection and identification of S-nitrosylated proteins.[6][7] This post-translational modification, the addition of a nitric oxide group to a cysteine thiol, is a key signaling mechanism in many physiological and pathological processes.

The workflow involves three main steps:

  • Blocking: Free thiols in a protein lysate are blocked with a non-biotinylated thiol-reactive reagent, such as S-methyl methanethiosulfonate (MMTS).[7]

  • Reduction: The S-nitrosothiols are selectively reduced to free thiols using ascorbate.[7]

  • Labeling: The newly exposed thiols are then specifically labeled with this compound.[7]

The biotinylated proteins can then be detected by western blot or enriched using streptavidin-agarose for identification by mass spectrometry.[6]

cluster_0 Step 1: Blocking cluster_1 Step 2: Reduction cluster_2 Step 3: Labeling cluster_3 Downstream Analysis ProteinMix Protein Lysate (Free Thiols & S-Nitrosothiols) BlockedProtein Blocked Thiols ProteinMix->BlockedProtein MMTS MMTS MMTS->BlockedProtein ReducedSNO Reduced S-Nitrosothiols (Newly Exposed Thiols) BlockedProtein->ReducedSNO Ascorbate Ascorbate Ascorbate->ReducedSNO BiotinylatedProtein Biotinylated Protein ReducedSNO->BiotinylatedProtein BiotinHPDP This compound BiotinHPDP->BiotinylatedProtein Streptavidin Streptavidin Affinity Purification BiotinylatedProtein->Streptavidin WesternBlot Western Blot (Detection) BiotinylatedProtein->WesternBlot MassSpec Mass Spectrometry (Identification) Streptavidin->MassSpec

Figure 2: Workflow of the Biotin Switch Technique for S-nitrosylation analysis.

Experimental Protocol: Biotin Switch Technique

  • Sample Preparation:

    • Lyse cells or tissues in HEN buffer (250 mM HEPES-NaOH, pH 7.7, 1 mM EDTA, 0.1 mM neocuproine) containing 2.5% SDS and 20 mM MMTS.

    • Incubate the lysate at 50°C for 30 minutes with frequent vortexing to block free thiols.

  • Acetone Precipitation:

    • Precipitate proteins by adding 3 volumes of ice-cold acetone.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Carefully remove the supernatant and wash the pellet twice with ice-cold acetone.

    • Resuspend the protein pellet in HENS buffer (HEN buffer with 1% SDS).

  • Labeling:

    • To the resuspended protein, add 1/10 volume of 1 M sodium ascorbate and 1/100 volume of 4 mM this compound in DMSO.

    • Incubate for 1 hour at room temperature in the dark.

  • Purification of Biotinylated Proteins:

    • Precipitate the proteins with acetone as described in step 2.

    • Resuspend the pellet in a smaller volume of HENS buffer.

    • Add neutralization buffer (20 mM HEPES-NaOH, pH 7.7, 100 mM NaCl, 1 mM EDTA, 0.5% Triton X-100) to the sample.

    • Add streptavidin-agarose beads and incubate for 1 hour at room temperature with gentle rotation.

    • Wash the beads extensively with neutralization buffer.

  • Elution and Analysis:

    • Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer containing a reducing agent (e.g., 50 mM DTT).

    • Analyze the eluted proteins by SDS-PAGE and western blotting using an antibody against the protein of interest, or proceed with in-gel digestion for mass spectrometry analysis.

Identification of Protein S-Sulfhydration

Similar to S-nitrosylation, S-sulfhydration (the conversion of a cysteine thiol to a persulfide, -SSH) is an important post-translational modification involved in redox signaling. A modified biotin switch technique can be employed to detect S-sulfhydrated proteins.[1][6][8]

The key difference in this workflow is that after blocking free thiols with MMTS, the persulfides are directly labeled with this compound without a specific reduction step, as persulfides are believed to be reactive towards this compound.[6][8]

Experimental Protocol: S-Sulfhydration Detection

  • Blocking:

    • Lyse cells and block free thiols with MMTS as described in the biotin switch protocol.

  • Labeling:

    • After acetone precipitation and resuspension in HENS buffer, directly add 4 mM this compound in DMSO to the protein sample.[6]

    • Incubate for 3 hours at 25°C.[6]

  • Purification and Analysis:

    • Proceed with streptavidin-agarose purification and subsequent analysis as described for the biotin switch technique.

Labeling of Cell Surface Proteins

This compound can be used to label and identify cell surface proteins that possess exposed cysteine residues. This is particularly useful for studying receptor dynamics, protein trafficking, and identifying proteins involved in cell-cell interactions.

cluster_0 Step 1: Cell Labeling cluster_1 Step 2: Cell Lysis cluster_2 Step 3: Affinity Purification cluster_3 Step 4: Elution & Analysis IntactCells Intact Cells in Suspension LabeledCells Cells with Labeled Surface Proteins IntactCells->LabeledCells BiotinHPDP This compound BiotinHPDP->LabeledCells CellLysis Cell Lysis LabeledCells->CellLysis Streptavidin Streptavidin Affinity Purification CellLysis->Streptavidin Elution Elution with Reducing Agent Streptavidin->Elution MassSpec Mass Spectrometry (Identification) Elution->MassSpec

Figure 3: Workflow for labeling and identification of cell surface proteins using this compound.

Experimental Protocol: Cell Surface Protein Labeling

  • Cell Preparation:

    • Wash cells grown in culture three times with ice-cold PBS, pH 7.4.

    • Resuspend the cells in PBS.

  • Biotinylation:

    • Add this compound (dissolved in DMSO) to the cell suspension to a final concentration of 0.5-1 mM.

    • Incubate for 30 minutes at 4°C with gentle agitation.

  • Quenching:

    • Quench the reaction by adding a thiol-containing compound, such as L-cysteine, to a final concentration of 5 mM.

    • Wash the cells three times with ice-cold PBS to remove excess reagent.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Clarify the lysate by centrifugation.

  • Affinity Purification:

    • Incubate the protein lysate with streptavidin-agarose beads for 1-2 hours at 4°C.

    • Wash the beads extensively with lysis buffer.

  • Elution and Analysis:

    • Elute the captured proteins by boiling in SDS-PAGE sample buffer containing 50 mM DTT.

    • Analyze the eluted proteins by SDS-PAGE, western blotting, or mass spectrometry.

Applications in Drug Development

The cleavable nature of the disulfide bond in this compound makes it an attractive tool in drug delivery and development.

Targeted Drug Delivery

Biotin can be used as a targeting moiety to deliver drugs to cells that overexpress biotin receptors, such as many cancer cells.[9] this compound can be used to conjugate drugs containing a free thiol group to carrier molecules like liposomes or nanoparticles.[10][11] The disulfide linkage provides a mechanism for the release of the drug within the reducing environment of the cell, enhancing its therapeutic efficacy.[12]

Development of Targeted Covalent Inhibitors (TCIs)

This compound can be used in the development and characterization of targeted covalent inhibitors. A TCI can be modified with a thiol group, allowing it to be biotinylated with this compound. This enables the use of affinity purification to identify the protein targets of the inhibitor. The reversibility of the this compound linkage allows for the release of the target protein for subsequent analysis.

Conclusion

This compound is a powerful and versatile reagent with a broad range of applications in molecular biology and drug development. Its thiol-specific reactivity, coupled with the reversible nature of the disulfide bond, provides a unique advantage for the selective labeling, purification, and identification of cysteine-containing biomolecules. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers looking to harness the full potential of this compound in their experimental workflows. As our understanding of the intricate roles of post-translational modifications and protein interactions continues to grow, the utility of this compound in elucidating these complex biological processes is set to expand even further.

References

Biotin-HPDP: An In-Depth Technical Guide to Elucidating Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, disease mechanisms, and for the development of novel therapeutics. A variety of techniques have been developed to identify and characterize these interactions. Among the chemical biology tools available, Biotin-HPDP (N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide) has emerged as a valuable reagent for labeling proteins and studying their interactions. This thiol-reactive biotinylating agent allows for the covalent modification of proteins at cysteine residues through a reversible disulfide bond. This unique feature enables the capture and subsequent release of protein complexes, making it a powerful tool for pull-down assays and mass spectrometry-based proteomics.

This technical guide provides a comprehensive overview of the principles, experimental protocols, and applications of this compound in the study of protein-protein interactions. It is designed to equip researchers with the necessary knowledge to effectively integrate this reagent into their experimental workflows.

Core Principles of this compound Chemistry

This compound is a compound that consists of three key functional components: a biotin moiety, a long spacer arm, and a pyridyldithio group.[1]

  • Biotin Moiety: This provides a high-affinity binding site for avidin or streptavidin, which are commonly immobilized on solid supports for affinity purification.

  • Spacer Arm: The long hydrocarbon spacer arm (29.2 Å) minimizes steric hindrance between the biotinylated protein and the avidin/streptavidin-coated resin, facilitating efficient capture.[2][3]

  • Pyridyldithio Group: This group reacts specifically with free sulfhydryl (-SH) groups on cysteine residues of a target protein to form a stable disulfide bond (-S-S-). This reaction releases a pyridine-2-thione molecule, which can be monitored spectrophotometrically at 343 nm to follow the progress of the labeling reaction.[1][4]

A key advantage of this compound is the reversibility of the disulfide linkage. The bond can be cleaved by reducing agents such as dithiothreitol (DTT) or 2-mercaptoethanol, allowing for the gentle elution of the captured protein and its interacting partners from the affinity resin.[5][6] This is in contrast to the harsh, denaturing conditions often required to disrupt the strong biotin-streptavidin interaction.

Data Presentation: Chemical and Physical Properties of this compound

For ease of reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueReference(s)
Full Chemical Name N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide[7]
Molecular Weight 539.78 g/mol [8]
CAS Number 129179-83-5[8]
Spacer Arm Length 29.2 Å[2][3]
Reactivity Sulfhydryl groups (-SH)[1][6]
Resulting Linkage Disulfide bond (-S-S-)[5][6]
Cleavable by Reducing agents (e.g., DTT, 2-mercaptoethanol)[5][6]
Solubility Soluble in DMSO and DMF[7]
Optimal Reaction pH 6.5 - 7.5[2]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study protein-protein interactions.

Protocol 1: Biotinylation of a Purified "Bait" Protein

This protocol describes the labeling of a purified protein (the "bait") that will be used to capture its interacting partners (the "prey").

Materials:

  • Purified protein with at least one accessible cysteine residue

  • This compound

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2)

  • Desalting column

  • Reducing agent (e.g., DTT) - for protein reduction prior to labeling if necessary

  • Quenching buffer (e.g., Tris-HCl)

Procedure:

  • Protein Preparation:

    • If the protein's cysteine residues are oxidized, they must be reduced prior to labeling. Incubate the protein with 5-10 mM DTT for 1 hour at room temperature.

    • Remove the DTT using a desalting column equilibrated with the Reaction Buffer. This step is crucial as DTT will compete with the protein's sulfhydryl groups for reaction with this compound.

  • This compound Stock Solution Preparation:

    • Dissolve this compound in DMSO or DMF to a final concentration of 10-20 mM. This stock solution should be prepared fresh.[2]

  • Biotinylation Reaction:

    • Determine the molar ratio of this compound to protein required. A 20-fold molar excess of this compound is a common starting point, but this may need to be optimized for your specific protein.

    • Slowly add the this compound stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Removal of Excess Reagent:

    • To stop the reaction, add a quenching buffer containing a free thiol, such as 2-mercaptoethanol or cysteine, to a final concentration of 10-20 mM.

    • Remove excess, unreacted this compound and the quenching reagent using a desalting column. The biotinylated protein is now ready for use in a pull-down assay.

Protocol 2: Pull-Down Assay to Identify Protein Interactors

This protocol outlines the use of a this compound-labeled "bait" protein to capture its interacting partners from a cell lysate.

Materials:

  • Biotinylated "bait" protein (from Protocol 1)

  • Cell lysate containing the "prey" protein(s)

  • Streptavidin-agarose or magnetic beads

  • Lysis Buffer (e.g., RIPA buffer, supplemented with protease inhibitors)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (Wash Buffer containing 50-100 mM DTT)

  • SDS-PAGE sample buffer

Procedure:

  • Preparation of Streptavidin Resin:

    • Wash the streptavidin beads three times with Lysis Buffer to remove any preservatives.

  • Immobilization of Bait Protein:

    • Incubate the biotinylated bait protein with the washed streptavidin beads for 1 hour at 4°C with gentle rotation to allow for efficient binding.

  • Washing of Immobilized Bait:

    • Wash the beads with the immobilized bait protein three times with Wash Buffer to remove any unbound bait protein.

  • Incubation with Cell Lysate:

    • Add the cell lysate to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.

  • Washing:

    • Wash the beads extensively (at least five times) with Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the captured protein complexes by incubating the beads with Elution Buffer for 20-30 minutes at room temperature. The DTT in the elution buffer will cleave the disulfide bond, releasing the bait protein and its interactors.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with an antibody against the suspected prey protein. For identification of unknown interactors, the eluate can be subjected to mass spectrometry analysis.

Protocol 3: The Biotin Switch Assay for Detecting S-Nitrosylated Proteins

This specialized protocol utilizes this compound to identify proteins that have been post-translationally modified by S-nitrosylation, a key modification in nitric oxide signaling. This modification can influence protein-protein interactions.[9]

Materials:

  • Cell or tissue lysate

  • Blocking Buffer: HEN buffer (250 mM HEPES, 1 mM EDTA, 0.1 mM neocuproine, pH 7.7) containing 2.5% SDS and 20 mM S-methyl methanethiosulfonate (MMTS)

  • Acetone (pre-chilled to -20°C)

  • Labeling Buffer: HEN buffer containing 1% SDS, 4 mM this compound, and 20 mM sodium ascorbate

  • Streptavidin-agarose beads

  • Wash Buffer (HEN buffer with 0.1% SDS)

  • Elution Buffer (HEN buffer with 20 mM DTT)

Procedure:

  • Blocking Free Thiols:

    • Incubate the protein sample in Blocking Buffer for 30 minutes at 50°C with frequent vortexing to block all free cysteine residues.[10]

  • Acetone Precipitation:

    • Precipitate the proteins by adding four volumes of cold acetone and incubating at -20°C for 20 minutes.

    • Centrifuge to pellet the proteins and discard the supernatant. Wash the pellet with cold acetone to remove residual MMTS.

  • Reduction and Biotinylation:

    • Resuspend the protein pellet in Labeling Buffer. The ascorbate will selectively reduce the S-nitrosothiol bonds, and the newly exposed thiols will be immediately labeled by this compound.[9]

    • Incubate for 1 hour at room temperature in the dark.

  • Acetone Precipitation:

    • Precipitate the proteins again with cold acetone to remove excess this compound and ascorbate.

  • Affinity Purification:

    • Resuspend the biotinylated proteins in a suitable buffer and incubate with streptavidin-agarose beads to capture the labeled proteins.

  • Washing and Elution:

    • Wash the beads extensively with Wash Buffer.

    • Elute the S-nitrosylated proteins with Elution Buffer.

  • Analysis:

    • Analyze the eluted proteins by Western blotting or mass spectrometry to identify the S-nitrosylated proteins.

Visualization of Workflows and Signaling Pathways

To aid in the understanding of the experimental processes and their biological context, the following diagrams have been generated using Graphviz.

Experimental Workflows

Biotinylation_Workflow cluster_protein_prep Protein Preparation cluster_labeling Biotinylation p1 Purified Protein p2 Reduce with DTT (optional) p1->p2 p3 Desalt p2->p3 l1 Add this compound p3->l1 l2 Incubate l1->l2 l3 Quench Reaction l2->l3 l4 Desalt l3->l4 Biotinylated Bait Protein Biotinylated Bait Protein l4->Biotinylated Bait Protein Pull_Down_Workflow cluster_capture Capture cluster_interaction Interaction cluster_elution Elution & Analysis c1 Biotinylated Bait c3 Immobilize Bait c1->c3 c2 Streptavidin Beads c2->c3 i2 Incubate with Bait c3->i2 i1 Cell Lysate (Prey) i1->i2 i3 Wash i2->i3 e1 Elute with DTT i3->e1 e2 Analyze (SDS-PAGE, MS) e1->e2 Biotin_Switch_Workflow start Cell/Tissue Lysate block Block Free Thiols (MMTS) start->block reduce_label Reduce SNO & Label with this compound block->reduce_label purify Affinity Purify (Streptavidin) reduce_label->purify elute Elute with DTT purify->elute analyze Analyze (Western Blot / Mass Spec) elute->analyze NO_Signaling NO_source Nitric Oxide (NO) Source (e.g., NOS activity) SNO_formation Protein S-Nitrosylation (Target Protein-Cys-SNO) NO_source->SNO_formation PPI_alteration Altered Protein-Protein Interaction SNO_formation->PPI_alteration BST Biotin Switch Assay (using this compound) SNO_formation->BST Detection downstream Downstream Signaling Events PPI_alteration->downstream

References

An In-Depth Technical Guide to the Biotin Switch Assay Utilizing Biotin-HPDP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biotin switch assay (BSA), a pivotal technique for the detection and identification of protein S-nitrosylation, a critical post-translational modification involved in a myriad of cellular signaling pathways. The focus of this document is the application of N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide (Biotin-HPDP) as the thiol-reactive biotinylating agent.

Introduction to S-Nitrosylation and the Biotin Switch Assay

S-nitrosylation is the covalent attachment of a nitric oxide (NO) moiety to the thiol side chain of a cysteine residue within a protein, forming an S-nitrosothiol (SNO). This reversible modification is a key mechanism of NO-based signaling, regulating diverse cellular processes including apoptosis, vasodilation, and neurotransmission.[1][2][3] The inherent lability of the S-NO bond, however, presents a significant challenge for its detection and quantification.[1][4]

The biotin switch assay, first described by Jaffrey et al., provides a robust method to overcome this challenge.[3] The assay is founded on a three-step chemical process that selectively and covalently tags S-nitrosylated cysteines with biotin.[1][5] This "switch" from a labile SNO group to a stable biotin tag facilitates the detection, enrichment, and identification of S-nitrosylated proteins.

The core principle of the biotin switch assay involves:

  • Blocking of free thiols: All free (non-nitrosylated) cysteine residues in a protein sample are irreversibly blocked, typically with an alkylating agent like methyl methanethiosulfonate (MMTS).[1][6]

  • Selective reduction of S-nitrosothiols: The S-NO bonds are then selectively reduced to free thiols using ascorbate.[5][7]

  • Labeling of newly formed thiols: The nascent thiol groups are then specifically labeled with a thiol-reactive biotinylating reagent, such as this compound.[5][8]

This compound is a membrane-permeable reagent that reacts with free sulfhydryl groups to form a stable disulfide bond, thereby attaching the biotin moiety to the protein.[9] The biotinylated proteins can then be detected by western blotting using anti-biotin antibodies or avidin/streptavidin conjugates, or enriched using avidin/streptavidin affinity chromatography for subsequent identification by mass spectrometry.[5][10]

Experimental Protocols

This section provides a detailed methodology for performing the biotin switch assay using this compound.

Reagents and Buffers
Reagent/BufferCompositionStorage
HEN Buffer 250 mM HEPES-NaOH (pH 7.7), 1 mM EDTA, 0.1 mM Neocuproine4°C
Blocking Buffer HEN Buffer containing 2.5% SDS and 20 mM MMTSPrepare fresh
This compound Stock 2.5 mg/mL in DMSO-20°C, protected from light
Ascorbate Solution 200 mM Sodium Ascorbate in HEN BufferPrepare fresh, on ice in the dark
Neutralization Buffer 20 mM HEPES-NaOH (pH 7.7), 100 mM NaCl, 1 mM EDTA, 0.5% Triton X-1004°C
HENS Buffer HEN Buffer containing 1% SDS4°C

Note: The final concentrations and volumes may need to be optimized based on the specific experimental setup and protein concentration.

Detailed Step-by-Step Protocol

Step 1: Sample Preparation

  • Lyse cells or tissues in HEN buffer supplemented with a protease inhibitor cocktail.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Adjust the protein concentration to 1-2 mg/mL with HEN buffer.

Step 2: Blocking of Free Thiols

  • To 1 mg of protein lysate, add Blocking Buffer to a final volume of 1 mL. This results in final concentrations of approximately 2.5% SDS and 20 mM MMTS.

  • Incubate the mixture at 50°C for 20 minutes with frequent vortexing to ensure complete denaturation and blocking of all free thiols.[6] It is crucial to perform this step in the dark as MMTS is light-sensitive.[11]

Step 3: Removal of Excess Blocking Reagent

  • Precipitate the proteins by adding three volumes of ice-cold acetone.

  • Incubate at -20°C for 20 minutes.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the proteins.

  • Carefully decant the supernatant.

  • Wash the pellet twice with ice-cold 70% acetone to remove any residual MMTS.

Step 4: Biotinylation of S-Nitrosylated Cysteines

  • Resuspend the protein pellet in 240 µL of HENS buffer.

  • Add 30 µL of this compound stock solution (final concentration ~0.25 mg/mL).

  • Add 30 µL of freshly prepared Ascorbate Solution (final concentration ~20 mM).

  • Incubate for 1 hour at room temperature in the dark.

Step 5: Removal of Excess this compound

  • Precipitate the proteins by adding three volumes of ice-cold acetone.

  • Incubate at -20°C for 20 minutes.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Carefully decant the supernatant and wash the pellet twice with ice-cold 70% acetone.

Step 6: Downstream Analysis The biotinylated protein pellet can now be used for various downstream applications:

  • Western Blot Analysis: Resuspend the pellet in non-reducing SDS-PAGE sample buffer and analyze by western blotting using an anti-biotin antibody or HRP-conjugated streptavidin.

  • Affinity Purification: Resuspend the pellet in Neutralization Buffer and incubate with streptavidin-agarose beads to enrich for biotinylated proteins. The enriched proteins can then be eluted and identified by mass spectrometry.

Data Presentation

The following table summarizes representative quantitative data that can be obtained from a biotin switch assay, illustrating the detection of S-nitrosylated proteins under different experimental conditions.

ProteinConditionFold Change in S-Nitrosylation (vs. Control)Detection Method
GAPDH Cytokine-stimulated macrophages3.5 ± 0.4Western Blot
NR2A Wild-type mouse brain vs. nNOS-/-5.2 ± 0.7Affinity Purification + Western Blot
H-ras Treatment with NO donor (GSNO)8.1 ± 1.2Western Blot

This table is a generalized representation. Actual values will vary depending on the experimental system.

Visualizations

Experimental Workflow

Biotin_Switch_Assay_Workflow start Protein Lysate (Free Thiols & SNOs) blocking Block Free Thiols (MMTS, 50°C) start->blocking precipitation1 Acetone Precipitation (Remove excess MMTS) blocking->precipitation1 biotinylation Reduce SNOs & Label (Ascorbate + this compound) precipitation1->biotinylation precipitation2 Acetone Precipitation (Remove excess this compound) biotinylation->precipitation2 analysis Downstream Analysis (Western Blot / Mass Spec) precipitation2->analysis

Caption: Workflow of the Biotin Switch Assay.

Signaling Pathway Example: Fas-Mediated Apoptosis

S-nitrosylation of the Fas receptor has been shown to enhance its aggregation and subsequent activation of the apoptotic signaling cascade.[8][12]

Fas_Signaling_Pathway NO Nitric Oxide (NO) Fas Fas Receptor NO->Fas S-nitrosylation SNO_Fas S-Nitrosylated Fas (SNO-Fas) Aggregation Fas Aggregation in Lipid Rafts SNO_Fas->Aggregation FasL Fas Ligand (FasL) FasL->SNO_Fas DISC DISC Formation Aggregation->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Methodological & Application

Application Notes and Protocols for Biotin-HPDP Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide) is a thiol-reactive biotinylation reagent used to label proteins and other molecules containing free sulfhydryl (-SH) groups.[1][2] This reagent is particularly valuable for its ability to form a reversible disulfide bond with cysteine residues.[1] The incorporated biotin moiety can be later cleaved using reducing agents like dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), allowing for the recovery of the protein in its original, unmodified state.[3][4] This feature is highly advantageous for applications such as affinity purification of protein complexes, where harsh elution conditions can be avoided.[4] The reaction progress can be monitored by measuring the absorbance of the byproduct, pyridine-2-thione, at 343 nm.[3][4]

Principle of Reaction

The core of the this compound labeling technique lies in the disulfide exchange reaction between the pyridyldithiol group of the reagent and a free sulfhydryl group on the target protein. This reaction results in the formation of a stable disulfide bond between the biotin linker and the protein, with the concurrent release of pyridine-2-thione. The reaction is most efficient at a neutral to slightly alkaline pH (6.5-8.0).[4][5]

Experimental Protocols

Materials and Reagent Preparation

Materials:

  • This compound

  • Protein of interest with free sulfhydryl groups

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, free of thiols. The inclusion of 1 mM EDTA is recommended to prevent oxidation of sulfhydryls.[3][5]

  • Reducing agents (optional, for exposing sulfhydryls): DTT or TCEP

  • Quenching solution (optional): e.g., 50 mM Tris-HCl, pH 8.5

  • Purification column (e.g., desalting column, size-exclusion chromatography) or dialysis cassettes

  • Spectrophotometer

Reagent Preparation:

  • This compound Stock Solution: Dissolve this compound in DMF or DMSO to a final concentration of 4-10 mM.[1][3] For instance, to prepare a 4 mM stock solution, dissolve 2.2 mg of this compound in 1.0 mL of DMF.[3] Gentle warming to 37°C and vortexing can aid in dissolution.[4] Store the stock solution in aliquots at -20°C.[3]

  • Protein Sample: Dissolve the protein in the Reaction Buffer at a concentration of 1-2 mg/mL.[3][5] If the protein's disulfide bonds need to be reduced to expose free sulfhydryls, treat with 5-10 mM DTT or TCEP, followed by removal of the reducing agent via a desalting column.[4]

Protein Labeling Procedure
  • Reaction Setup: Add the this compound stock solution to the protein solution to achieve the desired final concentration. A molar excess of this compound over the protein is typically used. For example, add 100 µL of a 4 mM this compound stock solution to 1 mL of a 2 mg/mL protein solution.[3]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[1][3][6]

  • Monitoring the Reaction (Optional): The progress of the biotinylation reaction can be monitored by measuring the increase in absorbance at 343 nm, which corresponds to the release of pyridine-2-thione.[1][4]

  • Quenching the Reaction (Optional): To stop the labeling reaction, a quenching solution containing a primary amine, such as Tris-HCl, can be added.[6]

  • Purification of Labeled Protein: Remove excess, unreacted this compound and the pyridine-2-thione byproduct using a desalting column, size-exclusion chromatography, or dialysis.[3][4]

Quantification of Biotin Incorporation

The degree of biotinylation can be estimated by measuring the concentration of the released pyridine-2-thione.

  • Measure the absorbance of the reaction mixture at 343 nm before and after the addition of this compound.

  • Calculate the change in absorbance (ΔA343).

  • The concentration of released pyridine-2-thione can be calculated using the Beer-Lambert law, with a molar extinction coefficient (ε) of 8080 M⁻¹cm⁻¹.[3][4]

The molar ratio of biotin to protein can be calculated using the following formula: (ΔA343 × Molecular Weight of Protein) / (8080 × Protein concentration in mg/mL) = moles of Biotin per mole of Protein[3]

Alternatively, biotin incorporation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[3][4]

Data Presentation

Table 1: Key Parameters for this compound Labeling

ParameterRecommended Range/ValueReference
This compound Stock Solution 4 - 10 mM in DMF or DMSO[1][3]
Protein Concentration 1 - 2 mg/mL[3][5]
Reaction pH 6.5 - 8.0[4][5]
Incubation Time 1 - 2 hours at room temperature or overnight at 4°C[1][3][6]
Molar Extinction Coefficient of Pyridine-2-thione 8080 M⁻¹cm⁻¹ at 343 nm[3][4]

Table 2: Troubleshooting Common Issues

IssuePossible CauseSuggested SolutionReference
Low Labeling Efficiency Insufficient free sulfhydryl groupsReduce protein with DTT or TCEP prior to labeling and remove the reducing agent.[4]
Presence of competing thiols in the bufferEnsure the reaction buffer is free of thiols.[1]
Inactive this compound reagentUse freshly prepared or properly stored stock solution.[1]
High Background Signal Excess unreacted this compoundEnsure thorough purification of the labeled protein using desalting columns or dialysis.[1]
Protein Precipitation Over-biotinylationReduce the molar excess of this compound in the reaction.[7]

Visualizations

Biotin_HPDP_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_downstream Downstream Processing prep_reagent Prepare this compound Stock Solution (4-10 mM) start_reaction Mix Protein and This compound prep_reagent->start_reaction prep_protein Prepare Protein Solution (1-2 mg/mL in Thiol-free Buffer) reduce_protein Optional: Reduce Protein with DTT/TCEP prep_protein->reduce_protein prep_protein->start_reaction desalt_protein Remove Reducing Agent reduce_protein->desalt_protein desalt_protein->start_reaction incubate Incubate (1-2h at RT or overnight at 4°C) start_reaction->incubate monitor Optional: Monitor Reaction (Absorbance at 343 nm) incubate->monitor purification Purify Labeled Protein (Desalting/Dialysis) incubate->purification monitor->purification quantify Quantify Biotin Incorporation (A343 or HABA Assay) purification->quantify storage Store Labeled Protein quantify->storage

Caption: Workflow for this compound Protein Labeling.

Biotin_HPDP_Reaction_Mechanism reagents Protein-SH (Free Sulfhydryl) This compound (Pyridyldithiol) products Protein-S-S-Biotin (Biotinylated Protein) Pyridine-2-thione (Byproduct) reagents:b_hpdp->products:p_biotin Disulfide Exchange reagents:b_hpdp->products:p_thione Release note2 Pyridine-2-thione absorbs at 343 nm products:p_thione->note2 note1 Reaction occurs at pH 6.5-8.0

Caption: Reaction Mechanism of this compound with a Protein Thiol.

References

Application Notes and Protocols for Cell Surface Protein Labeling using Biotin-HPDP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell surface proteins play a pivotal role in a myriad of cellular processes, including signal transduction, cell adhesion, and transport. The study of these proteins in their native environment is crucial for understanding cellular function and for the development of novel therapeutics. Biotinylation, the process of covalently attaching biotin to a molecule, is a powerful technique for labeling and subsequently isolating cell surface proteins.

Biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide) is a thiol-reactive biotinylation reagent that specifically targets sulfhydryl groups (-SH) on cysteine residues. A key feature of this compound is the presence of a disulfide bond in its spacer arm, which allows for the cleavage of the biotin tag from the labeled protein using reducing agents. This reversibility is highly advantageous for the gentle elution of purified proteins from avidin or streptavidin affinity matrices.

A critical consideration when using this compound for cell surface labeling is its membrane permeability. While this property is beneficial for intracellular labeling, it presents a challenge for specifically targeting proteins on the outer leaflet of the plasma membrane. This protocol is designed to overcome this challenge by carefully controlling the labeling conditions to minimize the internalization of the reagent, thereby ensuring selective biotinylation of cell surface proteins.

Principle of Thiol-Reactive Biotinylation

This compound reacts with free sulfhydryl groups, which are present in the side chains of cysteine residues. This reaction results in the formation of a stable disulfide bond between the biotin reagent and the protein, with the release of a pyridine-2-thione byproduct. The reaction is most efficient at a pH range of 7-8.

Applications

  • Identification and Proteomic Analysis of Cell Surface Proteins: Labeled surface proteins can be isolated and identified using mass spectrometry to characterize the cell surface proteome.

  • Studying Protein Topography and Disulfide Bond Accessibility: this compound can be used to probe the accessibility of cysteine residues on the extracellular domains of membrane proteins.

  • Analysis of Protein S-Nitrosylation (Biotin Switch Assay): While not a direct cell surface labeling application on intact cells, this compound is a key reagent in the biotin switch technique, which is used to detect and identify S-nitrosylated proteins in cell lysates.[1][2]

Experimental Protocols

I. Preparation of Reagents

1. This compound Stock Solution (4 mM):

  • Dissolve 2.2 mg of this compound in 1.0 mL of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1]

  • Gently warm the solution to 37°C and vortex or sonicate to ensure complete dissolution.[1]

  • Aliquot and store at -20°C, protected from light and moisture.

2. Labeling Buffer (PBS, pH 7.2-7.5):

  • Phosphate-Buffered Saline (PBS) is a suitable buffer for the labeling reaction. Ensure the buffer is free of thiols and other reducing agents.

3. Quenching Solution (100 mM Glycine in PBS):

  • Prepare a solution of 100 mM glycine in PBS to stop the labeling reaction.

4. Lysis Buffer (RIPA Buffer or similar):

  • A standard cell lysis buffer containing detergents (e.g., NP-40, Triton X-100) and protease inhibitors is required to solubilize the labeled proteins.

5. Wash Buffer (PBS with 0.1% Tween-20):

  • Used for washing the streptavidin beads after affinity capture.

6. Elution Buffer (PBS with 50-100 mM DTT):

  • A solution of dithiothreitol (DTT) in PBS is used to cleave the disulfide bond and elute the biotinylated proteins.

II. Cell Surface Labeling Protocol

This protocol is designed for adherent cells in a 6-well plate format. It can be adapted for suspension cells.

Critical Parameters: To ensure cell surface-specific labeling, it is crucial to perform all labeling steps at 4°C (on ice) and to minimize the incubation time with this compound.

  • Cell Preparation:

    • Grow adherent cells to 80-90% confluency.

    • Wash the cells twice with ice-cold PBS to remove any residual serum proteins.

  • Labeling Reaction:

    • Place the plate on ice.

    • Prepare the labeling solution by diluting the 4 mM this compound stock solution in ice-cold PBS to a final concentration of 0.5-1.0 mM. The optimal concentration may need to be determined empirically for each cell type.

    • Add the labeling solution to each well, ensuring the cells are completely covered.

    • Incubate the plate on ice for a short duration, typically 15-30 minutes. A shorter incubation time is recommended to minimize internalization of the reagent.

  • Quenching the Reaction:

    • Aspirate the labeling solution.

    • Wash the cells three times with ice-cold Quenching Solution to stop the reaction and remove any unreacted this compound.

  • Cell Lysis:

    • Add an appropriate volume of ice-cold Lysis Buffer to each well.

    • Incubate on ice for 15-30 minutes with occasional agitation.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (containing the solubilized proteins) to a new tube.

III. Affinity Purification of Biotinylated Proteins
  • Prepare Streptavidin-Agarose Beads:

    • Wash the required amount of streptavidin-agarose bead slurry three times with Lysis Buffer.

  • Binding:

    • Add the cleared cell lysate to the washed streptavidin-agarose beads.

    • Incubate for 1-2 hours at 4°C with gentle end-over-end rotation.

  • Washing:

    • Centrifuge the beads at a low speed (e.g., 500 x g) for 1 minute and discard the supernatant.

    • Wash the beads three to five times with Wash Buffer to remove non-specifically bound proteins.

IV. Elution of Labeled Proteins
  • Elution:

    • Add Elution Buffer to the washed beads.

    • Incubate at room temperature for 30-60 minutes with occasional vortexing.

  • Collection of Eluted Proteins:

    • Centrifuge the beads and carefully collect the supernatant containing the eluted, formerly biotinylated proteins.

    • The eluted proteins can now be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

Data Presentation

ParameterRecommended RangeNotes
This compound Concentration 0.5 - 2.0 mMOptimal concentration should be determined empirically.[3]
Incubation Time 15 - 60 minutesShorter times at 4°C are recommended to minimize internalization.[4]
Incubation Temperature 4°C (on ice)Crucial for inhibiting endocytosis and maintaining surface specificity.[5]
pH of Labeling Buffer 7.0 - 8.0Optimal for the reaction of the pyridyldithio group with sulfhydryls.[1]

Mandatory Visualization

Experimental Workflow for Cell Surface Protein Labeling

G cluster_prep Cell Preparation cluster_labeling Labeling cluster_quench Quenching cluster_lysis Cell Lysis & Clarification cluster_purification Affinity Purification cluster_elution Elution cluster_analysis Downstream Analysis prep1 Wash cells with ice-cold PBS label1 Incubate with this compound (4°C, 15-30 min) prep1->label1 quench1 Wash with Quenching Solution label1->quench1 lysis1 Lyse cells in RIPA buffer quench1->lysis1 lysis2 Centrifuge to clear lysate lysis1->lysis2 purify1 Incubate lysate with Streptavidin-Agarose lysis2->purify1 purify2 Wash beads purify1->purify2 elute1 Elute with DTT purify2->elute1 analysis1 SDS-PAGE, Western Blot, Mass Spectrometry elute1->analysis1

Caption: Workflow for selective labeling and isolation of cell surface proteins using this compound.

Biotin Switch Technique for Detecting S-Nitrosylated Proteins

G cluster_lysate Protein Lysate cluster_blocking Step 1: Blocking cluster_reduction Step 2: Reduction cluster_labeling Step 3: Labeling cluster_purification Purification & Analysis lysate Protein with free thiols (-SH) and S-nitrosylated thiols (-SNO) blocking Block free thiols with MMTS lysate->blocking reduction Selectively reduce -SNO to -SH with ascorbate blocking->reduction labeling Label newly formed thiols with this compound reduction->labeling purification Affinity purify biotinylated proteins and analyze labeling->purification

Caption: The three main steps of the Biotin Switch Technique for identifying S-nitrosylated proteins.

Validation and Troubleshooting

Validation of Cell Surface-Specific Labeling:

  • Microscopy: After the quenching step, cells can be fixed, permeabilized (or not), and then incubated with fluorescently labeled streptavidin. Confocal microscopy can then be used to visualize the localization of the biotin tag. For surface-specific labeling, the fluorescent signal should be confined to the plasma membrane in non-permeabilized cells.

  • Western Blot Analysis: Perform the full protocol and in the final eluted fraction, probe for a known cell surface protein (positive control) and a known cytosolic protein (negative control, e.g., GAPDH). A strong signal for the surface protein and no or a very faint signal for the cytosolic protein indicates successful surface-specific labeling.

Troubleshooting:

IssuePossible CauseSuggestion
Low Labeling Efficiency Insufficient this compound concentration.Increase the concentration of this compound in the labeling reaction.
Short incubation time.Increase the incubation time, while still maintaining the reaction at 4°C.
Inactive this compound.Use a fresh stock of this compound.
High Background/Intracellular Labeling This compound internalized.Decrease the incubation time and/or concentration. Ensure the reaction is kept at 4°C.
Compromised cell membrane integrity.Handle cells gently and use viability dyes to assess cell health before labeling.
No Elution of Labeled Proteins Incomplete reduction of the disulfide bond.Increase the concentration of DTT in the elution buffer or extend the elution time.
Inefficient binding to streptavidin beads.Ensure the lysate is properly clarified and that the beads are not saturated.

References

Application Notes and Protocols for Biotin Switch Assay Using Biotin-HPDP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein S-nitrosylation is a reversible post-translational modification where a nitric oxide (NO) group is covalently attached to the thiol side chain of a cysteine residue, forming an S-nitrosothiol (SNO).[1] This modification is a key mechanism in NO-based cell signaling, regulating a wide array of physiological and pathophysiological processes, including apoptosis, neurotransmission, and vascular trafficking.[1] The biotin switch technique (BST) is a widely used and robust method for the detection and identification of S-nitrosylated proteins.[1][2] This assay is based on the selective replacement of the S-nitroso group with a biotin derivative, enabling subsequent detection and purification.[3][4][5] This document provides a detailed protocol for the biotin switch assay using N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide (Biotin-HPDP), a sulfhydryl-reactive biotinylating agent.[3][6]

Principle of the Assay

The biotin switch assay is a three-step procedure designed to specifically label S-nitrosylated cysteine residues.[1][2][3][7]

  • Blocking: Initially, all free (non-nitrosylated) cysteine thiols in a protein lysate are blocked to prevent non-specific labeling. This is typically achieved by S-methylthiolation using methyl methanethiosulfonate (MMTS).[1][2][3] Denaturing agents like SDS are often included to ensure that buried cysteine residues are accessible to the blocking reagent.[3]

  • Selective Reduction: Next, the S-nitrosothiol bonds are selectively cleaved using a reducing agent, typically sodium ascorbate. This step converts the S-nitrosylated cysteines back to their free thiol form.[1][3][7]

  • Biotinylation: The newly formed, nascent thiols are then specifically labeled with this compound.[1][3] This reagent reacts with the free sulfhydryl groups to form a stable disulfide bond, thereby attaching a biotin tag to the sites of previous S-nitrosylation.[6]

Once biotinylated, the proteins can be detected by western blotting using an anti-biotin antibody or streptavidin-HRP, or they can be enriched and purified using avidin or streptavidin affinity chromatography for subsequent identification by mass spectrometry.[1][2][3]

Signaling Pathway and Experimental Workflow Diagrams

S_Nitrosylation_Signaling cluster_signaling S-Nitrosylation Signaling NO Nitric Oxide (NO) SNO_Protein S-Nitrosylated Protein (-SNO) NO->SNO_Protein S-nitrosylation Protein Protein with Cysteine Thiol (-SH) Protein->SNO_Protein SNO_Protein->Protein Denitrosylation Downstream Downstream Signaling Events SNO_Protein->Downstream Altered Protein Function

Caption: S-Nitrosylation Signaling Pathway.

Biotin_Switch_Workflow cluster_workflow Biotin Switch Assay Workflow start 1. Sample Preparation (Cell/Tissue Lysate) blocking 2. Blocking of Free Thiols (MMTS) start->blocking precipitation1 3. Acetone Precipitation (Remove excess MMTS) blocking->precipitation1 labeling 4. Selective Reduction & Labeling (Ascorbate + this compound) precipitation1->labeling precipitation2 5. Acetone Precipitation (Remove excess this compound) labeling->precipitation2 detection 6. Detection / Purification precipitation2->detection western_blot Western Blot (Anti-Biotin or Streptavidin-HRP) detection->western_blot affinity_purification Affinity Purification (Streptavidin-Agarose) detection->affinity_purification ms_analysis Mass Spectrometry affinity_purification->ms_analysis

Caption: Biotin Switch Assay Experimental Workflow.

Experimental Protocols

Materials and Reagents
ReagentRecommended Concentration/StockStorage
HEN Buffer 250 mM HEPES, 1 mM EDTA, 0.1 mM Neocuproine, pH 7.74°C
Lysis Buffer HEN Buffer with 1% NP-40 and protease inhibitors-20°C
Blocking Buffer HEN Buffer with 2.5% SDS and 20 mM MMTSPrepare Fresh
Methyl Methanethiosulfonate (MMTS) 10% (v/v) in DMF-20°C
Acetone ACS Grade-20°C
This compound 2.5 mg/mL in DMSO or DMF-20°C
Sodium Ascorbate 200 mM in HEN BufferPrepare Fresh, keep on ice in the dark
Neutralization Buffer 20 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.5% Triton X-100, pH 7.74°C
Wash Buffer 20 mM HEPES, 600 mM NaCl, 1 mM EDTA, 0.5% Triton X-100, pH 7.74°C
Streptavidin-Agarose Resin 50% slurry in Neutralization Buffer4°C
Elution Buffer HEN Buffer with 100 mM 2-mercaptoethanolPrepare Fresh
Detailed Step-by-Step Protocol

Note: Perform all steps up to the labeling step under dim light to prevent light-induced decomposition of S-nitrosothiols.[3]

1. Sample Preparation a. Homogenize cells or tissues in ice-cold Lysis Buffer. b. Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris. c. Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay). Note that MMTS can interfere with the BCA assay, so protein quantification should be done before adding MMTS.[1]

2. Blocking of Free Thiols a. For 0.5–2 mg of protein, adjust the sample volume to 1.8 mL with HEN buffer.[1] b. Add 0.2 mL of 25% SDS (final concentration 2.5%) and 20 µL of 10% MMTS (final concentration 0.1%).[1] c. Incubate the samples at 50°C for 20 minutes with frequent vortexing to ensure complete blocking of free thiols.[1][8]

3. Removal of Excess MMTS by Acetone Precipitation a. Add three volumes of ice-cold acetone (~6 mL) to each sample.[1] b. Precipitate the proteins for 20 minutes at -20°C. c. Centrifuge at 2,000 x g for 5 minutes to pellet the proteins. d. Carefully aspirate the supernatant. Wash the pellet gently with 70% acetone.[1]

4. Selective Reduction and Biotinylation a. Resuspend the protein pellet in 240 µL of HENS buffer (HEN with 1% SDS).[1] b. Add 30 µL of 2.5 mg/mL this compound.[1] c. Add 30 µL of 200 mM sodium ascorbate to initiate the reaction. As a negative control, add HEN buffer instead of ascorbate to a parallel sample. d. Incubate for 1 hour at room temperature in the dark.[1][8]

5. Removal of Excess this compound a. Add three volumes of ice-cold acetone (~900 µL) to each sample.[1] b. Precipitate the proteins for 20 minutes at -20°C. c. Centrifuge at 2,000 x g for 5 minutes and discard the supernatant.

6. Detection or Purification of Biotinylated Proteins

A. Detection by Western Blot: i. Resuspend the protein pellet in non-reducing SDS-PAGE sample buffer. Note: Do not use reducing agents like DTT or 2-mercaptoethanol as they will cleave the disulfide bond linking biotin to the protein.[1] ii. Perform SDS-PAGE and transfer proteins to a nitrocellulose or PVDF membrane. iii. Detect biotinylated proteins using an anti-biotin antibody or streptavidin conjugated to horseradish peroxidase (HRP).[3]

B. Affinity Purification for Mass Spectrometry: i. Resuspend the protein pellet in 250 µL of HENS/10 buffer (HENS with 0.1% SDS) and add 750 µL of Neutralization Buffer.[1] ii. Add 30 µL of a 50% slurry of streptavidin-agarose beads. iii. Incubate for 1 hour at room temperature with gentle agitation.[8] iv. Pellet the beads by centrifugation and wash five times with Wash Buffer.[8] v. Elute the biotinylated proteins by incubating the beads with Elution Buffer containing 100 mM 2-mercaptoethanol for 30 minutes at 37°C.[8] vi. The eluted proteins can then be analyzed by SDS-PAGE followed by silver staining or processed for mass spectrometry analysis.

Data Analysis and Interpretation

The primary output of the biotin switch assay is the detection of biotinylated proteins, which correspond to the S-nitrosylated proteins in the original sample.

  • Western Blot Analysis: A positive signal in the western blot indicates that the protein of interest was S-nitrosylated. The intensity of the band can provide a semi-quantitative measure of the level of S-nitrosylation. It is crucial to include a negative control (sample not treated with ascorbate) to ensure that the biotinylation is dependent on the reduction of S-nitrosothiols.[3]

  • Mass Spectrometry: For a global analysis of the S-nitrosoproteome or to identify specific sites of S-nitrosylation, affinity-purified proteins are digested and analyzed by mass spectrometry.[2] The identification of biotinylated peptides confirms the presence and location of S-nitrosylation.

Troubleshooting

  • High Background: This may result from incomplete blocking of free thiols. Ensure that the blocking step is performed under denaturing conditions (with SDS) and for the recommended time and temperature.[3]

  • No Signal: This could be due to the lability of the S-nitrosothiol modification. It is critical to work quickly, on ice, and in the dark during the initial steps. Also, ensure that the ascorbate and this compound solutions are freshly prepared.

  • False Positives: Light exposure can cause artifactual biotinylation.[1] It is imperative to protect samples from light until after the labeling step. The use of a "no ascorbate" negative control is essential to identify any S-nitrosylation-independent labeling.[3]

References

Application Notes and Protocols for Labeling Free Thiol Groups on Proteins with Biotin-HPDP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide) is a thiol-reactive biotinylation reagent used to label proteins and other molecules containing free sulfhydryl groups (-SH).[1][2] This reagent is particularly valuable in research and drug development for its ability to form a reversible disulfide bond with cysteine residues.[1][3] The biotin moiety allows for high-affinity binding to avidin or streptavidin, enabling a wide range of applications including protein purification, enrichment, and detection.[4][5] A key feature of this compound is the cleavable disulfide linkage, which allows for the release of the biotinylated molecule under reducing conditions, thereby preserving the native protein for downstream analysis.[2][6] This characteristic is especially advantageous in applications such as the "biotin switch" technique for studying S-nitrosylated proteins.[1][5]

Principle of Reaction

This compound reacts with free sulfhydryl groups via a disulfide exchange mechanism. The pyridyldithio group of this compound reacts with a cysteine residue on the protein, forming a stable disulfide bond and releasing pyridine-2-thione.[6][7] This reaction is highly specific for thiol groups within a pH range of 6.5 to 8.0.[1][8] The release of pyridine-2-thione can be monitored spectrophotometrically by measuring the absorbance at 343 nm, providing a means to track the progress of the labeling reaction.[6][8]

cluster_reactants Reactants cluster_products Products Protein-SH Protein with Free Thiol (-SH) Biotinylated_Protein Biotinylated Protein (Disulfide Bond) Protein-SH->Biotinylated_Protein + this compound (pH 6.5-8.0) This compound This compound This compound->Biotinylated_Protein Pyridine-2-thione Pyridine-2-thione (Byproduct) This compound->Pyridine-2-thione releases

Caption: Reaction of this compound with a protein thiol.

Key Applications

  • Selective Biotinylation of Cysteine Residues: Specifically label proteins at solvent-accessible cysteine residues.

  • Protein Purification and Enrichment: The strong interaction between biotin and avidin/streptavidin allows for the efficient capture of biotinylated proteins from complex mixtures using affinity chromatography.[9][10]

  • Detection of S-Nitrosylated Proteins (Biotin Switch Assay): This technique involves the selective reduction of S-nitrosothiols to free thiols, followed by labeling with this compound to detect and quantify S-nitrosylation.[1][5]

  • Reversible Biotinylation: The cleavable disulfide bond allows for the recovery of the native protein after purification or detection, which is crucial for subsequent functional or structural studies.[6][11]

Quantitative Data Summary

The efficiency of the labeling reaction depends on several factors, including the concentration of reactants, pH, temperature, and incubation time. The following tables summarize typical reaction parameters and a comparison with other thiol-reactive reagents.

Table 1: Typical Reaction Conditions for Protein Labeling with this compound

ParameterRecommended Value/RangeNotes
pH 6.5 - 8.0Optimal reactivity of the 2-pyridyldithio group with free sulfhydryls is at pH 7-8.[8] At higher pH, reaction with primary amines may occur.[12]
Temperature Room Temperature (20-25°C) or 37°CIncubation at 37°C can shorten the reaction time.[13]
Incubation Time 1 - 2 hoursThe reaction progress can be monitored by measuring the absorbance of the byproduct at 343 nm.[6][13]
This compound:Protein Molar Ratio 2- to 20-fold molar excessThe optimal ratio should be determined empirically for each protein.[13]
Solvent for this compound DMSO or DMFThis compound is not readily soluble in aqueous buffers and should be dissolved in an organic solvent before addition to the reaction mixture.[6][14]
Reaction Buffer Thiol-free buffers (e.g., PBS)Buffers must be free of thiols and reducing agents.[6] The inclusion of 1 mM EDTA can help prevent the reoxidation of reduced thiols.[12][13]

Table 2: Comparison of Thiol-Reactive Biotinylation Reagents

ReagentReactive GroupBond FormedCleavable?Key Features
This compound PyridyldithiolDisulfideYes (with reducing agents like DTT)Reversible biotinylation, allows for recovery of the native protein.[2][6]
Maleimide-PEGn-Biotin MaleimideThioetherNoForms a stable, non-cleavable bond. The PEG spacer reduces steric hindrance.[15]
Iodoacetyl-Biotin IodoacetylThioetherNoReacts with thiols to form a stable, non-cleavable bond. The reaction should be protected from light.[12]

Experimental Protocols

Protocol 1: General Protocol for Labeling a Protein with this compound

This protocol provides a general procedure for biotinylating a protein with available free thiol groups.

Materials:

  • Protein of interest (in a thiol-free buffer)

  • This compound

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, containing 1 mM EDTA

  • Desalting column or dialysis cassette for removal of excess biotin.[6][16]

Procedure:

  • Prepare Protein Sample: Dissolve the protein to be labeled in the Reaction Buffer at a concentration of 1-5 mg/mL.[13] If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like DTT or TCEP, followed by removal of the reducing agent using a desalting column.[8]

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMSO or DMF to a concentration of 4 mM (approximately 2.2 mg/mL).[6]

  • Biotinylation Reaction: Add a 2- to 20-fold molar excess of the this compound stock solution to the protein solution.[13] For example, add 100 µL of 4 mM this compound to 1 mL of a 2 mg/mL protein solution.[6]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 1 hour at 37°C.[13]

  • (Optional) Monitor Reaction Progress: Measure the absorbance of the reaction mixture at 343 nm to detect the release of pyridine-2-thione (extinction coefficient ≈ 8080 M⁻¹cm⁻¹).[8]

  • Remove Excess this compound: Separate the biotinylated protein from unreacted this compound and the pyridine-2-thione byproduct using a desalting column or by dialysis against the Reaction Buffer.[6][16]

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Prepare Protein Solution (1-5 mg/mL in PBS + EDTA) C Add this compound to Protein Solution (2-20x molar excess) A->C B Prepare 4 mM this compound Stock Solution in DMSO/DMF B->C D Incubate (1-2h at RT or 1h at 37°C) C->D E Remove Excess Reagent (Desalting Column or Dialysis) D->E F Biotinylated Protein (Ready for use) E->F

Caption: Workflow for protein biotinylation with this compound.

Protocol 2: Biotin Switch Assay for Detection of S-Nitrosylated Proteins

This protocol is adapted from the biotin switch technique and is used to specifically label S-nitrosylated cysteine residues.

Materials:

  • Cell or tissue lysate

  • Blocking Buffer: HEN buffer (250 mM HEPES, 1 mM EDTA, 0.1 mM Neocuproine) with 2.5% SDS and 20 mM Methyl methanethiosulfonate (MMTS)

  • Ascorbate Solution: 1 M Sodium Ascorbate (freshly prepared)

  • This compound solution (4 mM in DMF)

  • Neutralization Buffer: HEN buffer with 1% SDS

  • Streptavidin-agarose beads

  • Wash Buffer: HEN buffer with 1% SDS and 600 mM NaCl

  • Elution Buffer: Buffer containing a reducing agent (e.g., 20 mM DTT or 100 mM 2-mercaptoethanol)

Procedure:

  • Sample Preparation: Prepare cell or tissue lysate in HEN buffer.

  • Blocking Free Thiols: Add Blocking Buffer to the lysate and incubate at 50°C for 30 minutes with frequent vortexing to block all free thiol groups.

  • Acetone Precipitation: Precipitate the proteins by adding three volumes of cold (-20°C) acetone and incubate at -20°C for 20 minutes. Centrifuge to pellet the proteins and wash the pellet with cold 70% acetone.

  • Resuspension: Resuspend the protein pellet in a suitable buffer.

  • Selective Reduction and Biotinylation: Add this compound solution and Ascorbate Solution to the resuspended proteins. The ascorbate will selectively reduce S-nitrosothiols to free thiols, which are then immediately labeled by this compound. Incubate for 1 hour at room temperature.

  • Capture of Biotinylated Proteins: Add streptavidin-agarose beads to the sample and incubate for 1 hour at room temperature with gentle rotation to capture the biotinylated proteins.[9]

  • Washing: Pellet the beads by centrifugation and wash them extensively with Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads by incubating with Elution Buffer containing a reducing agent to cleave the disulfide bond.

A 1. Block Free Thiols (MMTS) B 2. Remove Excess Blocking Reagent (Acetone Precipitation) A->B C 3. Selectively Reduce S-NO and Label with this compound (+ Ascorbate) B->C D 4. Capture Biotinylated Proteins (Streptavidin Beads) C->D E 5. Wash to Remove Non-specific Binders D->E F 6. Elute with Reducing Agent (e.g., DTT) E->F G Analyze Eluted Proteins (e.g., Western Blot, MS) F->G

Caption: Biotin switch assay workflow.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Insufficient free thiolsReduce disulfide bonds with DTT or TCEP prior to labeling. Ensure complete removal of the reducing agent before adding this compound.
Inactive this compoundUse freshly prepared this compound solution. Store the solid reagent desiccated at -20°C.[6]
Suboptimal reaction conditionsOptimize pH, temperature, and incubation time. Increase the molar excess of this compound.
High Background/Non-specific Binding Incomplete removal of excess this compoundEnsure thorough removal of unreacted reagent using desalting columns or dialysis.[16]
Non-specific binding to affinity resinIncrease the stringency of the wash buffers (e.g., higher salt concentration).
Protein Precipitation High concentration of organic solventMinimize the volume of DMSO or DMF added to the protein solution.
Protein instability under reaction conditionsPerform the reaction at a lower temperature (e.g., 4°C) for a longer duration.

Conclusion

This compound is a versatile and powerful tool for the selective and reversible biotinylation of free thiol groups on proteins. Its application in various biochemical and cellular assays, particularly in the study of post-translational modifications like S-nitrosylation, makes it an indispensable reagent for researchers in both academic and industrial settings. The protocols and data presented here provide a comprehensive guide for the successful application of this compound in your research endeavors.

References

Optimizing Protein Labeling: A Guide to Biotin-HPDP Concentration and Application

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing Biotin-HPDP for the optimal labeling of proteins. Below you will find detailed application notes, experimental protocols, and troubleshooting advice to ensure efficient and specific biotinylation of sulfhydryl groups within your target proteins.

Introduction to this compound Labeling

N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide, commonly known as this compound, is a thiol-reactive biotinylation reagent designed for the targeted labeling of free sulfhydryl (-SH) groups, such as those found in cysteine residues.[1] The key feature of this compound is the formation of a reversible disulfide bond with the target protein. This allows for the labeled protein to be captured using avidin or streptavidin affinity matrices and subsequently eluted under mild reducing conditions, regenerating the original, unmodified protein.[2][3] This characteristic is particularly valuable for applications such as the study of redox-sensitive protein modifications and affinity purification followed by functional assays.[1]

This compound is a membrane-permeable reagent, but it is not readily soluble in aqueous solutions.[2][4] Therefore, it must first be dissolved in an organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[1][2] The reaction with sulfhydryls is most efficient at a neutral to slightly alkaline pH, typically between 6.5 and 8.0.[1][5]

Key Experimental Parameters and Data

The efficiency of protein labeling with this compound is influenced by several factors, including the concentration of the reagent, the protein concentration, pH, and incubation time. The following tables summarize the quantitative data from various established protocols to aid in the design of your experiments.

Table 1: Recommended this compound Concentrations and Molar Ratios

ParameterRecommended ValueSource
Stock Solution Concentration 4 mM - 50 mM in DMSO or DMF[2][3][4][6]
Final Reaction Concentration 0.4 mM - 4.0 mM[1][2][7]
Molar Coupling Ratio (Label:Protein) 10:1 to 40:1 (for amine-reactive biotin, adaptable for thiol)[8]

Table 2: Optimized Reaction Conditions

ParameterRecommended ConditionSource
pH 6.5 - 8.0 (optimal 7-8)[1][5][9]
Reaction Buffer Sulfhydryl-free (e.g., PBS) with 1 mM EDTA[2][5]
Incubation Temperature Room temperature (25°C) or 37°C[1][2][10]
Incubation Time 1 - 2 hours[1][2][5]

Experimental Workflow and Protocols

The following section provides a detailed, step-by-step protocol for the biotinylation of a protein using this compound.

Diagram of the this compound Labeling Workflow

Biotin_HPDP_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Elution Reagent_Prep Prepare this compound Stock Solution (in DMSO/DMF) Mix Mix Protein and This compound Reagent_Prep->Mix Sample_Prep Prepare Protein Sample (in thiol-free buffer) Sample_Prep->Mix Incubate Incubate at RT (1-2 hours) Mix->Incubate Remove_Excess Remove Excess Reagent (Desalting/Dialysis) Incubate->Remove_Excess Purify_Protein Affinity Purification (Streptavidin-agarose) Remove_Excess->Purify_Protein Quantify Quantify Biotin Incorporation (HABA assay) Purify_Protein->Quantify Elute Elute Labeled Protein (with reducing agent) Purify_Protein->Elute

Caption: Experimental workflow for protein labeling with this compound.

Detailed Protocol for Protein Biotinylation

Materials:

  • This compound

  • Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Protein sample in a sulfhydryl-free buffer (e.g., Phosphate-Buffered Saline, PBS)

  • 1 M EDTA stock solution

  • Desalting column or dialysis cassette

  • Streptavidin-agarose resin

  • Reducing agent (e.g., DTT or TCEP)

  • (Optional) HABA (4'-hydroxyazobenzene-2-carboxylic acid) for biotin quantification

Procedure:

  • Preparation of Reagents:

    • Reaction Buffer: Prepare a sulfhydryl-free buffer such as PBS, pH 7.2. For optimal results, add EDTA to a final concentration of 1 mM to chelate heavy metal ions that can oxidize sulfhydryls.[2][5]

    • This compound Stock Solution: Prepare a 4 mM stock solution of this compound by dissolving 2.2 mg in 1.0 mL of high-quality DMSO or DMF.[3] Vortex thoroughly to ensure complete dissolution.[1] Prepare this solution fresh before each use.[1]

  • Protein Sample Preparation:

    • Dissolve or dialyze the protein sample into the Reaction Buffer. The protein concentration can influence labeling efficiency, with a concentration of 1-2 mg/mL being a good starting point.[5][9]

    • If the protein's sulfhydryl groups are oxidized (forming disulfide bonds), they must be reduced prior to labeling. This can be achieved by incubating the protein with 5-10 mM DTT or TCEP for 30-60 minutes at room temperature.[3][5] Crucially, the reducing agent must be completely removed by desalting or dialysis before adding this compound.[3][9]

  • Biotinylation Reaction:

    • Add the this compound stock solution to the protein sample to achieve a final concentration typically in the range of 0.4 mM to 2.0 mM.[1][5] For example, to achieve a final concentration of 0.4 mM, add 100 µL of the 4 mM stock solution to 1 mL of the protein solution.[3][5]

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.[1][2]

  • Monitoring the Reaction (Optional):

    • The reaction releases pyridine-2-thione, which absorbs light at 343 nm.[1][2] The progress of the biotinylation can be monitored by measuring the increase in absorbance at this wavelength.[3][5] The molar extinction coefficient of pyridine-2-thione at 343 nm is 8,080 M⁻¹cm⁻¹.[2][5]

  • Removal of Excess this compound:

    • It is essential to remove unreacted this compound to prevent interference in downstream applications.[1] This can be achieved using a desalting column or by dialysis against the Reaction Buffer.[2][5] For S-nitrosylated protein studies, acetone precipitation can also be used.[4][6]

  • Affinity Purification of Biotinylated Proteins:

    • Add streptavidin-agarose resin to the purified biotinylated protein sample.[4] A typical ratio is 15 µL of packed resin per 1 mg of initial protein.[4][6]

    • Incubate for 1 hour at room temperature with gentle mixing to allow the biotinylated protein to bind to the resin.[4][6]

    • Wash the resin several times with a suitable wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound proteins.

  • Elution of Labeled Protein:

    • To elute the captured protein, incubate the resin with a buffer containing a reducing agent such as DTT (e.g., 50 mM) to cleave the disulfide bond.[10] This will release the protein from the biotin tag, which remains bound to the streptavidin resin.

Diagram of the this compound Reaction Mechanism

Biotin_HPDP_Reaction BiotinHPDP This compound Biotin-Spacer-S-S-Pyridine BiotinylatedProtein Biotinylated Protein Biotin-Spacer-S-S-Protein BiotinHPDP->BiotinylatedProtein Disulfide Exchange PyridineThione Pyridine-2-thione Byproduct (A343nm) BiotinHPDP->PyridineThione Release ProteinSH Protein-SH Free Sulfhydryl Group ProteinSH->BiotinylatedProtein

Caption: Reaction mechanism of this compound with a protein sulfhydryl group.

Troubleshooting

Table 3: Common Problems and Solutions

ProblemPossible CauseRecommended SolutionSource
Low Labeling Efficiency - Competing thiols in the buffer (e.g., DTT).- Incomplete dissolution of this compound.- Oxidized sulfhydryl groups on the protein.- Ensure all buffers are free of reducing agents.- Thoroughly dissolve this compound in DMSO/DMF before use.- Pre-reduce the protein with TCEP or DTT and remove the reducing agent before labeling.[1]
High Background Signal - Excess, unreacted this compound.- Perform thorough desalting or dialysis after the labeling reaction.- Include blocking steps in downstream assays.[1]
Protein Precipitation - Altered isoelectric point of the labeled protein.- Low solubility of this compound at alkaline pH.- Adjust the buffer pH to avoid the protein's isoelectric point.- Ensure complete dissolution of this compound in the organic solvent before adding it to the aqueous buffer.[8]
Incomplete Elution - Insufficient concentration or incubation time with the reducing agent.- Optimize the concentration of DTT or TCEP and the elution time. Consider using TCEP as a milder alternative to DTT for sensitive proteins.[1]

By carefully considering the factors outlined in these application notes and following the detailed protocols, researchers can achieve optimal and reproducible biotinylation of their proteins of interest for a wide range of downstream applications.

References

Application Notes and Protocols for Biotin-HPDP Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the effective use of Biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide), a thiol-reactive biotinylation reagent. This compound is a valuable tool for labeling proteins and other molecules containing free sulfhydryl groups, enabling their subsequent detection, purification, and analysis. Its key feature is the formation of a reversible disulfide bond, which can be cleaved by reducing agents.

Core Principles of this compound Reactions

This compound reacts specifically with free sulfhydryl (-SH) groups, typically found in cysteine residues of proteins, to form a stable disulfide bond.[1][2][3] This reaction releases a byproduct, pyridine-2-thione, which can be quantified by measuring its absorbance at 343 nm to monitor the reaction progress.[4][5] The biotin moiety allows for high-affinity binding to avidin or streptavidin conjugates for various downstream applications. The reversibility of the disulfide linkage, through cleavage with reducing agents like dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), allows for the recovery of the labeled molecule in its original, unmodified form.[1][4]

Quantitative Data Summary

The efficiency of the this compound reaction is influenced by several factors, including incubation time, temperature, pH, and the molar ratio of the reagent to the target molecule. The following table summarizes the key quantitative parameters for successful biotinylation.

ParameterRecommended Range/ValueNotesSource(s)
Incubation Time 1 - 2 hoursCan be adjusted based on the specific protein and desired degree of labeling. Shorter or longer times may be optimal for certain applications.[2][4][5][6][7][8]
Incubation Temperature Room Temperature (20-25°C) or 37°CRoom temperature is sufficient for most applications. 37°C may increase the reaction rate.[2][4][5][6][8]
pH 6.5 - 8.0Optimal reactivity of the 2-pyridyldithio group is within this range. pH 7-8 is most commonly recommended.[1][3][4][7]
This compound Concentration 0.4 - 2.0 mM (final)The optimal concentration depends on the concentration of free sulfhydryls in the sample. A molar excess of this compound is typically used.[2][4]
Reaction Buffer Sulfhydryl-free buffers (e.g., PBS)Buffers must be free of thiols and reducing agents to prevent interference with the reaction. The inclusion of 1 mM EDTA can help maintain sulfhydryls in a reduced state.[4][7]
Monitoring Wavelength 343 nmThe release of pyridine-2-thione (extinction coefficient ≈ 8080 M⁻¹cm⁻¹) allows for real-time monitoring of the reaction.[4][5]

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general procedure for the biotinylation of a protein with free sulfhydryl groups.

Materials:

  • Protein sample with free sulfhydryl groups

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, free of sulfhydryl-containing compounds.

  • Reducing agent (e.g., DTT or TCEP) for optional cleavage.

  • Desalting column or dialysis cassette for purification.

Procedure:

  • Prepare Protein Sample: Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the protein has intramolecular disulfide bonds that need to be labeled, they must first be reduced using a reducing agent like DTT or TCEP, followed by removal of the reducing agent via a desalting column.

  • Prepare this compound Stock Solution: Dissolve this compound in DMF or DMSO to a concentration of 4-10 mM. For example, add 2.2 mg of this compound to 1.0 mL of DMF for a 4 mM stock solution.[4][5] Gently warm to 37°C and vortex or sonicate to ensure complete dissolution.[5] This stock solution can be stored at -20°C.[9]

  • Biotinylation Reaction: Add the this compound stock solution to the protein solution to achieve the desired final concentration (e.g., a 10-20 fold molar excess over the protein). For example, add 100 µL of 4 mM this compound stock solution to 1 mL of a 2 mg/mL protein solution.[4][5]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature (25°C) with gentle agitation.[2][6] Alternatively, incubation can be performed for 1 hour at 37°C.[8]

  • Reaction Monitoring (Optional): To monitor the reaction progress, measure the absorbance of the reaction mixture at 343 nm at different time points. An increase in absorbance indicates the release of pyridine-2-thione and thus, successful biotinylation.[4][5]

  • Purification: Remove excess, unreacted this compound using a desalting column or dialysis against the Reaction Buffer.

  • Cleavage of Disulfide Bond (Optional): To release the biotin label, incubate the biotinylated protein with a reducing agent such as 50 mM DTT for 30 minutes at room temperature.

Protocol 2: Biotin Switch Assay for Detection of S-Nitrosylated Proteins

This protocol is a specialized application of this compound to specifically label S-nitrosylated cysteine residues.

Materials:

  • Cell or tissue lysate

  • Blocking Buffer: HEN Buffer (250 mM HEPES, 1 mM EDTA, 0.1 mM Neocuproine) with 2.5% SDS and 20 mM Methyl methanethiosulfonate (MMTS).

  • Ascorbate Solution: 1 M Sodium Ascorbate in water (prepare fresh).

  • This compound Labeling Solution: 4 mM this compound in DMF.

  • Acetone (pre-chilled at -20°C)

  • Streptavidin-agarose beads

Procedure:

  • Sample Preparation: Prepare protein lysates in HEN buffer.

  • Blocking Free Thiols: Add 4 volumes of Blocking Buffer to the lysate. Incubate at 50°C for 30 minutes with frequent vortexing to block all free sulfhydryl groups.

  • Acetone Precipitation: Precipitate the proteins by adding 3 volumes of cold acetone and incubating at -20°C for 20 minutes. Centrifuge to pellet the proteins and wash the pellet with 70% acetone.

  • Resuspension: Resuspend the protein pellet in HENS buffer (HEN buffer with 1% SDS).

  • Reduction of S-Nitrosothiols: Add 1/10 volume of Ascorbate Solution to the resuspended protein to specifically reduce the S-nitrosothiol bonds to free thiols.

  • Biotinylation: Immediately add 1/3 volume of the 4 mM this compound Labeling Solution. Incubate for 1 hour at 25°C.[3][6]

  • Purification of Biotinylated Proteins: Remove excess this compound by acetone precipitation as described in step 3. Resuspend the pellet and incubate with streptavidin-agarose beads to capture the biotinylated proteins.

  • Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer containing a reducing agent. The eluted proteins can then be analyzed by Western blotting.

Visualizations

Biotin_HPDP_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Downstream Processing Protein Protein with Free -SH Groups Mix Mix & Incubate (RT, 1-2h) Protein->Mix Biotin_HPDP_Stock This compound Stock (in DMF/DMSO) Biotin_HPDP_Stock->Mix Purification Purification (Desalting/Dialysis) Mix->Purification Biotinylated_Protein Biotinylated Protein Purification->Biotinylated_Protein Cleavage Optional: Cleavage (with DTT/TCEP) Biotinylated_Protein->Cleavage Released_Protein Released Protein Cleavage->Released_Protein

Caption: Experimental workflow for protein labeling using this compound.

Biotin_HPDP_Mechanism cluster_reactants Reactants cluster_products Products Protein_SH Protein-SH Biotinylated_Protein Protein-S-S-Biotin Protein_SH->Biotinylated_Protein + Biotin_HPDP Biotin-S-S-Pyridine Biotin_HPDP->Biotinylated_Protein Pyridine_Thione Pyridine-2-thione (Abs @ 343 nm) Biotin_HPDP->Pyridine_Thione releases

Caption: Reaction mechanism of this compound with a free sulfhydryl group.

References

Application Note & Protocol: Preparation and Use of Stable Biotin-HPDP Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, storage, and quality control of Biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide) stock solutions. This compound is a thiol-reactive biotinylation reagent used to label proteins and other molecules containing free sulfhydryl groups. The protocols herein ensure the stability and efficacy of the reagent for downstream applications such as affinity purification and protein interaction studies.

Introduction to this compound

This compound is a membrane-permeable reagent that covalently labels free sulfhydryl (-SH) groups, such as those on cysteine residues in proteins.[1][2] The reaction involves the formation of a disulfide bond between the reagent and the target molecule, releasing a pyridine-2-thione byproduct.[1][3] A key feature of this compound is the reversibility of this bond; the biotin label can be cleaved using reducing agents like dithiothreitol (DTT), which is advantageous for eluting captured proteins from streptavidin affinity media without harsh denaturants.[1][4] The reagent has a medium-length spacer arm (29.2 Å) that minimizes steric hindrance during binding to avidin or streptavidin.[3]

Product Information and Properties

Proper handling and storage are critical due to the reagent's sensitivity to moisture and light. Key chemical and physical properties are summarized below.

PropertyValueReference(s)
Synonyms HPDP-Biotin, N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide[2][3]
Molecular Formula C₂₄H₃₇N₅O₃S₃
Molecular Weight 539.78 g/mol [2]
Spacer Arm Length 29.2 Å[1]
Reactivity Free sulfhydryl (-SH) groups at pH 7-8[1]
Solubility Insoluble in water; Soluble in DMSO (>100 mg/mL) and DMF[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution. It is critical to use anhydrous-grade solvents to prevent hydrolysis of the reagent.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath (optional)

  • Pipettes and sterile tips

Methodology:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of moisture onto the powder.

  • Weighing: Due to the small masses involved, it is often more practical to dissolve the entire contents of a pre-weighed manufacturer's vial. For example, to prepare a 10 mM stock from 5 mg of this compound (MW: 539.78), the required volume of solvent is calculated as follows:

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

    • Volume (µL) = (0.005 g / 539.78 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 926 µL

  • Dissolution: Add the calculated volume (e.g., 926 µL) of anhydrous DMSO or DMF to the vial.[5]

  • Mixing: Cap the vial tightly and vortex thoroughly. If complete dissolution is not achieved, gently warm the mixture to 37°C and vortex again or sonicate for a few minutes until the solution is clear.[1][6]

  • Aliquoting & Storage: Dispense the stock solution into small, single-use aliquots in low-protein-binding microcentrifuge tubes. Store immediately as recommended in Section 4.

G

Protocol 2: Storage and Handling of Stock Solutions

Improper storage is a primary cause of reagent inactivity. The following table summarizes recommended storage conditions.

FormatTemperatureDurationKey ConsiderationsReference(s)
Solid Powder -20°C≥ 4 yearsStore desiccated and protected from light.[2][7]
DMSO/DMF Stock Solution -20°C~1 monthUse single-use aliquots to avoid freeze-thaw cycles.[8]
DMSO/DMF Stock Solution -80°C~6 monthsPreferred for longer-term storage of the stock solution.[8]

Handling Guidelines:

  • Avoid Moisture: Always use anhydrous-grade solvents and prevent moisture condensation by equilibrating the reagent to room temperature before opening.[9]

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the reagent. Aliquoting into single-use volumes is essential.[8]

  • Protect from Light: The pyridyldithio group can be light-sensitive. Store powder and stock solutions in the dark.[2]

Protocol 3: Quality Control of this compound Activity

The reaction of this compound with a thiol releases pyridine-2-thione, which has a distinct absorbance maximum at 343 nm. This property can be used to confirm the reagent's activity and monitor the labeling reaction.[1]

Materials:

  • This compound stock solution

  • A thiol-containing molecule (e.g., Dithiothreitol (DTT) or Cysteine)

  • Thiol-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2)

  • UV-Vis Spectrophotometer and cuvettes

Methodology:

  • Prepare a thiol solution: Prepare a 1 mM solution of DTT in PBS buffer.

  • Set up the reaction: In a cuvette, add the reaction buffer and a final concentration of 100 µM DTT.

  • Measure Blank: Measure the absorbance of the DTT solution at 343 nm. This is your blank reading.

  • Initiate Reaction: Add the this compound stock solution to the cuvette to a final concentration of 100 µM. Mix quickly by gentle inversion.

  • Monitor Absorbance: Immediately begin monitoring the absorbance at 343 nm over time. A rapid increase in absorbance indicates the release of pyridine-2-thione and confirms the activity of the this compound.

  • Quantification (Optional): The molar concentration of released pyridine-2-thione can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for pyridine-2-thione at 343 nm is 8,080 M⁻¹cm⁻¹.[1][4]

Reaction Mechanism

This compound reacts with a free sulfhydryl group via a disulfide exchange mechanism. The pyridyldithio group is an excellent leaving group, ensuring the reaction proceeds efficiently at neutral pH. The resulting disulfide bond is stable under normal conditions but can be readily cleaved with excess reducing agent.

G cluster_reactants Reactants cluster_products Products BiotinHPDP This compound (Biotin-S-S-Py) BiotinylatedProtein Biotinylated Protein (Protein-S-S-Biotin) BiotinHPDP->BiotinylatedProtein pH 7-8 Byproduct Pyridine-2-thione (Abs @ 343 nm) BiotinHPDP->Byproduct ProteinSH Protein with Sulfhydryl (Protein-SH) ProteinSH->BiotinylatedProtein

References

Application Notes and Protocols for the Purification of Biotin-HPDP Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of proteins labeled with Biotin-HPDP (N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide). It includes comprehensive application notes, step-by-step experimental protocols, and quantitative data summaries to facilitate the successful isolation of biotinylated proteins for downstream applications.

Introduction to this compound Labeling

This compound is a sulfhydryl-reactive biotinylation reagent that enables the specific labeling of proteins at cysteine residues.[1][2][3] The reagent features a pyridyldithiol group that reacts with free sulfhydryls (-SH) to form a stable disulfide bond.[1][4] This linkage is a key feature of this compound, as it is reversible and can be cleaved by reducing agents, allowing for the gentle elution of the labeled protein from streptavidin affinity resins.[3][4][5] The long spacer arm of this compound minimizes steric hindrance, facilitating efficient binding to avidin or streptavidin.[1]

The ability to monitor the reaction by measuring the absorbance of the released pyridine-2-thione at 343 nm provides a convenient method for tracking the progress of the biotinylation reaction.[4][6][7]

Experimental Workflow Overview

The overall process for purifying this compound labeled proteins involves several key stages: protein preparation, biotinylation, removal of excess biotin, affinity purification, and elution. Each step is critical for achieving high purity and yield of the target protein.

experimental_workflow cluster_prep Protein Preparation cluster_labeling Biotinylation cluster_cleanup Cleanup cluster_purification Affinity Purification cluster_elution Elution Protein_Sample Protein Sample Reduction Reduction of Disulfides (optional) Protein_Sample->Reduction Desalting Buffer Exchange/Desalting Reduction->Desalting Add_Biotin_HPDP Addition of this compound Desalting->Add_Biotin_HPDP Incubation Incubation Add_Biotin_HPDP->Incubation Remove_Excess_Biotin Removal of Excess this compound Incubation->Remove_Excess_Biotin Binding Binding Remove_Excess_Biotin->Binding Streptavidin_Resin Streptavidin Resin Streptavidin_Resin->Binding Washing Washing Binding->Washing Elution_Buffer Addition of Elution Buffer (with reducing agent) Washing->Elution_Buffer Eluted_Protein Purified Biotinylated Protein Elution_Buffer->Eluted_Protein

Caption: Experimental workflow for the purification of this compound labeled proteins.

Quantitative Data Summary

The following tables provide typical ranges for key experimental parameters. Note that optimal conditions may vary depending on the specific protein and application.

ParameterRecommended RangeNotes
Biotinylation
This compound Concentration0.4 mM - 2.0 mMThe final concentration should be optimized based on the protein's thiol content.[1][6][7]
Protein Concentration1 - 10 mg/mLHigher concentrations can improve labeling efficiency.
Reaction pH6.5 - 7.5Optimal pH for the reaction of the pyridyldithiol group with sulfhydryls.[1][2][3]
Incubation Time1 - 2 hoursCan be adjusted based on the reactivity of the protein's sulfhydryl groups.[1][4][7]
Incubation TemperatureRoom Temperature (25°C)Gentle agitation is recommended.[1][6]
Affinity Purification
Streptavidin Resin Volume15 µL packed resin / mg proteinThis ratio can be adjusted based on the biotinylation efficiency and resin binding capacity.[1][8]
Binding Time1 hourIncubation with end-over-end mixing enhances binding.[1][8]
Elution
Reducing Agent (DTT)20 - 100 mMDithiothreitol (DTT) is commonly used to cleave the disulfide bond for elution. TCEP can be a milder alternative.[4][6]
Elution Time30 - 60 minutesCan be performed at room temperature or 37°C to enhance elution.

Table 1: Key Experimental Parameters

MethodPrincipleAdvantagesDisadvantages
Removal of Excess Biotin
Desalting Columns (Size Exclusion)Separates based on molecular weight.Fast and efficient for proteins.[4][9][10]Potential for sample dilution.
DialysisDiffusion across a semi-permeable membrane.Gentle method suitable for larger volumes.[4][9]Time-consuming.
Acetone PrecipitationProtein precipitation.Can concentrate the protein sample.[1][8]Risk of protein denaturation or loss.
Affinity Matrix
Streptavidin Agarose BeadsGravity flow or batch purification.High binding capacity, suitable for various scales.[11]Can have higher non-specific binding compared to magnetic beads.
Streptavidin Magnetic BeadsMagnetic separation.Rapid and reproducible, suitable for high-throughput applications.[11]May have a lower binding capacity than agarose resins.
Elution Strategies
Reducing Agents (DTT, TCEP)Cleavage of the disulfide bond.Gentle elution, preserves protein integrity.[4]The eluted protein will have a free thiol group.
Harsh Denaturing ConditionsDisruption of streptavidin-biotin interaction.Can be effective for strongly bound proteins.[12][13][14]Denatures the protein, may not be suitable for downstream functional assays.
Competition with Excess BiotinDisplacement of the biotinylated protein.Can be a milder alternative to harsh denaturants.[12][13][15]Often requires heat and detergents, may not be fully effective.

Table 2: Comparison of Methodologies

Experimental Protocols

Protocol 1: Protein Preparation and Biotinylation

This protocol describes the labeling of a protein with this compound.

Materials:

  • Protein sample in a sulfhydryl-free buffer (e.g., Phosphate-Buffered Saline, PBS)

  • This compound

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • (Optional) Reducing agent (e.g., DTT or TCEP) for proteins with internal disulfide bonds that need to be reduced to expose sulfhydryls.

  • Desalting column

Procedure:

  • Protein Preparation:

    • If the protein has internal disulfide bonds that need to be labeled, reduce them using 5-10 mM DTT or TCEP for 30 minutes at room temperature.[4][7]

    • Remove the reducing agent using a desalting column, exchanging the buffer to a sulfhydryl-free buffer like PBS, pH 7.2-7.5.[4][7]

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO or DMF to a stock concentration of 4-10 mM.[1][4][6] For example, dissolve 2.2 mg of this compound in 1 mL of DMF for a 4 mM solution.[4][7] Gentle warming may be necessary for complete dissolution.[4][9]

  • Biotinylation Reaction:

    • Add the this compound stock solution to the protein solution to achieve a final concentration of 0.4-2.0 mM.[1][6][7] For example, add 100 µL of 4 mM this compound stock to 1 mL of a 2 mg/mL protein solution.[4][7]

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.[1][4][7]

  • (Optional) Monitoring the Reaction:

    • The release of pyridine-2-thione can be monitored by measuring the absorbance at 343 nm.[4][6][7] This allows for an estimation of the degree of biotinylation.

  • Removal of Excess this compound:

    • Remove unreacted this compound using a desalting column, dialysis, or acetone precipitation to prevent interference in downstream steps.[4][6][10][16]

Protocol 2: Affinity Purification of Biotinylated Proteins

This protocol details the capture of this compound labeled proteins using streptavidin agarose resin.

Materials:

  • Biotinylated protein sample (from Protocol 1)

  • Streptavidin agarose resin slurry

  • Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., PBS containing 50-100 mM DTT)

  • Microcentrifuge tubes or chromatography columns

Procedure:

  • Resin Preparation:

    • Resuspend the streptavidin agarose resin slurry.

    • Transfer the desired amount of resin to a microcentrifuge tube (e.g., 15 µL of packed resin per mg of protein).[1][8]

    • Wash the resin twice with 10 volumes of Binding/Wash Buffer. Centrifuge at a low speed (e.g., 200 x g) for 1-2 minutes between washes and discard the supernatant.[8]

  • Binding:

    • Add the biotinylated protein sample to the washed streptavidin resin.

    • Incubate for 1 hour at room temperature with gentle end-over-end mixing.[1][8]

  • Washing:

    • Centrifuge the resin to pellet the beads and collect the supernatant (unbound fraction) if desired.

    • Wash the resin at least three to five times with 10 volumes of Binding/Wash Buffer to remove non-specifically bound proteins.[8]

  • Elution:

    • Add 1-2 bed volumes of Elution Buffer (containing 50-100 mM DTT) to the resin.

    • Incubate for 30-60 minutes at room temperature or 37°C with occasional mixing to facilitate the cleavage of the disulfide bond.

    • Centrifuge the resin and carefully collect the supernatant containing the purified protein.

    • Repeat the elution step once more and pool the eluates for maximal recovery.

Signaling Pathway and Molecular Interaction Diagrams

biotin_hpdp_reaction cluster_reactants Reactants cluster_products Products Protein Protein Free Sulfhydryl (-SH) Labeled_Protein Biotinylated Protein Disulfide Bond (-S-S-Biotin) Protein:sh->Labeled_Protein Reaction at pH 6.5-7.5 Biotin_HPDP This compound Pyridyldithiol group Biotin_HPDP->Labeled_Protein Byproduct Pyridine-2-thione Biotin_HPDP->Byproduct Release

Caption: Reaction of this compound with a protein's free sulfhydryl group.

affinity_purification cluster_binding Binding Step cluster_elution Elution Step Biotinylated_Protein Biotinylated Protein Biotin Moiety Complex Bound Complex Streptavidin-Biotin Interaction Biotinylated_Protein->Complex High Affinity Binding Streptavidin_Resin Streptavidin Resin Streptavidin Streptavidin_Resin->Complex Eluted_Protein Eluted Protein Free Sulfhydryl (-SH) Complex->Eluted_Protein Cleavage of Disulfide Bond Biotin_Byproduct Biotin-thiol Complex->Biotin_Byproduct Reducing_Agent Reducing Agent (DTT) Reducing_Agent->Complex

Caption: Affinity purification and elution of a this compound labeled protein.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Inactive this compound reagent.Use freshly prepared this compound solution.
Presence of competing thiols in the buffer.Ensure all buffers are free of reducing agents like DTT or β-mercaptoethanol.[6]
Insufficiently exposed sulfhydryl groups on the protein.If applicable, perform a reduction step prior to labeling. Optimize the reduction conditions.
High Background Signal Incomplete removal of excess this compound.Ensure thorough desalting or dialysis after the labeling reaction.[6][10]
Non-specific binding to the streptavidin resin.Increase the number of wash steps and/or the stringency of the wash buffer (e.g., by increasing the salt or detergent concentration).[15]
Low Protein Recovery Inefficient binding to the streptavidin resin.Increase the incubation time for binding. Ensure adequate mixing.
Incomplete elution from the resin.Increase the concentration of the reducing agent and/or the elution time.[6] Consider performing a second elution.
Protein precipitation during the procedure.Handle the protein sample gently and avoid harsh conditions if the protein is sensitive.

References

Application Notes and Protocols for Cleaving the Biotin-HPDP Disulfide Bond with Reducing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide) is a versatile, sulfhydryl-reactive biotinylation reagent that enables the labeling of proteins and other molecules containing free thiol groups.[1][2] A key feature of this compound is the presence of a disulfide bond within its spacer arm, which allows for the cleavage and subsequent release of the biotinylated molecule from avidin or streptavidin affinity matrices under mild reducing conditions.[1][2][3] This reversible interaction is particularly advantageous in applications where the recovery of the native, unmodified protein is desired for downstream analysis, such as mass spectrometry or functional assays.[1][3]

These application notes provide a detailed overview and protocols for the efficient cleavage of the this compound disulfide bond using common reducing agents, Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).

Mechanism of this compound Labeling and Cleavage

The labeling reaction with this compound involves the reaction of the pyridyldithiol group with a free sulfhydryl group on the target molecule, forming a stable disulfide bond and releasing pyridine-2-thione.[1][3] This reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.[1][3] The subsequent cleavage of this newly formed disulfide bond is achieved by the addition of a reducing agent, which reduces the disulfide to two free thiols, thereby releasing the biotinylated molecule.

G cluster_labeling Labeling Reaction cluster_cleavage Cleavage Reaction Protein_SH Protein-SH Labeled_Protein Protein-S-S-Biotin Protein_SH->Labeled_Protein + this compound Biotin_HPDP This compound Biotin_HPDP->Labeled_Protein Pyridine_2_thione Pyridine-2-thione Labeled_Protein->Pyridine_2_thione Labeled_Protein_c Protein-S-S-Biotin Cleaved_Protein Protein-SH Labeled_Protein_c->Cleaved_Protein + Reducing Agent Reducing_Agent Reducing Agent (DTT or TCEP) Reducing_Agent->Cleaved_Protein Cleaved_Biotin Biotin-SH Cleaved_Protein->Cleaved_Biotin

Figure 1: Workflow of this compound labeling and cleavage.

Comparison of Common Reducing Agents: DTT vs. TCEP

The two most commonly used reducing agents for cleaving disulfide bonds are Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP). The choice between these two reagents depends on the specific requirements of the experiment, including the pH of the buffer system, the presence of metal ions, and the downstream application.

FeatureDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)
Mechanism Thiol-disulfide exchangeNucleophilic attack by phosphorus
Optimal pH > 7.01.5 - 8.5[4][5]
Stability Prone to air oxidation, especially at neutral or alkaline pH.[6]More stable to air oxidation.[5][6]
Odor Strong, unpleasant odorOdorless[7]
Reactivity with Maleimides Reacts with maleimides, requiring its removal before labeling.[6]Generally considered non-reactive with maleimides, though some reactivity has been reported under specific conditions.
Effect of Metal Chelators (e.g., EDTA) Stabilized by metal chelators.Can be destabilized by some metal chelators.
Potential Side Reactions Can interfere with subsequent thiol-reactive chemistry.Has been reported to cause peptide backbone cleavage at cysteine residues under certain mild conditions.[8]
Typical Working Concentration 10 - 100 mM10 - 50 mM[7]

Table 1: Comparison of DTT and TCEP for Disulfide Bond Cleavage.

Quantitative Data on Cleavage Efficiency

While specific kinetic data for the cleavage of the this compound disulfide bond is not extensively published in a comparative context, studies on similar disulfide bonds provide valuable insights. TCEP is generally considered a more powerful and faster reducing agent than DTT, especially at pH values below 8.0.[6] One study demonstrated that TCEP can achieve nearly complete (99.5%) cleavage of a thiol-cleavable biotin derivative when used at a concentration of 20 mM for 60 minutes at 37°C.[7]

The efficiency of cleavage is dependent on several factors:

  • Concentration of the Reducing Agent: Higher concentrations generally lead to faster and more complete cleavage. However, excessive concentrations can sometimes lead to non-specific effects or interfere with downstream applications.[9]

  • Incubation Time: Sufficient incubation time is crucial for complete cleavage. Optimization may be required depending on the specific protein and experimental conditions.

  • Temperature: Higher temperatures can increase the rate of cleavage, but may also affect the stability of the target protein.

  • pH: The efficiency of DTT is highly pH-dependent, with optimal activity at pH > 7. TCEP is effective over a broader pH range.[4][5]

Reducing AgentConcentrationIncubation TimeTemperatureReported Cleavage EfficiencyReference
TCEP20 mM60 min37°C~99.5%[7]
DTT50 mM1 hourRoom TempEffective for elution[6]
TCEP10-50 mMNot specifiedNot specifiedEffective for elution[7]

Table 2: Reported Conditions for Effective Cleavage of Disulfide Bonds in Biotinylated Molecules.

Experimental Protocols

Protocol 1: Elution of this compound Labeled Proteins from Streptavidin Beads using DTT

This protocol describes the elution of a biotinylated protein captured on streptavidin-coated magnetic beads.

Materials:

  • Streptavidin-coated magnetic beads with bound this compound labeled protein

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer: 50 mM DTT in a suitable buffer (e.g., PBS, Tris-HCl), pH 7.5-8.5

  • Neutralization Buffer (optional, e.g., 1 M Tris-HCl, pH 7.5)

  • Microcentrifuge tubes

  • Magnetic stand

Procedure:

  • Wash the beads: After capturing the biotinylated protein, wash the streptavidin beads three times with 1 mL of Wash Buffer to remove non-specifically bound proteins. Use a magnetic stand to separate the beads from the supernatant between each wash.

  • Prepare Elution Buffer: Freshly prepare the Elution Buffer containing 50 mM DTT.

  • Elution: Resuspend the washed beads in 100-200 µL of Elution Buffer.

  • Incubation: Incubate the bead suspension at room temperature for 30-60 minutes with gentle agitation (e.g., on a rotator or shaker). For proteins that are difficult to elute, the incubation time can be extended or the temperature increased to 37°C.

  • Separate the eluate: Place the tube on the magnetic stand to pellet the beads. Carefully collect the supernatant containing the eluted protein into a fresh microcentrifuge tube.

  • Repeat elution (optional): For maximal recovery, a second elution can be performed by adding another 100-200 µL of Elution Buffer to the beads and repeating steps 4 and 5. The two eluates can then be pooled.

  • Neutralization (optional): If the eluted protein is to be used in a pH-sensitive downstream application, the DTT-containing eluate can be neutralized.

  • Downstream analysis: The eluted protein is now ready for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry.

G start Start: Beads with bound biotinylated protein wash Wash beads 3x with Wash Buffer start->wash add_dtt Add Elution Buffer (50 mM DTT) wash->add_dtt incubate Incubate 30-60 min at room temperature add_dtt->incubate separate Separate eluate using magnetic stand incubate->separate collect Collect supernatant (eluted protein) separate->collect end End: Eluted protein ready for analysis collect->end

Figure 2: Workflow for elution with DTT.

Protocol 2: Elution of this compound Labeled Proteins from Streptavidin Beads using TCEP

This protocol is an alternative to Protocol 1, using TCEP as the reducing agent. TCEP is often preferred due to its stability and lack of odor.

Materials:

  • Streptavidin-coated magnetic beads with bound this compound labeled protein

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer: 20-50 mM TCEP in a suitable buffer (e.g., PBS, Tris-HCl), pH 7.0-8.0

  • Microcentrifuge tubes

  • Magnetic stand

Procedure:

  • Wash the beads: Follow step 1 from Protocol 1.

  • Prepare Elution Buffer: Freshly prepare the Elution Buffer containing 20-50 mM TCEP.

  • Elution: Resuspend the washed beads in 100-200 µL of Elution Buffer.

  • Incubation: Incubate the bead suspension at 37°C for 30-60 minutes with gentle agitation.

  • Separate the eluate: Place the tube on the magnetic stand and collect the supernatant.

  • Repeat elution (optional): Perform a second elution as described in Protocol 1, step 6.

  • Downstream analysis: The eluted protein is ready for further analysis.

G start Start: Beads with bound biotinylated protein wash Wash beads 3x with Wash Buffer start->wash add_tcep Add Elution Buffer (20-50 mM TCEP) wash->add_tcep incubate Incubate 30-60 min at 37°C add_tcep->incubate separate Separate eluate using magnetic stand incubate->separate collect Collect supernatant (eluted protein) separate->collect end End: Eluted protein ready for analysis collect->end

Figure 3: Workflow for elution with TCEP.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Elution Insufficient concentration of reducing agent.Increase the concentration of DTT or TCEP (e.g., up to 100 mM DTT).
Insufficient incubation time.Increase the incubation time (e.g., up to 2 hours).
Suboptimal temperature.Increase the incubation temperature to 37°C or 50°C (ensure protein stability).
Suboptimal pH for DTT.Ensure the pH of the elution buffer is between 7.5 and 8.5 when using DTT.
Protein Degradation Protease activity.Add protease inhibitors to the elution buffer.
Instability of the protein at the elution temperature.Perform the elution at a lower temperature (e.g., 4°C or room temperature) for a longer duration.
Interference in Downstream Assays Presence of reducing agent.Remove the reducing agent after elution using a desalting column or dialysis if it interferes with subsequent steps (e.g., maleimide chemistry).
Non-specific binding to beads.Optimize washing steps with higher salt concentrations or detergents to minimize non-specific interactions.[10]

Table 3: Troubleshooting Guide for Cleavage of this compound.

Conclusion

The cleavable disulfide bond in this compound offers a significant advantage for the purification and analysis of biotinylated proteins. Both DTT and TCEP are effective reducing agents for this purpose, with the choice depending on the specific experimental context. TCEP is often favored for its stability, broader pH range, and lack of odor. By optimizing the concentration of the reducing agent, incubation time, and temperature, researchers can achieve efficient cleavage and high recovery of their target proteins for a wide range of downstream applications in basic research and drug development.

References

Troubleshooting & Optimization

troubleshooting low labeling efficiency with Biotin-HPDP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low labeling efficiency with Biotin-HPDP.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing very low or no biotinylation of my protein. What are the potential causes and how can I troubleshoot this?

Low labeling efficiency with this compound can stem from several factors, from the protein itself to the reaction conditions. Here's a step-by-step troubleshooting guide:

1. Ensure the Presence of Free Sulfhydryl Groups:

  • Problem: this compound specifically reacts with free sulfhydryl (-SH) groups on cysteine residues.[1][2][3][4][5] If your protein's cysteines are involved in disulfide bonds, they will not be available for labeling.

  • Solution: Reduce disulfide bonds using a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[2][6] It is crucial to remove the reducing agent before adding this compound, as it will compete for the reagent. This can be achieved through desalting columns or dialysis.[2][6]

    • Caution: Be aware that reducing disulfide bonds can potentially inactivate your protein if they are critical for its structure and function.[2][6]

2. Check for Interfering Substances in Buffers:

  • Problem: Buffers containing thiol-based reducing agents (like DTT or β-mercaptoethanol) will react with this compound and reduce labeling efficiency.[5]

  • Solution: Ensure all buffers used for the labeling reaction are free of thiols.[2][6] Phosphate-buffered saline (PBS) is a commonly recommended buffer.[2]

3. Optimize Reaction pH:

  • Problem: The reaction of the 2-pyridyldithio group of this compound with free sulfhydryls is optimal at a pH range of 7-8.[2][6] Deviations from this range can lead to decreased efficiency.

  • Solution: Adjust the pH of your protein solution to be within the optimal range of 7.0-8.0 before adding the this compound reagent.

4. Verify the Quality and Concentration of this compound:

  • Problem: this compound is sensitive to moisture and can hydrolyze over time, leading to reduced reactivity. Stock solutions should be prepared fresh.[7] An incorrect concentration of the reagent will also impact the labeling outcome.

  • Solution: Always use freshly prepared this compound stock solutions.[7] The reagent is not readily soluble in aqueous solutions and should be dissolved in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the reaction mixture.[1][4][8] If low efficiency persists, consider increasing the molar excess of this compound to your protein.

5. Increase Reaction Time or Temperature:

  • Problem: The labeling reaction may be incomplete.

  • Solution: If initial attempts yield low labeling, you can try increasing the incubation time or, for more robust proteins, performing the reaction at a higher temperature (e.g., 37°C instead of room temperature).[9] For labile proteins, conduct the reaction at 4°C and extend the incubation time.[5]

Q2: My protein is precipitating after the labeling reaction. What should I do?

  • Problem: Over-labeling or modification of critical residues can alter the protein's net charge and isoelectric point, leading to precipitation.[7][10]

  • Solution: Reduce the molar excess of the this compound reagent used in the reaction.[10] It may be necessary to empirically determine the optimal molar ratio of reagent to protein that achieves sufficient labeling without causing precipitation.

Q3: How can I confirm and quantify the extent of biotinylation?

Quantifying the degree of labeling is crucial for consistency and troubleshooting. Several methods are available:

  • Pyridine-2-thione Release Assay: The reaction of this compound with a sulfhydryl group releases a byproduct, pyridine-2-thione, which absorbs light at 343 nm.[2][6] By measuring the absorbance at this wavelength, you can monitor the progress of the reaction and quantify the number of labeled sulfhydryl groups.[2][6]

  • HABA Assay: The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for quantifying biotin.[11] It relies on the displacement of HABA from avidin by biotin, leading to a decrease in absorbance at 500 nm.[11]

  • Fluorescence-Based Quantitation: Kits are available that use a fluorescent dye displacement method for more sensitive biotin quantitation.[11]

  • QuantTag™ Biotin Kit: This kit provides a chemical reaction that produces a colored product quantifiable by a spectrophotometer, offering an alternative to the HABA assay without requiring predigestion of the protein.[12]

  • ReadiView™ Biotin: This reagent contains a color tag, allowing for the quantification of biotinylation by measuring the absorption ratio of 280 nm to 385 nm.[13]

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Molecular Weight 539.8 Da[1][14]
Spacer Arm Length 29.2 Å[2][14]
Reactivity Free sulfhydryl groups (-SH)[1][2][3][4][5]
Bond Formed Reversible disulfide bond[1][3][14]
Solubility Soluble in DMSO and DMF[1][4][8]

Table 2: Recommended Storage Conditions for this compound

ConditionTemperatureDurationReference
Powder (Long-term) -20°C≥ 4 years[1][2]
Powder (Short-term) +4°CUp to 12 months[14]
Stock Solution in DMSO/DMF -20°C1 month[8]
Stock Solution in DMSO/DMF -80°C6 months[8]

Experimental Protocols

Protocol 1: General Protein Biotinylation with this compound

  • Protein Preparation:

    • Dissolve the protein to be labeled in a sulfhydryl-free buffer (e.g., PBS, pH 7.2-7.5).

    • If the protein contains disulfide bonds that need to be reduced, incubate with 5-10 mM DTT or TCEP for 30 minutes at room temperature.

    • Remove the reducing agent using a desalting column or dialysis against the reaction buffer.

  • This compound Stock Solution Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF. For example, to make a 4 mM stock solution, dissolve 2.2 mg of this compound in 1.0 mL of DMF.[2][6]

  • Biotinylation Reaction:

    • Add the this compound stock solution to the protein solution to achieve the desired molar excess. A common starting point is a 10- to 20-fold molar excess of the reagent over the protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[5][6]

  • Removal of Excess Reagent:

    • Remove unreacted this compound by desalting or dialysis.

  • Quantification of Labeling (Optional but Recommended):

    • Determine the degree of biotinylation using a suitable method such as the pyridine-2-thione release assay or the HABA assay.

Mandatory Visualizations

Biotin_HPDP_Reaction_Mechanism Protein_SH Protein with free sulfhydryl group (-SH) Biotinylated_Protein Biotinylated Protein (Disulfide Bond) Protein_SH->Biotinylated_Protein Reaction (pH 7-8) Biotin_HPDP This compound Biotin_HPDP->Biotinylated_Protein Pyridine_2_thione Pyridine-2-thione (Byproduct) Biotin_HPDP->Pyridine_2_thione Release

Caption: Reaction mechanism of this compound with a protein's free sulfhydryl group.

Troubleshooting_Workflow Start Low Labeling Efficiency Check_SH Are free sulfhydryl groups present? Start->Check_SH Reduce Reduce disulfide bonds (e.g., with DTT/TCEP) Check_SH->Reduce No Check_Buffer Is the buffer free of competing thiols? Check_SH->Check_Buffer Yes Remove_Reducing_Agent Remove reducing agent Reduce->Remove_Reducing_Agent Remove_Reducing_Agent->Check_Buffer Change_Buffer Use a thiol-free buffer (e.g., PBS) Check_Buffer->Change_Buffer No Check_pH Is the pH optimal (7.0-8.0)? Check_Buffer->Check_pH Yes Change_Buffer->Check_pH Adjust_pH Adjust pH to 7.0-8.0 Check_pH->Adjust_pH No Check_Reagent Is the this compound reagent fresh? Check_pH->Check_Reagent Yes Adjust_pH->Check_Reagent Prepare_Fresh Prepare fresh reagent stock solution Check_Reagent->Prepare_Fresh No Optimize_Concentration Optimize reagent concentration Check_Reagent->Optimize_Concentration Yes Prepare_Fresh->Optimize_Concentration Optimize_Time_Temp Optimize reaction time and temperature Optimize_Concentration->Optimize_Time_Temp Success Successful Labeling Optimize_Time_Temp->Success

Caption: A logical workflow for troubleshooting low this compound labeling efficiency.

References

Technical Support Center: Biotin-HPDP Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-HPDP and related biotinylation applications. This resource provides troubleshooting guides and answers to frequently asked questions to help you overcome challenges with non-specific binding and achieve clear, reliable results in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during biotinylation experiments using this compound.

Question 1: I'm observing a very high background signal across my entire Western blot or ELISA. What could be the cause and how can I resolve it?

High background is a frequent issue and can originate from several sources. The most common culprits are endogenous biotin in your sample, inadequate blocking, or sub-optimal washing steps.

Possible Causes & Recommended Solutions:

Problem Possible Cause Recommended Solution
High Background Signal Endogenous Biotin: Many tissues and cells, particularly liver and kidney, contain naturally occurring biotinylated proteins (e.g., carboxylases) that are detected by streptavidin conjugates, causing significant background.[1][2][3]Implement an avidin/biotin blocking step before incubating with your biotinylated probe. This involves sequentially incubating the sample with excess streptavidin and then with excess free biotin to saturate all endogenous biotin and any remaining binding sites on the streptavidin.[1][4][5]
Inadequate Blocking: The blocking buffer may not be effectively preventing non-specific adherence of the streptavidin conjugate to the membrane or plate surface.Optimize your blocking strategy. Increase the concentration of the blocking agent (e.g., to 5% BSA).[6] Increase blocking time (e.g., 2 hours at room temperature or overnight at 4°C).[7] Consider switching to a different blocking agent. Note: Avoid using milk or casein as a blocker in biotin-based assays as they contain endogenous biotin.[7][8][9]
Hydrophobic/Ionic Interactions: The streptavidin-conjugate or the biotinylated antibody may be binding non-specifically to proteins or the support membrane through hydrophobic or electrostatic forces.[3][10]Increase the salt concentration (e.g., up to 0.5 M NaCl) in your washing and antibody incubation buffers to disrupt ionic interactions.[8][10] Ensure a detergent like Tween-20 (0.05%-0.1%) is included in all wash buffers and antibody diluents to reduce hydrophobic interactions.[7][9]
Excessive Reagent Concentration: The concentration of the this compound reagent during labeling or the streptavidin-HRP conjugate during detection may be too high.Titrate both your biotinylation reagent and your streptavidin conjugate to find the optimal concentration that maximizes signal-to-noise ratio.[7][11]
Insufficient Washing: Unbound biotinylated probes or excess streptavidin conjugate may not be adequately washed away.Increase the number and duration of washing steps (e.g., 4-5 washes of 5-10 minutes each) with gentle agitation. Ensure the wash buffer volume is sufficient to completely cover the blot or wells.[7]

Question 2: My negative control (unlabeled sample) shows a strong signal. How can I troubleshoot this?

A signal in your negative control indicates that the detection system is binding non-specifically to components in your sample, independent of the biotinylation step.

Troubleshooting Steps for Negative Control Signal:

  • Confirm Endogenous Biotin: The most likely cause is endogenous biotin.[12][13] To confirm this, run a control where your unlabeled sample is incubated directly with the streptavidin-HRP conjugate. If a signal appears, you must implement the endogenous biotin blocking protocol described below.[12][13]

  • Check Blocking Buffer: If you are using milk or casein, switch to a biotin-free blocker like Bovine Serum Albumin (BSA).[8]

  • Secondary Reagent Specificity: If your assay involves antibodies, the streptavidin conjugate might be binding non-specifically. Perform a control where you omit the primary antibody to see if the secondary reagent is the source of the background.[7]

  • Increase Wash Stringency: Enhance the stringency of your wash buffers by increasing the detergent (Tween-20) concentration to 0.1% and/or the salt concentration.[7][8]

Question 3: I am trying to label only cell surface proteins, but my results suggest intracellular proteins are being labeled. How can I ensure surface-specific biotinylation?

This compound is membrane-permeable.[14] For selective labeling of surface proteins, a membrane-impermeable reagent like Sulfo-NHS-SS-Biotin is recommended. However, if using a permeable reagent, experimental conditions are critical. For truly surface-specific labeling, the following protocol using an impermeable biotinylation reagent is advised.

Key Steps for Surface-Specific Labeling:

  • Maintain Cell Integrity: Ensure the plasma membrane is intact. Perform all steps at 4°C (on ice) to inhibit endocytosis and membrane trafficking.[15]

  • Use Ice-Cold Buffers: All buffers (e.g., PBS) must be ice-cold to maintain cell integrity and prevent internalization of the biotin reagent.[16][17]

  • Quench a Reação: After the biotinylation incubation, quench the reaction with a reagent that consumes any unreacted biotinylation agent. A buffer containing glycine or Tris is commonly used for this purpose.[17] This prevents the labeling of newly exposed proteins during cell lysis.

  • Thorough Washing: Wash the cells extensively with ice-cold quenching buffer and PBS after labeling to remove all traces of the unreacted reagent before cell lysis.[17]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work? this compound (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide) is a chemical reagent used to attach a biotin label to other molecules. It specifically reacts with sulfhydryl groups (-SH), which are found in the amino acid cysteine. This reaction forms a disulfide bond (-S-S-) between the biotin molecule and the target protein. A key feature of this bond is that it is cleavable by reducing agents like DTT, allowing for the easy release of the biotinylated molecule after purification.[14]

Q2: What are the primary causes of non-specific binding in biotin-based assays? There are several key contributors to non-specific binding:

  • Endogenous Biotin: Biotin is a vitamin present in all cells and can be covalently attached to enzymes, leading to false positives.[1][2][3]

  • Charge-Based Interactions: Avidin is a highly basic protein (isoelectric point ~10.5) and can bind non-specifically to acidic molecules like DNA and phospholipids. NeutrAvidin or streptavidin are often preferred as they have more neutral isoelectric points.

  • Hydrophobic Interactions: Both the biotin linker arm and the streptavidin protein can have hydrophobic patches that interact non-specifically with other proteins.[18][19]

  • Reagent Cross-Reactivity: High concentrations of biotinylation reagents or detection antibodies can lead to low-affinity, non-specific binding.[3]

Q3: Which blocking buffer should I use? The choice of blocking buffer depends on your specific system.

Blocking AgentAdvantagesDisadvantages / Considerations
BSA (Bovine Serum Albumin) Generally effective, biotin-free. Good for most applications.[8]Can have batch-to-batch variability. Ensure you use a high-purity, "biotin-free" fraction for sensitive assays.
Non-fat Dry Milk / Casein Inexpensive and effective for many antibody-based assays.Contains endogenous biotin and should be avoided for all biotin-streptavidin detection systems.[7][8][9] Casein is a phosphoprotein and should not be used with phospho-specific antibodies.[7]
Normal Serum Can be very effective as it blocks non-specific sites with a complex mixture of proteins.May contain endogenous biotin or cross-reactive antibodies. Should be from a species that will not cross-react with your primary or secondary antibodies.[4]
Commercial/Synthetic Blockers Optimized formulations, often protein-free, with low batch-to-batch variability.[20]Can be more expensive.

Experimental Protocols

Protocol 1: Endogenous Biotin Blocking This protocol is essential for samples with high endogenous biotin levels, such as kidney, liver, and spleen.[2][4] It should be performed after initial protein-based blocking and before incubation with your biotinylated antibody or probe.

  • Initial Block: Block your sample (e.g., tissue section, blot) as you normally would with a protein-based blocker like 3-5% BSA in TBS for 1 hour at room temperature.[1]

  • Avidin Incubation: Prepare a solution of 0.1 mg/mL streptavidin in your wash buffer (e.g., TBS with 0.05% Tween-20). Cover the sample with this solution and incubate for 15-20 minutes at room temperature.[1][4]

  • Wash: Wash the sample three times for 5-10 minutes each with wash buffer.[1]

  • Biotin Incubation: Prepare a solution of 0.5 mg/mL free D-Biotin in your wash buffer. Cover the sample with this solution and incubate for 15-20 minutes at room temperature. This step blocks the remaining biotin-binding sites on the streptavidin molecules applied in step 2.[1][4]

  • Final Wash: Wash the sample three times for 5-10 minutes each with wash buffer.[1]

  • Proceed with Assay: Your sample is now ready for incubation with your biotinylated detection reagent.

Protocol 2: Cell Surface Protein Biotinylation (with a membrane-impermeable reagent) This protocol is designed to specifically label proteins on the plasma membrane of intact cells.

  • Cell Preparation: Grow cells to a confluent monolayer. Place culture dishes on ice.

  • Washing: Gently aspirate the culture medium. Wash the cells twice with 1 mL of ice-cold PBS (pH 8.0).[15]

  • Biotinylation: Prepare a fresh solution of a membrane-impermeable biotinylation reagent (e.g., 0.25-0.5 mg/mL Sulfo-NHS-LC-Biotin) in ice-cold PBS (pH 8.0). Add this solution to the cells, ensuring the monolayer is completely covered. Incubate for 30 minutes on ice with gentle rocking.[16]

  • Quenching: Aspirate the biotinylation solution. Add an ice-cold quenching buffer (e.g., PBS containing 50-100 mM glycine) and incubate for 10 minutes on ice to quench any unreacted biotin reagent.[17]

  • Final Washing: Wash the cells three times with ice-cold PBS to remove excess reagent and quenching buffer.[17]

  • Cell Lysis: The cells are now ready for lysis using your desired lysis buffer. The biotinylated surface proteins can then be purified using streptavidin-conjugated beads.

Visualizations

Troubleshooting_Workflow Start High Background Signal Observed Check_Control Is Negative Control (unlabeled sample) Positive? Start->Check_Control Endo_Biotin Cause: Endogenous Biotin Check_Control->Endo_Biotin Yes Check_Blocking Is Blocking Sufficient? Check_Control->Check_Blocking No Block_Endo Solution: Implement Avidin/Biotin Blocking Protocol Endo_Biotin->Block_Endo Success Problem Resolved Block_Endo->Success Optimize_Blocking Solution: - Increase blocker concentration/time - Switch to biotin-free blocker (BSA) Check_Blocking->Optimize_Blocking No Check_Wash Are Washing Steps Adequate? Check_Blocking->Check_Wash Yes Optimize_Blocking->Success Optimize_Wash Solution: - Increase wash number/duration - Add detergent (Tween-20) - Increase salt concentration Check_Wash->Optimize_Wash No Check_Conc Are Reagent Concentrations Optimized? Check_Wash->Check_Conc Yes Optimize_Wash->Success Optimize_Conc Solution: Titrate this compound and Streptavidin Conjugate Check_Conc->Optimize_Conc No Check_Conc->Success Yes Optimize_Conc->Success

Caption: Troubleshooting workflow for high background in biotinylation assays.

Biotin_HPDP_Binding cluster_0 Specific Binding cluster_1 Non-Specific Binding (NSB) Biotin_HPDP This compound Sulfhydryl Cysteine (-SH) Biotin_HPDP->Sulfhydryl Reacts with Protein Target Protein Protein->Sulfhydryl Contains Biotinylated_Protein Biotinylated Protein (Cleavable S-S bond) Sulfhydryl->Biotinylated_Protein Forms Streptavidin Streptavidin Conjugate Biotinylated_Protein->Streptavidin High-affinity binding NSB_Source1 Endogenous Biotin (e.g., on Carboxylase) NSB_Source1->Streptavidin Binds directly NSB_Source2 Hydrophobic/ Ionic Surfaces NSB_Source2->Streptavidin Adheres to

Caption: Specific vs. Non-Specific Binding in Biotin-Streptavidin Systems.

References

preventing premature cleavage of the Biotin-HPDP disulfide bond

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the premature cleavage of the Biotin-HPDP disulfide bond during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its disulfide bond important?

This compound (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide) is a thiol-reactive biotinylation reagent. It is used to label proteins and other molecules containing free sulfhydryl groups (-SH), such as those on cysteine residues.[1][2] The key feature of this compound is the disulfide bond (-S-S-) within its structure, which allows for the biotin tag to be cleaved off under reducing conditions.[1][2] This reversibility is crucial for applications like affinity purification, where the captured biotinylated molecule needs to be released from avidin or streptavidin supports without harsh denaturing conditions.[3]

Q2: What are the common causes of premature cleavage of the this compound disulfide bond?

Premature cleavage of the this compound disulfide bond is a common issue that can lead to loss of signal and inaccurate results. The primary causes include:

  • Presence of Reducing Agents: Both exogenous (e.g., DTT, β-mercaptoethanol) and endogenous (e.g., glutathione, thioredoxin from cell lysates) reducing agents can cleave the disulfide bond.[3][4][5]

  • Suboptimal pH: The disulfide bond is most stable in a pH range of 6.5-7.5.[2] Deviations from this range, especially towards alkaline conditions, can promote disulfide exchange reactions and cleavage.[6]

  • Elevated Temperatures: High temperatures can increase the rate of chemical reactions, including those that lead to disulfide bond reduction.[1][7]

  • Presence of Free Thiols: Unreacted free thiols in the sample can participate in thiol-disulfide exchange reactions, leading to the cleavage of the this compound disulfide bond.[8]

Q3: How can I tell if the this compound disulfide bond is being prematurely cleaved in my experiment?

Signs of premature cleavage include:

  • Low or no signal in downstream detection steps (e.g., Western blot with streptavidin-HRP, mass spectrometry).

  • Poor recovery of biotinylated proteins after affinity purification.

  • Inconsistent results between replicates.

A good diagnostic tool is to run a control sample where a known thiol-containing protein is labeled with this compound and then subjected to the experimental conditions . The stability of the biotin label can then be assessed.

Troubleshooting Guides

Problem 1: Low or No Biotinylation Signal

This is often the most direct indicator of premature disulfide bond cleavage.

Possible Cause Recommended Solution
Presence of endogenous reducing agents in cell lysate. 1. Block free thiols: Before adding this compound, treat the lysate with a thiol-blocking agent like N-ethylmaleimide (NEM).[9][10][11] 2. Inhibit endogenous reductases: Add inhibitors of thioredoxin and glutathione reductase systems, such as copper sulfate (CuSO₄), to the cell culture medium or lysis buffer.[3][4][12][13] 3. Rapidly remove small molecules: Use a desalting column or dialysis to quickly remove small molecule reducing agents from the protein sample before biotinylation.[14][15]
Suboptimal pH of reaction buffer. Ensure the pH of your reaction buffer is maintained between 6.5 and 7.5 throughout the experiment.[2] Use a stable buffering agent.
High reaction temperature. Perform the biotinylation reaction and subsequent steps at 4°C to minimize the rate of disulfide bond reduction.[1]
Presence of exogenous reducing agents. Ensure that no reducing agents (e.g., DTT, β-mercaptoethanol) are present in any of the buffers used before or during the biotinylation step.
Degradation of this compound stock solution. Prepare fresh this compound stock solution in anhydrous DMSO or DMF.[2][16] Store aliquots at -20°C and protect from light and moisture.[2][17]
Problem 2: Inconsistent Results Between Replicates

Variability in results often points to uncontrolled factors in the experimental workflow.

Possible Cause Recommended Solution
Inconsistent removal of endogenous reducing agents. Standardize the protocol for cell lysis and sample preparation to ensure consistent treatment across all samples. Implement a mandatory desalting or buffer exchange step before biotinylation.
Fluctuations in pH. Prepare a large batch of reaction buffer to be used for all replicates and confirm the pH before each use.
Variable incubation times. Use a timer to ensure consistent incubation times for all steps, especially the biotinylation and washing steps.

Quantitative Data Summary

The stability of the this compound disulfide bond is significantly influenced by pH, temperature, and the presence of reducing agents. The following table summarizes the expected relative stability under different conditions based on general principles of disulfide bond chemistry.

Condition Relative Stability of Disulfide Bond Reasoning
pH 4.0-6.0 ModerateSuboptimal for thiol-disulfide exchange, but acidic conditions can lead to hydrolysis over extended periods.[18][19]
pH 6.5-7.5 HighOptimal pH range for the stability of the pyridyldithiol group and minimal thiol-disulfide exchange.[2]
pH 8.0-9.0 LowAlkaline conditions promote the formation of thiolate anions, which are more reactive in thiol-disulfide exchange reactions, leading to bond cleavage.[6]
4°C HighLower temperature reduces the rate of all chemical reactions, including those that lead to disulfide bond cleavage.[1]
25°C (Room Temp) ModerateStandard reaction temperature, but risk of cleavage increases with longer incubation times, especially if reducing agents are present.
37°C LowIncreased temperature significantly accelerates the rate of disulfide bond reduction.[1]
No Reducing Agents HighIn the absence of reducing agents, the disulfide bond is relatively stable under optimal pH and temperature.
Presence of TCEP (e.g., 1 mM) Very LowTCEP is a potent reducing agent that efficiently cleaves disulfide bonds across a wide pH range.[8][20][21][22][23]
Presence of DTT (e.g., 5 mM) Very LowDTT is a strong reducing agent commonly used to intentionally cleave disulfide bonds.

Experimental Protocols

Protocol 1: Blocking Free Thiols with N-ethylmaleimide (NEM) Prior to Biotinylation

This protocol is designed to block endogenous free thiols in a cell lysate to prevent them from interfering with the this compound labeling reaction.

  • Sample Preparation: Prepare your cell or tissue lysate according to your standard protocol. Keep the sample on ice.

  • NEM Stock Solution: Prepare a 1 M stock solution of N-ethylmaleimide (NEM) in a suitable solvent (e.g., DMSO or ethanol).

  • Blocking Reaction: Add the NEM stock solution to your lysate to a final concentration of 10-25 mM.[9]

  • Incubation: Incubate the mixture at 40-50°C for 4 hours with gentle agitation.[9]

  • Removal of Excess NEM: Remove unreacted NEM by acetone precipitation followed by multiple washes with 70% acetone.[9] Alternatively, use a desalting column for rapid removal.

  • Proceed to Biotinylation: Resuspend the protein pellet in a reaction buffer (pH 6.5-7.5) and proceed with the this compound labeling protocol.

Protocol 2: Removal of Small Molecule Reducing Agents Using a Desalting Column

This protocol is for the rapid removal of small molecule reducing agents from a protein sample.

  • Column Equilibration: Equilibrate a desalting spin column (e.g., Zeba™ Spin Desalting Columns) with your desired reaction buffer (pH 6.5-7.5) by centrifuging the column to remove the storage buffer.

  • Sample Loading: Load your protein sample onto the top of the resin bed.

  • Centrifugation: Centrifuge the column according to the manufacturer's instructions. The protein will be recovered in the flow-through, while small molecules like reducing agents will be retained in the resin.

  • Proceed to Biotinylation: The desalted protein sample is now ready for biotinylation with this compound.

Visualizations

Biotin_HPDP_Structure cluster_biotin Biotin Moiety cluster_linker Linker Arm cluster_disulfide Cleavable Disulfide Bond cluster_reactive Thiol-Reactive Group Biotin Biotin Linker Hexylaminocaproyl Spacer Biotin->Linker Disulfide -S-S- Linker->Disulfide Pyridyl Pyridyl Disulfide->Pyridyl

Caption: Chemical structure of this compound.

Premature_Cleavage_Pathway BiotinHPDP This compound (-S-S-) CleavedBiotin Cleaved Biotin (Loss of Label) BiotinHPDP->CleavedBiotin Premature Cleavage ReducingAgent Endogenous/Exogenous Reducing Agents (e.g., Glutathione, DTT) ReducingAgent->BiotinHPDP FreeThiol Free Thiols in Sample (-SH) FreeThiol->BiotinHPDP SuboptimalpH Suboptimal pH (e.g., > 8.0) SuboptimalpH->BiotinHPDP HighTemp Elevated Temperature (e.g., > 25°C) HighTemp->BiotinHPDP

Caption: Factors leading to premature cleavage.

Troubleshooting_Workflow Start Start: Low Biotinylation Signal CheckReducingAgents Check for Reducing Agents (Endogenous/Exogenous) Start->CheckReducingAgents BlockThiols Block Free Thiols with NEM CheckReducingAgents->BlockThiols Yes RemoveSmallMolecules Remove Small Molecules (Desalting/Dialysis) CheckReducingAgents->RemoveSmallMolecules Yes CheckpH Check Buffer pH (Optimal: 6.5-7.5) CheckReducingAgents->CheckpH No BlockThiols->CheckpH RemoveSmallMolecules->CheckpH AdjustpH Adjust pH CheckpH->AdjustpH Suboptimal CheckTemp Check Reaction Temperature (Optimal: 4°C) CheckpH->CheckTemp Optimal AdjustpH->CheckTemp LowerTemp Lower Temperature CheckTemp->LowerTemp Too High CheckReagent Check this compound Stock Solution CheckTemp->CheckReagent Optimal LowerTemp->CheckReagent PrepareFresh Prepare Fresh Stock CheckReagent->PrepareFresh Old/Degraded Success Successful Biotinylation CheckReagent->Success Fresh PrepareFresh->Success

Caption: Troubleshooting workflow for low signal.

References

Technical Support Center: Quantifying Biotin-HPDP Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biotin-HPDP.

Troubleshooting Guide

Problem 1: Low or No Biotinylation Detected

Q: My assay shows very low or no biotinylation of my protein of interest. What could be the cause?

A: Several factors can lead to inefficient biotinylation. Here’s a step-by-step troubleshooting guide:

  • Incomplete Reduction of Disulfide Bonds: this compound specifically labels free sulfhydryl (-SH) groups. If the cysteine residues in your protein are forming disulfide bonds, they will not be available for labeling.

    • Solution: Ensure complete reduction of disulfide bonds by treating your protein with a reducing agent like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) before labeling.[1][2] Be mindful that complete reduction might inactivate some proteins, such as antibodies.[1][3]

  • Interfering Substances in Buffers: The labeling reaction is sensitive to the presence of thiols and disulfide-reducing agents in your buffers.

    • Solution: Your reaction buffer must be free of these interfering substances.[1][2] Use a sulfhydryl-free buffer like phosphate-buffered saline (PBS).[1][3] It is also recommended to include 1mM EDTA to help maintain the reduced state of sulfhydryls.[1][3]

  • Incorrect pH: The reaction of the 2-pyridyldithio group of this compound with free sulfhydryls is optimal within a specific pH range.

    • Solution: Maintain the reaction pH between 7 and 8 for optimal labeling.[1]

  • This compound Precipitation: this compound is not readily soluble in aqueous solutions and may precipitate out if not handled correctly.[4][5]

    • Solution: Always dissolve this compound in an organic solvent like DMSO or DMF to create a stock solution before adding it to your aqueous reaction mixture.[1][4][5] To ensure complete dissolution, gentle warming to 37°C and vortexing or sonication may be necessary.[1][3]

Problem 2: High Background or Non-Specific Labeling

Q: I'm observing high background signal or labeling of proteins that should not be biotinylated. How can I resolve this?

A: High background can obscure your results and is often due to issues with cell lysis or the biotinylation reaction itself.

  • Contamination with Intracellular Proteins (for cell surface labeling): If you are aiming to label only cell surface proteins, contamination with intracellular proteins is a common issue.[6]

    • Solution: Ensure the integrity of the cell membrane during the labeling process. Perform all incubation steps on ice to minimize endocytosis.[7] Use a membrane-impermeable biotinylation reagent if you are specifically targeting surface proteins. Also, include thorough washing steps after biotinylation to remove any unbound reagent.[6][7]

  • Excess this compound: Using too much labeling reagent can lead to non-specific binding.

    • Solution: Optimize the molar ratio of this compound to your protein. After the labeling reaction, remove excess, unreacted this compound using desalting columns, dialysis, or gel filtration.[1][8]

Problem 3: Difficulty in Quantifying the Extent of Labeling

Q: I'm struggling to get a reliable quantitative measure of biotin incorporation. What are the best approaches?

A: Quantifying biotinylation can be challenging. The appropriate method depends on your experimental setup and available equipment.

  • Spectrophotometric Measurement of Pyridine-2-thione Release: The reaction of this compound with a free sulfhydryl releases a byproduct, pyridine-2-thione, which can be measured.

    • How it works: The concentration of pyridine-2-thione can be determined by measuring the absorbance at 343 nm (Extinction coefficient: 8,080 M⁻¹cm⁻¹).[1][2] Each mole of pyridine-2-thione released corresponds to one mole of biotinylated thiol.[4]

    • Limitation: This method is suitable for reactions with sufficient protein concentration to produce a measurable change in absorbance.[1][2]

  • HABA Assay: This is a common colorimetric method but has known limitations.

    • How it works: 4'-hydroxyazobenzene-2-carboxylic acid (HABA) binds to avidin, producing a colored complex. Biotin displaces HABA, causing a decrease in absorbance at 500 nm, which is proportional to the amount of biotin.[9][10]

    • Limitations: The HABA assay has insufficient sensitivity and reproducibility for some applications.[9] It can also be destructive, consuming a significant amount of the labeled protein.[11] Furthermore, steric hindrance can prevent the binding of all biotin molecules to avidin, leading to an underestimation of biotin incorporation.[10][11]

  • Alternative Quantification Methods: Several other methods can provide more accurate or sensitive quantification.

    • Gel-Shift Assay: Incubation of the biotinylated protein with streptavidin results in a higher molecular weight complex that can be visualized as a "shift" on an SDS-PAGE gel. This provides a qualitative or semi-quantitative measure of biotinylation.[12]

    • Mass Spectrometry: Intact mass analysis can determine the number of biotin molecules incorporated by the change in the protein's molecular weight. However, this can be difficult for large or glycosylated proteins.[12]

    • Specialized Kits: Commercially available kits like ChromaLINK™, Quant*Tag™, and FluoReporter® offer alternative colorimetric or fluorescent methods with potentially higher sensitivity and accuracy than the HABA assay.[9][11]

Frequently Asked Questions (FAQs)

Q: What is this compound and how does it work?

A: this compound (N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide) is a chemical reagent used to label proteins and other molecules that have free sulfhydryl (-SH) groups, which are typically found in the amino acid cysteine.[1][4] The reagent has a pyridyl disulfide group that reacts with a free sulfhydryl to form a stable disulfide bond, releasing a byproduct called pyridine-2-thione.[4] This reaction effectively attaches a biotin molecule to the target.

Q: Why is the disulfide bond formed by this compound considered "cleavable"?

A: The disulfide bond formed between this compound and the target molecule can be broken by treating the sample with a reducing agent like DTT or TCEP.[1][8] This releases the biotinylated molecule from its binding partner (like streptavidin) in a gentle way, which is useful for downstream applications like SDS-PAGE or mass spectrometry where the original, unmodified protein is desired.[1]

Q: Can I use this compound to label any protein?

A: this compound is specific for free sulfhydryl groups. Therefore, it will only label proteins that have accessible cysteine residues with reduced sulfhydryl groups. If your protein of interest does not have accessible cysteines, you may need to use a different biotinylation reagent that targets other functional groups, such as primary amines (e.g., NHS-biotin).

Q: How should I store this compound?

A: this compound should be stored desiccated at -20°C upon receipt.[1] Stock solutions in DMSO or DMF can be aliquoted and stored frozen.[1][3]

Quantitative Data Summary

Quantification MethodPrincipleAdvantagesDisadvantages
Pyridine-2-thione Absorbance Spectrophotometric measurement of the reaction byproduct at 343 nm.[1][4]Direct, real-time monitoring of the reaction.[1][4]Requires relatively high protein concentrations for accurate measurement.[1][2]
HABA Assay Colorimetric assay based on the displacement of HABA from avidin by biotin, measured at 500 nm.[9][10]Simple and widely used.Low sensitivity and reproducibility, destructive to the sample, can underestimate biotin content due to steric hindrance.[9][11]
Gel-Shift Assay SDS-PAGE analysis of the biotinylated protein after incubation with streptavidin.[12]Simple, visual confirmation of biotinylation.Generally qualitative or semi-quantitative.
Mass Spectrometry Measurement of the mass shift of the protein after biotinylation.[12]Highly accurate determination of biotin incorporation.Can be difficult for large or glycosylated proteins, requires specialized equipment.[12]
Specialized Kits (e.g., ChromaLINK™) Utilize biotinylation reagents with a built-in UV-traceable chromophore for direct spectrophotometric quantification.[11]High accuracy, non-destructive, does not require a secondary assay.[11]May be more expensive than traditional methods.

Experimental Protocols

Protocol 1: General Protein Biotinylation with this compound
  • Protein Preparation:

    • If necessary, reduce disulfide bonds in your protein by incubating with 5-10 mM DTT or TCEP for 1 hour at room temperature.

    • Remove the reducing agent using a desalting column or dialysis, exchanging the buffer with a sulfhydryl-free buffer (e.g., PBS, pH 7.2).[1]

  • This compound Stock Solution Preparation:

    • Dissolve this compound in DMSO or DMF to a final concentration of 4-10 mM.[1][4] Warm gently to 37°C and vortex to ensure complete dissolution.[1][3]

  • Labeling Reaction:

    • Add the this compound stock solution to your protein solution to achieve a final this compound concentration of 0.5-2.0 mM.[4] The optimal molar ratio of this compound to protein should be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature with gentle agitation.[1][4]

  • Removal of Excess this compound:

    • Remove non-reacted this compound using a desalting column, dialysis, or ultrafiltration.[1][8]

Protocol 2: Quantification via Pyridine-2-thione Release
  • Before adding the this compound to your protein sample, measure the absorbance of the protein solution at 343 nm against a buffer blank.[1][2]

  • After the labeling reaction is complete, measure the absorbance of the reaction mixture at 343 nm again.

  • Calculate the concentration of released pyridine-2-thione using the Beer-Lambert law (A = εbc), where A is the change in absorbance, ε is the molar extinction coefficient (8,080 M⁻¹cm⁻¹), b is the path length of the cuvette, and c is the concentration.[1][2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_quant Quantification & Analysis start Start: Protein Sample reduce Reduce Disulfide Bonds (e.g., DTT/TCEP) start->reduce If needed labeling Incubate Protein with This compound (pH 7-8) start->labeling If no reduction needed desalt1 Remove Reducing Agent (Desalting/Dialysis) reduce->desalt1 desalt1->labeling reagent_prep Prepare this compound Stock in DMSO/DMF reagent_prep->labeling desalt2 Remove Excess Reagent (Desalting/Dialysis) labeling->desalt2 quant Quantify Biotinylation (A343, HABA, etc.) desalt2->quant downstream Downstream Applications (Pull-down, Western, etc.) quant->downstream

Caption: Experimental workflow for this compound labeling.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions problem Low/No Biotinylation Signal cause1 Incomplete Disulfide Bond Reduction? problem->cause1 cause2 Interfering Agents in Buffer? problem->cause2 cause3 Incorrect pH? problem->cause3 cause4 Reagent Precipitation? problem->cause4 sol1 Pre-treat with DTT/TCEP & Remove Before Labeling cause1->sol1 sol2 Use Thiol-Free Buffers (e.g., PBS) cause2->sol2 sol3 Adjust pH to 7-8 cause3->sol3 sol4 Dissolve this compound in DMSO/DMF First cause4->sol4

Caption: Troubleshooting logic for low biotinylation signal.

References

effect of pH on Biotin-HPDP labeling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Biotin-HPDP for labeling sulfhydryl groups, with a specific focus on the effect of pH on labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound labeling?

The optimal pH for the reaction between this compound and free sulfhydryl (-SH) groups is in the range of 7.0 to 8.0.[1][2][3][4][5] While the reaction can occur over a broader pH range, this specific range provides a good balance between reaction rate and specificity. Some protocols also recommend a pH of 6.5 to 7.5.[6][7]

Q2: How does pH affect the this compound labeling reaction?

The reaction between the 2-pyridyldithiol group of this compound and a sulfhydryl group is a disulfide exchange. The efficiency of this reaction is pH-dependent. While the reaction can proceed at physiological pH, acidic conditions can slow down the reaction rate.[8] Conversely, significantly higher pH values can lead to side reactions with other functional groups, although this is more pronounced with other chemistries like maleimides reacting with primary amines above pH 8.5.[8]

Q3: Can I perform the labeling reaction at a pH lower than 7.0?

Yes, it is possible to perform the labeling at a lower pH. In fact, for pyridyl disulfides, the reaction with sulfhydryl groups has been reported to have an optimum between pH 4 and 5, although the reaction rate is slower under these acidic conditions.[8] One study noted a 67-fold increase in the reaction rate constant (k2) for this compound with a model compound when the pH was reduced from 8 to 4.[9] However, for protein labeling, the optimal pH is generally considered to be in the neutral to slightly alkaline range to ensure the availability of reactive thiols.

Q4: What happens if the pH is too high?

While the primary concern at high pH for other sulfhydryl-reactive reagents like maleimides is the cross-reactivity with primary amines, for NHS-ester containing molecules (which this compound does not have in its sulfhydryl-reactive moiety), hydrolysis of the NHS ester increases with pH.[2][3][4] For pyridyldithiol chemistry, the main consideration is maintaining the stability of the target protein and avoiding other potential side reactions.

Q5: How can I monitor the progress of the labeling reaction?

The reaction of this compound with a sulfhydryl group results in the release of pyridine-2-thione.[1][2][3][4][5][8] The concentration of this byproduct can be measured spectrophotometrically by monitoring the absorbance at 343 nm.[1][2][3][4][5][8] The molar extinction coefficient for pyridine-2-thione at 343 nm is approximately 8,080 M⁻¹cm⁻¹.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Labeling Efficiency Suboptimal pH of the reaction buffer. Ensure the pH of your reaction buffer is between 7.0 and 8.0 for optimal performance.[1][2][3][4][5] Verify the pH of the final reaction mixture.
Presence of competing thiols or reducing agents in the buffer. Reaction buffers must be free of thiols (e.g., DTT, β-mercaptoethanol) and disulfide reducing agents.[1][2][3][4][6] Use a suitable buffer like phosphate-buffered saline (PBS).[1]
Insufficiently reduced sulfhydryl groups on the target molecule. If labeling a protein, ensure that disulfide bonds are adequately reduced to free sulfhydryls using a reducing agent like TCEP or DTT, followed by removal of the reducing agent before adding this compound.[1][5]
Precipitation of this compound. This compound is not water-soluble and must be dissolved in an organic solvent such as DMSO or DMF before being added to the aqueous reaction buffer.[1][6][10]
High Background Signal Excess unreacted this compound. Remove excess, non-reacted this compound after the labeling reaction using desalting columns, dialysis, or size-exclusion chromatography.[1][6]
Protein Precipitation during Labeling Change in protein properties upon labeling. Attaching a hydrophobic molecule like biotin can alter the protein's properties and lead to precipitation, especially with high levels of labeling.[11] Try reducing the molar ratio of this compound to your protein.
Inconsistent Results Instability of this compound stock solution. Prepare fresh this compound stock solution in a suitable organic solvent before each experiment. Store the solid reagent desiccated at -20°C.[1]

Experimental Protocols

Protocol: Standard this compound Labeling of a Protein

This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for specific proteins and applications.

Materials:

  • Protein solution (in a thiol-free buffer, pH 7.0-8.0, e.g., PBS)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Desalting column

Procedure:

  • Prepare Protein Sample:

    • Dissolve the protein to be labeled in a sulfhydryl-free reaction buffer (e.g., PBS) at a concentration of 1-5 mg/mL.[1]

    • If the protein contains disulfide bonds that need to be labeled, reduce them first with a 5-10 mM solution of DTT or TCEP.[1][5]

    • Remove the reducing agent using a desalting column equilibrated with the reaction buffer.

  • Prepare this compound Stock Solution:

    • Prepare a 4 mM stock solution of this compound by dissolving 2.2 mg of this compound in 1.0 mL of DMF or DMSO.[1][5] Gentle warming to 37°C and vortexing can aid dissolution.[1]

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution to achieve the desired final concentration. A molar excess of this compound over the protein is typically used. For example, add 100 µL of 4 mM this compound to 1 mL of a 2 mg/mL protein solution.[1][5]

    • Incubate the reaction mixture for 1-2 hours at room temperature or 1 hour at 37°C with gentle mixing.[5][12]

  • Monitor Reaction (Optional):

    • Measure the absorbance of the reaction mixture at 343 nm before and after adding this compound to monitor the release of pyridine-2-thione.[1][5]

  • Remove Excess Reagent:

    • Remove non-reacted this compound and the pyridine-2-thione byproduct by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).[1][12]

Visualizations

Biotin_HPDP_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Protein Protein Sample (pH 7.0-8.0) Reduce Reduce Disulfides (optional, with DTT/TCEP) Protein->Reduce Purify_Reduce Remove Reducing Agent (Desalting) Reduce->Purify_Reduce Mix Mix Protein and This compound Purify_Reduce->Mix Biotin_HPDP This compound Stock (in DMSO/DMF) Biotin_HPDP->Mix Incubate Incubate (RT, 1-2h) Mix->Incubate Purify_Final Remove Excess Reagent (Desalting/Dialysis) Incubate->Purify_Final Labeled_Protein Biotinylated Protein Purify_Final->Labeled_Protein

Caption: Experimental workflow for this compound labeling of proteins.

Biotin_HPDP_Reaction Reactants Protein-SH + this compound Transition Reactants->Transition Products Protein-S-S-Biotin + Pyridine-2-thione Transition->Products pH pH 7.0 - 8.0 pH->Transition Optimal Condition

Caption: Chemical reaction of this compound with a sulfhydryl group.

References

Biotin-HPDP stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, proper storage, and use of Biotin-HPDP. Find answers to frequently asked questions and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C.[1][2] Some suppliers also recommend temperatures between -10 to -25°C.[3] Under these conditions, the product can be stable for at least four years.[1] It is also advisable to protect it from light.[3]

Q2: How should I store this compound stock solutions?

A2: this compound is not readily soluble in aqueous solutions and should be dissolved in an organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[4] Once dissolved, it is recommended to aliquot the stock solution to prevent repeated freeze-thaw cycles.[5] For storage, it is best to keep the stock solution at -80°C for up to 6 months, or at -20°C for up to 1 month.[5]

Q3: Is this compound stable at room temperature during shipping?

A3: Yes, this compound is generally stable at room temperature for short periods, such as during shipping.[4][6] However, upon receipt, it is crucial to store it at the recommended -20°C for long-term stability.[4]

Q4: What is the mechanism of action for this compound?

A4: this compound is a sulfhydryl-reactive biotinylation reagent.[1][7] It specifically reacts with free sulfhydryl groups (-SH), such as those on cysteine residues in proteins, to form a reversible disulfide bond.[1][4] This reaction releases a byproduct, pyridine-2-thione, which can be measured spectrophotometrically at 343 nm to monitor the reaction progress.[4]

Q5: Can the biotin label from this compound be removed?

A5: Yes, the disulfide bond formed between this compound and the target molecule is reversible.[1][7] The biotin label can be cleaved, and the original sulfhydryl group regenerated, by using reducing agents like dithiothreitol (DTT).[4] This feature is particularly useful for eluting biotinylated proteins from streptavidin affinity columns.[4]

Stability Data

Quantitative data on the stability of this compound under various conditions are summarized below.

FormStorage TemperatureDurationStabilityReference
Solid (Powder)-20°C≥ 4 yearsStable[1]
Stock Solution-80°C6 monthsStable[5]
Stock Solution-20°C1 monthStable[5]
Solid (Powder)Room TemperatureShort-term (shipping)Stable[4][6]

Troubleshooting Guide

Encountering issues in your experiments with this compound? This guide addresses common problems and provides solutions.

ProblemPossible CauseRecommended Solution
Low or No Signal in Western Blot/ELISA Inefficient Biotinylation: The probe protein may not be sufficiently biotinylated.Increase the molar excess of this compound to the protein concentration during the labeling reaction.[8] Ensure your reaction buffer is free of thiols and at an optimal pH of 7-8.[4]
Degradation of Tagged Protein: The target protein may have degraded.Include protease inhibitors in your lysis buffer.[8]
Insufficient Streptavidin-HRP: The concentration of the detection reagent may be too low.Use a 2- to 5-fold higher concentration of streptavidin-HRP or use a fresh batch.[8]
High Background Signal Excess Unreacted this compound: Residual biotinylation reagent can lead to non-specific binding.Thoroughly remove excess, unreacted this compound after the labeling step using desalting columns or dialysis.[4][9]
Non-specific Binding to Beads: Proteins may be non-specifically binding to the affinity resin.Pre-clear your lysate by incubating it with beads alone before performing the immunoprecipitation.[10]
Blocking Buffer Issues: Milk-based blocking buffers contain endogenous biotin, which can interfere with the assay.Use a biotin-free blocking agent.[8]
Poor Solubility of this compound Incorrect Solvent: this compound is not soluble in aqueous buffers.Always dissolve this compound in DMSO or DMF before diluting it into your aqueous reaction buffer.[4][9] Warming the mixture to 37°C can aid dissolution.[4]
Too Many Bands on Western Blot Non-specific Crosslinking: The biotinylation process may be covalently attaching the bait protein to non-relevant proteins.Reduce the amount of this compound used for labeling.[8]
Contaminating Proteins: Other proteins in the sample may be binding to the labeled ligand.Add a non-ionic detergent like Tween-20 (e.g., 0.05%) to your washing buffers to reduce non-specific interactions.[8]

Experimental Protocols & Visualizations

Biotin Switch Assay Protocol for Detection of S-Nitrosylated Proteins

The biotin switch assay is a common application for this compound, used to identify and quantify S-nitrosylated proteins.

1. Sample Preparation:

  • Homogenize tissue or lyse cells in a suitable buffer containing a thiol-blocking agent (e.g., methyl methanethiosulfonate - MMTS) to protect free cysteine residues from being labeled.

  • Include protease inhibitors in the lysis buffer.

2. Reduction of S-Nitrosothiols:

  • After blocking free thiols, selectively reduce the S-nitrosothiol bonds to free thiols using an ascorbate solution.

3. Biotinylation with this compound:

  • Prepare a stock solution of this compound in DMSO or DMF (e.g., 4 mM).[4]

  • Add the this compound stock solution to your protein sample to a final concentration that provides a molar excess relative to the estimated protein concentration.

  • Incubate the reaction for 1-2 hours at room temperature.[4]

4. Removal of Excess this compound:

  • Precipitate the proteins using cold acetone to remove unreacted this compound.[2]

  • Alternatively, use a desalting column to separate the biotinylated protein from the excess reagent.[4]

5. Affinity Purification of Biotinylated Proteins:

  • Resuspend the protein pellet in a suitable buffer.

  • Incubate the sample with streptavidin-agarose beads for 1 hour at room temperature to capture the biotinylated proteins.[2]

  • Wash the beads extensively to remove non-specifically bound proteins.

6. Elution and Detection:

  • Elute the captured proteins from the beads by incubating with a buffer containing a reducing agent like DTT to cleave the disulfide bond of this compound.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to your protein of interest.

Visualizations

Biotin_HPDP_Reaction cluster_reactants Reactants cluster_products Products Biotin_HPDP This compound Biotinylated_Protein Biotinylated Protein (Disulfide Bond) Biotin_HPDP->Biotinylated_Protein Reacts with Pyridine_2_thione Pyridine-2-thione (Byproduct) Biotin_HPDP->Pyridine_2_thione Releases Protein_SH Protein-SH (Free Sulfhydryl) Protein_SH->Biotinylated_Protein

Caption: Reaction mechanism of this compound with a free sulfhydryl group.

Troubleshooting_Workflow Start Experiment Start Problem Unexpected Result? Start->Problem No_Signal Low/No Signal Problem->No_Signal Yes High_Background High Background Problem->High_Background Yes Successful_Result Successful Result Problem->Successful_Result No Check_Biotinylation Verify Biotinylation Efficiency No_Signal->Check_Biotinylation Check_Detection Optimize Detection Steps No_Signal->Check_Detection Check_Washing Improve Washing Steps High_Background->Check_Washing Check_Blocking Optimize Blocking High_Background->Check_Blocking Check_Biotinylation->Problem Check_Detection->Problem Check_Washing->Problem Check_Blocking->Problem

Caption: A logical workflow for troubleshooting common this compound experimental issues.

References

Validation & Comparative

Validating Thiol-Specific Protein Labeling: A Comparative Guide to Biotin-HPDP and Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in proteomics, drug development, and molecular biology, the specific labeling of proteins is a cornerstone of experimental design. Biotin-HPDP has emerged as a valuable reagent for targeting free sulfhydryl groups on cysteine residues, offering a reversible linkage that is ideal for affinity purification and dynamic studies. This guide provides a comprehensive overview of how to validate this compound labeling using a standard western blot, compares its performance with alternative biotinylation reagents, and offers detailed protocols to ensure experimental success.

Introduction to this compound Labeling

N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide, or this compound, is a thiol-reactive biotinylation reagent that specifically targets free sulfhydryl (-SH) groups.[1] The key feature of this compound is its formation of a disulfide bond with the target protein.[2] This bond is cleavable by reducing agents such as dithiothreitol (DTT), allowing for the gentle elution of biotinylated proteins from streptavidin affinity resins and preserving their native structure and function.[2][3] This reversibility is a significant advantage over reagents that form permanent bonds.[4] The reaction itself can be monitored by measuring the absorbance of the released pyridine-2-thione byproduct at 343 nm.[5][6]

Comparative Analysis of Biotinylation Reagents

While this compound is excellent for targeting cysteines reversibly, other reagents offer different specificities and linkage properties. The choice of reagent is critical and depends on the experimental goals and the nature of the target protein.

FeatureThis compound NHS-Ester Biotin (e.g., Sulfo-NHS-LC-Biotin) Maleimide Biotin (e.g., Biotin-BMCC)
Target Group Free Sulfhydryls (Cysteine)Primary Amines (Lysine, N-terminus)Free Sulfhydryls (Cysteine)
Bond Type Disulfide (-S-S-)AmideThioether
Reversibility Yes (Cleavable with reducing agents like DTT)No (Stable bond)No (Stable bond)
Reaction pH 6.5 - 7.5[1][7]7.0 - 9.06.5 - 7.5[7]
Spacer Arm Length 29.2 Å[3]Varies (e.g., Long Chain (LC) = 22.4 Å)Varies (e.g., 32.6 Å)
Key Advantage Reversible binding for gentle elution and recovery of functional proteins.[2][4]Targets abundant primary amines, useful for general protein labeling.Forms a highly stable, permanent bond suitable for robust detection.
Considerations Requires free, reduced cysteines. Protein may need pre-reduction.[6]Can modify functionally important lysine residues.Reaction can be less specific at higher pH.[7]

Experimental Workflow and Validation

The validation of this compound labeling is a multi-step process that begins with the labeling reaction and culminates in detection by western blot. Successful biotinylation is confirmed by a strong signal on the blot when probed with a streptavidin conjugate.

G cluster_0 This compound Labeling cluster_1 Western Blot Validation prep 1. Prepare Protein Sample (Ensure free sulfhydryls are present) reagent 2. Dissolve this compound (in DMSO or DMF) react 3. Incubation (Protein + this compound, RT, 1-2h) remove 4. Remove Excess Reagent (Desalting or Dialysis) sds 5. SDS-PAGE (Separate labeled proteins) remove->sds Labeled Protein transfer 6. Transfer to Membrane (PVDF or Nitrocellulose) sds->transfer block 7. Blocking (e.g., 3-5% BSA in TBST) transfer->block probe 8. Probe with Streptavidin-HRP (1h at RT) block->probe wash 9. Washing Steps (3x with TBST) probe->wash detect 10. Chemiluminescent Detection wash->detect

Caption: Experimental workflow for this compound labeling and western blot validation.

Detailed Experimental Protocols

Protocol 1: this compound Labeling of Proteins

This protocol provides a general guideline for labeling a protein solution with this compound. Optimal conditions may vary depending on the protein.

  • Sample Preparation :

    • Prepare the protein sample in a sulfhydryl-free buffer (e.g., PBS, pH 7.2-7.5).[6] The buffer must not contain thiol agents like DTT or β-mercaptoethanol.

    • If the protein's cysteine residues are oxidized, reduce them by incubating with 5-10 mM TCEP for 30 minutes at room temperature.[2][6]

    • Crucially , remove the reducing agent before adding this compound using a desalting column or dialysis.[6]

  • Reagent Preparation :

    • Immediately before use, dissolve this compound in an organic solvent such as DMSO or DMF to create a 4-10 mM stock solution.[2][5] Gentle warming may be necessary for complete dissolution.[2]

  • Biotinylation Reaction :

    • Add the this compound stock solution to the protein sample to achieve a final concentration of 0.5-2.0 mM.[5] A 10- to 20-fold molar excess of reagent over protein is a common starting point.

    • Incubate the reaction for 1-2 hours at room temperature with gentle agitation.[2][5]

  • Removal of Excess Reagent :

    • To prevent background signal in downstream applications, remove unreacted this compound and the pyridine-2-thione byproduct using a desalting column or dialysis.[5][6]

Protocol 2: Western Blot Validation

This protocol outlines the detection of biotinylated proteins.

  • SDS-PAGE and Transfer :

    • Separate the biotinylated protein sample using SDS-PAGE. Load a non-biotinylated sample as a negative control.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane according to standard protocols.[8]

  • Blocking :

    • Incubate the membrane in a blocking buffer for 1 hour at room temperature. A common choice is 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Note : Avoid using non-fat dry milk as a blocking agent, as it contains endogenous biotin which can cause high background.[9]

  • Streptavidin-HRP Incubation :

    • Dilute Streptavidin-HRP in fresh blocking buffer. Typical dilutions range from 1:5,000 to 1:20,000, but the optimal concentration should be determined empirically.[10][11]

    • Incubate the membrane with the diluted Streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.[8][10]

  • Washing :

    • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound Streptavidin-HRP.[8][10]

  • Detection :

    • Incubate the membrane with a chemiluminescent HRP substrate (e.g., ECL) according to the manufacturer's instructions.[10]

    • Acquire the image using a CCD camera or by exposing it to X-ray film.[10] A strong band corresponding to the molecular weight of the target protein confirms successful biotinylation.

Mechanism of this compound Labeling

This compound reacts with a free sulfhydryl group on a protein through a disulfide exchange mechanism. This reaction forms a new, cleavable disulfide bond between the biotin reagent and the protein, releasing a pyridine-2-thione molecule.

Caption: Reaction of this compound with a protein's free sulfhydryl group.

Troubleshooting Guide

ProblemPossible Cause(s)Solution(s)
Low/No Signal on Western Blot Inefficient Labeling: Insufficiently reduced protein; inactive reagent; suboptimal pH.Ensure protein is fully reduced and the reducing agent is removed.[6] Use freshly prepared this compound.[5] Check that buffer pH is between 7.0-8.0.[6]
Inefficient Transfer: Poor contact between gel and membrane.Stain the gel post-transfer (Coomassie) or membrane (Ponceau S) to verify transfer efficiency.[12]
Inactive Streptavidin-HRP: Improper storage; expired reagent.Use a new vial of Streptavidin-HRP. Perform a dot blot with biotinylated BSA as a positive control.
High Background on Western Blot Insufficient Blocking: Blocking time too short; inappropriate blocking agent.Increase blocking time to 2 hours at RT or overnight at 4°C.[13] Use 3-5% BSA; do not use milk.[9]
Excess Reagent: Unreacted this compound not fully removed.Ensure thorough desalting or dialysis after the labeling reaction.[5]
Streptavidin-HRP Concentration Too High: Non-specific binding of the conjugate.Reduce the concentration of Streptavidin-HRP.[9] Perform a control lane with no primary antibody/biotinylated protein.
Non-Specific Bands Endogenous Biotinylated Proteins: Some proteins are naturally biotinylated in cells.Run a control lane with lysate from unlabeled cells to identify endogenous biotinylated proteins.[14]
Protein Degradation: Sample handling led to protein breakdown.Add protease inhibitors to your sample preparation buffers.

References

A Researcher's Guide to Quantifying Biotin-HPDP Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurately determining the degree of biotinylation is a critical step in ensuring the consistency and efficacy of their conjugated molecules. Biotin-HPDP (N-(6-(Biotinamido)hexyl)-3'-(2'-pyridyldithio)propionamide) is a popular reagent that allows for the labeling of sulfhydryl groups, with the added benefit of a cleavable disulfide bond. This guide provides a comprehensive comparison of various methods to quantify the extent of this compound labeling, complete with experimental protocols and supporting data to aid in selecting the most suitable method for your research needs.

Comparison of Biotin Quantification Methods

The choice of quantification method depends on several factors, including the required sensitivity, sample type and availability, and the presence of interfering substances. The following table summarizes the key characteristics of the most common assays.

MethodPrincipleSample VolumeSensitivityDynamic RangeAdvantagesDisadvantages
HABA Assay Colorimetric; Biotin displaces HABA (4'-hydroxyazobenzene-2-carboxylic acid) from the avidin-HABA complex, causing a decrease in absorbance at 500 nm.[1][2]~100 µLLower (micromolar range)[3]2-16 µM[3]Simple, inexpensive, uses standard spectrophotometer.[1]Lower sensitivity, requires larger sample amounts, destructive assay.[4][5]
Fluorescence-Based Assays Fluorometric; Biotin displaces a quencher-labeled ligand from a fluorescently-labeled avidin, resulting in an increase in fluorescence.[6]~10 µLHigh (picomolar range)[7]2-20 pmol[7]High sensitivity, requires small sample volume.[8]Requires a fluorescence plate reader, potential interference from fluorescent compounds.[8]
Quant*Tag™ Biotin Kit Colorimetric; A chemical reaction with biotin produces a colored product with absorbance at 535 nm.[9]~5-20 µLHigher than HABA (detects < 1 nmol)[9][10]0.1-10 nmolNo pre-digestion required, quick (30 min assay).[9][10]Proprietary reagents, requires a spectrophotometer.
ChromaLink™ Biotin Spectrophotometric; A UV-traceable chromophore is integrated into the biotinylation reagent, allowing direct quantification by measuring absorbance at 280 nm and 354 nm.[11][12]VariableModerateDependent on protein concentrationSimple, non-destructive, no secondary assay needed.[11][12]Requires use of a specific ChromaLink™ biotinylation reagent.
Mass Spectrometry (MS) Measures the mass shift of the protein or peptide upon biotinylation.[13][14]VariableHighWideProvides precise information on the site and extent of labeling.[13]Requires specialized equipment and expertise, can be complex for glycosylated proteins.[13]
Streptavidin Gel-Shift Assay Electrophoretic; The binding of streptavidin to a biotinylated protein causes a shift in its migration on an SDS-PAGE gel.[13][15]VariableQualitative to Semi-QuantitativeLimitedSimple, visual confirmation of biotinylation.[13]Not highly quantitative, depends on clear separation on the gel.[13]

Experimental Workflows and Signaling Pathways

To visually represent the processes involved in this compound labeling and subsequent quantification, the following diagrams have been generated using Graphviz.

Biotin_HPDP_Labeling_Workflow cluster_labeling This compound Labeling cluster_cleanup Purification cluster_quantification Quantification Protein Protein with -SH group Reaction Reaction (pH 7-8) Protein->Reaction BiotinHPDP This compound BiotinHPDP->Reaction LabeledProtein Biotinylated Protein Desalting Desalting/ Dialysis LabeledProtein->Desalting Pyridine Pyridine-2-thione (byproduct) Reaction->LabeledProtein Reaction->Pyridine PurifiedProtein PurifiedProtein Desalting->PurifiedProtein Purified Biotinylated Protein ExcessReagent ExcessReagent Desalting->ExcessReagent Excess this compound & Byproducts Removed Quantification Quantification Method PurifiedProtein->Quantification DOL DOL Quantification->DOL Degree of Labeling (Biotin/Protein ratio)

This compound Labeling and Quantification Workflow

HABA_Assay_Principle cluster_initial Initial State cluster_reaction Addition of Sample cluster_final Final State AvidinHABA Avidin-HABA Complex (Abs @ 500 nm) AvidinBiotin Avidin-Biotin Complex AvidinHABA->AvidinBiotin Biotin displaces HABA FreeHABA Free HABA (Absorbance decreases) AvidinHABA->FreeHABA BiotinylatedProtein Biotinylated Protein BiotinylatedProtein->AvidinBiotin

Principle of the HABA Assay

Fluorescence_Assay_Principle cluster_initial_f Initial State cluster_reaction_f Addition of Sample cluster_final_f Final State FluorescentAvidinQuencher Fluorescent Avidin- Quencher Complex (Low Fluorescence) FluorescentAvidinBiotin Fluorescent Avidin- Biotin Complex (High Fluorescence) FluorescentAvidinQuencher->FluorescentAvidinBiotin Biotin displaces Quencher FreeQuencher Free Quencher FluorescentAvidinQuencher->FreeQuencher BiotinylatedProtein_f Biotinylated Protein BiotinylatedProtein_f->FluorescentAvidinBiotin

Principle of Fluorescence-Based Assays

Detailed Experimental Protocols

HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay

This protocol is a general guideline and may need optimization based on the specific protein and biotinylation reagent used.

Materials:

  • HABA/Avidin solution

  • Biotinylated protein sample (with free biotin removed)

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Spectrophotometer or microplate reader capable of reading absorbance at 500 nm

  • Cuvettes or 96-well microplate

Procedure:

  • Prepare HABA/Avidin Reagent: Dissolve the HABA/Avidin mixture in PBS to the recommended concentration.[1][16]

  • Blank Measurement:

    • For cuvette format: Add 900 µL of HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm. This is the A500 (HABA/Avidin).[1][2]

    • For microplate format: Add 180 µL of HABA/Avidin solution to a well.[2][16]

  • Sample Measurement:

    • For cuvette format: Add 100 µL of the biotinylated protein sample to the cuvette, mix well, and incubate for a few minutes until the reading stabilizes. Measure the absorbance at 500 nm. This is the A500 (HABA/Avidin/Biotin).[1][2]

    • For microplate format: Add 20 µL of the biotinylated protein sample to the well, mix, and incubate. Measure the absorbance at 500 nm.[2][16]

  • Calculation: The change in absorbance is used to calculate the concentration of biotin. The degree of labeling is then determined by dividing the moles of biotin by the moles of protein.

Important Considerations:

  • Ensure all free biotin is removed from the sample by dialysis or desalting, as it will interfere with the assay.[1]

  • Avoid buffers containing potassium, as they can cause precipitation.[16]

Fluorescence-Based Biotin Quantification Assay

This protocol is based on commercially available kits.

Materials:

  • Fluorescence Biotin Quantitation Kit (containing fluorescently-labeled avidin and a quencher)

  • Biotinylated protein sample (with free biotin removed)

  • Biocytin or biotin standards

  • PBS, pH 7.2

  • Fluorescence microplate reader (e.g., excitation at 494 nm and emission at 520 nm)[8]

  • Black opaque 96-well microplate

Procedure:

  • Prepare Standards: Prepare a series of biocytin or biotin standards of known concentrations.[8]

  • Prepare Samples: Dilute the biotinylated protein sample to fall within the linear range of the standard curve.[8]

  • Assay:

    • Pipette 10 µL of each standard and unknown sample into the wells of the microplate.[8]

    • Add 90 µL of the DyLight Reporter (fluorescent avidin/HABA premix) to each well.[8]

    • Incubate for 5 minutes at room temperature, protected from light.[8]

  • Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.[8]

  • Calculation: Generate a standard curve by plotting the fluorescence intensity versus the amount of biotin in the standards. Use the standard curve to determine the amount of biotin in the unknown samples. Calculate the degree of labeling by dividing the moles of biotin by the moles of protein.[8]

Important Considerations:

  • Samples containing albumin (BSA) or chromophoric proteins that absorb near the excitation/emission wavelengths of the fluorescent dye can interfere with the assay.[8]

  • Fluorescence intensity may decay over time, so it is recommended to read the plate within a specified timeframe.[8]

Mass Spectrometry for Biotinylation Analysis

General Workflow:

  • Sample Preparation: The biotinylated protein is typically digested into smaller peptides using an enzyme like trypsin.[14][17]

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and then analyzed by tandem mass spectrometry (MS/MS).[14]

  • Data Analysis: The mass spectrometer measures the mass-to-charge ratio of the peptides. The presence of a biotinylated peptide is identified by a characteristic mass shift. The degree of biotinylation can be estimated by comparing the signal intensities of the biotinylated and non-biotinylated versions of a peptide.[14]

Note: This method requires specialized instrumentation and expertise in proteomics data analysis.

Streptavidin Gel-Shift Assay

General Workflow:

  • Incubation: Incubate the biotinylated protein with an excess of streptavidin for a short period at room temperature.[15]

  • SDS-PAGE: Separate the reaction mixture on an SDS-PAGE gel.[13][15]

  • Visualization: Stain the gel with a protein stain (e.g., Coomassie Blue). A band with a higher molecular weight corresponding to the streptavidin-biotinylated protein complex will be visible if the protein is biotinylated.[15] The intensity of the shifted band relative to the unshifted band can provide a semi-quantitative estimate of the labeling efficiency.[13]

References

A Head-to-Head Comparison of Biotinylation Reagents: Biotin-HPDP vs. NHS-Ester

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

The covalent attachment of biotin to proteins and other biomolecules is a cornerstone technique in life sciences, enabling a wide array of applications from affinity purification to cellular imaging. The choice of biotinylation reagent is critical and depends on the target molecule, the desired outcome, and the specific experimental conditions. This guide provides an objective comparison of two widely used classes of biotinylation reagents: the sulfhydryl-reactive Biotin-HPDP and the amine-reactive NHS-ester based reagents.

At a Glance: Key Differences

FeatureThis compoundNHS-Ester Based Reagents
Target Functional Group Sulfhydryls (-SH) on Cysteine residuesPrimary amines (-NH2) on Lysine residues and N-terminus
Bond Type Reversible Disulfide bond (-S-S-)Stable Amide bond (-CO-NH-)
Cleavability Yes, with reducing agents (e.g., DTT, TCEP)No (irreversible bond)
Specificity High for free sulfhydrylsGenerally lower due to the abundance of lysines
Typical Labeling Efficiency Can exceed 90% recovery of biotinylated proteins.[1]Varies widely (5-50%), dependent on protein and conditions.
Quantification Method Spectrophotometric measurement of pyridine-2-thione release at 343 nm.[1][2][3]HABA assay or other colorimetric/fluorometric methods.[4][5]
Common Applications Studying S-nitrosylation, reversible thiol modifications, targeted labeling of cysteines.[1][6]General protein labeling, cell surface biotinylation, antibody labeling.[5][7]

Reaction Mechanisms and Specificity

This compound: Targeting Sulfhydryl Groups with Precision

This compound (N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide) is a sulfhydryl-reactive biotinylation reagent.[1][6] Its reactivity is directed towards free thiol groups, primarily found on the side chains of cysteine residues. The reaction involves a disulfide exchange, where the pyridyldithio group of this compound reacts with a sulfhydryl on the target molecule to form a stable disulfide bond, releasing pyridine-2-thione as a byproduct.[1][2][6] This release can be monitored spectrophotometrically at 343 nm to quantify the extent of the reaction in real-time.[1][2][3]

The high specificity of this compound for sulfhydryl groups makes it an excellent choice for targeted labeling, especially when primary amines are abundant or located in functionally sensitive regions of the protein.[8] It is particularly valuable for studying redox-sensitive modifications like S-nitrosylation.[1][6]

Biotin_HPDP_Reaction Protein_SH Protein-SH Biotinylated_Protein Protein-S-S-Biotin Protein_SH->Biotinylated_Protein + this compound Biotin_HPDP This compound Biotin_HPDP->Biotinylated_Protein Pyridine_2_thione Pyridine-2-thione NHS_Ester_Reaction Protein_NH2 Protein-NH₂ Biotinylated_Protein Protein-NH-CO-Biotin Protein_NH2->Biotinylated_Protein + NHS-Biotin NHS_Biotin NHS-Biotin NHS_Biotin->Biotinylated_Protein NHS N-hydroxysuccinimide Biotinylation_Workflow start Start prepare_protein Prepare Protein Sample (in appropriate buffer) start->prepare_protein biotinylation Biotinylation Reaction (incubate protein and reagent) prepare_protein->biotinylation prepare_reagent Prepare Biotinylation Reagent (dissolve in appropriate solvent) prepare_reagent->biotinylation purification Purification (remove excess reagent) biotinylation->purification quantification Quantify Biotin Incorporation purification->quantification downstream Downstream Application (e.g., affinity purification, detection) quantification->downstream end End downstream->end

References

The Reversible Disulfide Bond in Biotin-HPDP: A Comparative Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for a multitude of applications, from affinity purification to cellular imaging and drug targeting. Biotinylation, the process of covalently attaching biotin to a molecule of interest, remains a cornerstone technique due to the remarkably strong and specific interaction between biotin and avidin or streptavidin. However, the very strength of this interaction poses a significant challenge: the harsh conditions often required to elute the biotinylated molecule from an avidin matrix can lead to denaturation and loss of function.

Biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide) offers an elegant solution to this problem through its innovative design featuring a reversible disulfide bond. This guide provides an in-depth comparison of this compound with other biotinylation reagents, highlighting the distinct advantages conferred by its cleavable linker and providing the experimental context necessary for informed reagent selection.

The Advantage of Reversibility: The Disulfide Bond in this compound

This compound is a sulfhydryl-reactive biotinylation reagent, meaning it specifically targets free thiol groups (-SH) present in cysteine residues of proteins and peptides.[1][2][3] The key to its functionality lies in the 2-pyridyldithio group, which reacts with a sulfhydryl to form a disulfide bond, releasing pyridine-2-thione as a byproduct.[2][3] This reaction can be conveniently monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.[3]

The most significant advantage of this disulfide linkage is its reversibility.[1][3] While the biotin-avidin interaction remains robust for capture and purification, the disulfide bond can be easily cleaved under mild reducing conditions using reagents like dithiothreitol (DTT), 2-mercaptoethanol (BME), or Tris(2-carboxyethyl)phosphine (TCEP).[3] This gentle elution process releases the target molecule in its native, unmodified form, a critical feature for downstream applications where protein function is paramount.[3] This stands in stark contrast to the often-denaturing conditions, such as strong acids or high concentrations of chaotropic agents, required to disrupt the biotin-avidin complex when using non-cleavable biotinylation reagents.[3]

Comparative Analysis of Biotinylation Reagents

The choice of biotinylation reagent is dictated by the specific application, the nature of the target molecule, and the desired downstream analyses. Here, we compare this compound with a range of alternative reagents, categorized by their reactivity and the nature of their linker.

Reactivity: Targeting Specific Functional Groups
  • Sulfhydryl-Reactive (e.g., this compound, Maleimide-Biotin): These reagents offer high specificity for cysteine residues, which are often less abundant than primary amines on the surface of proteins. This can lead to more controlled and site-specific labeling. While this compound forms a reversible disulfide bond, maleimide-based reagents form a stable, non-cleavable thioether bond.[4]

  • Amine-Reactive (e.g., NHS-Biotin, Sulfo-NHS-Biotin): N-hydroxysuccinimide (NHS) esters are widely used to label primary amines found on lysine residues and the N-terminus of proteins. These reagents are highly efficient but can be less specific due to the abundance of lysines, potentially leading to heterogeneous labeling and a higher risk of inactivating the protein if key lysine residues are modified.[5] Sulfo-NHS esters are water-soluble versions that are ideal for labeling cell surface proteins as they do not readily cross the cell membrane.[6][7][8]

Linker Type: Cleavable vs. Non-Cleavable

The linker, or spacer arm, between the biotin molecule and the reactive group is a critical determinant of the reagent's utility.

  • Non-Cleavable Linkers (e.g., NHS-Biotin, Maleimide-Biotin): These reagents create a permanent link between biotin and the target molecule. While simple and robust, elution from avidin matrices requires harsh, often denaturing conditions.

  • Cleavable Linkers: These advanced reagents allow for the release of the biotinylated molecule under specific conditions, preserving its integrity.

    • Disulfide-Based (e.g., this compound, NHS-SS-Biotin): Cleaved by reducing agents. This is a widely used and well-established method.[6][7][8][9]

    • Photocleavable (PC) Linkers: Contain a moiety that breaks upon exposure to UV light, offering a rapid and reagent-free cleavage method.[10]

    • Acid-Cleavable Linkers (e.g., DADPS-Biotin): Cleaved under mild acidic conditions, which can be advantageous in certain mass spectrometry workflows.[11]

    • Base-Cleavable Linkers: Designed to be cleaved under basic conditions.

    • Enzyme-Cleavable Linkers: Incorporate a specific peptide sequence that can be cleaved by a particular protease.

Quantitative Comparison of Biotinylation Reagents

The following tables provide a framework for comparing the performance of this compound with other common biotinylation reagents. It is important to note that the efficiency of biotinylation and cleavage, as well as the impact on protein function, are highly dependent on the specific protein, reaction conditions, and the application. The data presented here are illustrative and should be considered as a starting point for experimental design.

Table 1: Comparison of Biotinylation Efficiency and Cleavage

ReagentTarget Functional GroupLinker TypeTypical Biotinylation Efficiency (moles biotin/mole protein)Cleavage MethodTypical Cleavage Efficiency
This compound Sulfhydryl (-SH)Disulfide (Cleavable)Variable (dependent on free -SH)Reducing Agents (DTT, TCEP)>90%
NHS-Biotin Primary Amine (-NH2)Non-Cleavable2-10N/A (Harsh Elution)N/A
Sulfo-NHS-SS-Biotin Primary Amine (-NH2)Disulfide (Cleavable)2-10Reducing Agents (DTT, TCEP)>90%
PC-Biotin-Azide Alkyne (via Click Chemistry)PhotocleavableHighUV Light (e.g., 365 nm)>95%
DADPS-Biotin-Azide Alkyne (via Click Chemistry)Acid-CleavableHighMild Acid (e.g., Formic Acid)>90%

Table 2: Impact on Protein Function and Elution Conditions

ReagentPotential Impact on Protein FunctionElution Conditions from AvidinPost-Elution State of Protein
This compound Low (specific to cysteines)Mild (e.g., 50 mM DTT)Native, Unmodified
NHS-Biotin Moderate to High (non-specific to lysines)Harsh (e.g., 0.1 M Glycine-HCl, pH 2.8)Often Denatured
Sulfo-NHS-SS-Biotin Moderate to High (non-specific to lysines)Mild (e.g., 50 mM DTT)Native, with residual sulfhydryl
PC-Biotin-Azide Low (if alkyne is site-specifically introduced)Mild (UV light)Native, Unmodified
DADPS-Biotin-Azide Low (if alkyne is site-specifically introduced)Mild (e.g., 2% Formic Acid)Native, with small residual tag

Experimental Protocols

Protocol 1: Biotinylation of a Protein with this compound

Materials:

  • Protein solution (1-10 mg/mL in a sulfhydryl-free buffer, e.g., PBS, pH 7.2-8.0)

  • This compound (dissolved in DMSO or DMF to 4 mM)

  • Reducing agent (e.g., DTT or TCEP) for cleaving existing disulfides (if necessary)

  • Desalting column or dialysis cassette

  • Spectrophotometer

Procedure:

  • Preparation of Protein: If the protein has intramolecular disulfide bonds that need to be reduced to expose free sulfhydryls, treat with a 5-10 mM solution of DTT or TCEP for 30 minutes at room temperature. Immediately remove the reducing agent using a desalting column equilibrated with the reaction buffer.

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Monitoring the Reaction (Optional): Measure the absorbance of the reaction mixture at 343 nm to monitor the release of pyridine-2-thione.

  • Removal of Excess Reagent: Remove unreacted this compound using a desalting column or dialysis against the desired buffer.

  • Cleavage of Disulfide Bond (for elution): To release the biotinylated protein from an avidin matrix, incubate the matrix with a buffer containing 50 mM DTT for 30-60 minutes at room temperature.

Protocol 2: The Biotin Switch Assay for Detection of S-Nitrosylated Proteins

The biotin switch assay is a powerful technique to identify proteins that have been post-translationally modified by S-nitrosylation. This compound is a key reagent in this assay.[12]

Principle:

  • Block all free (non-nitrosylated) cysteine thiols in a protein lysate.

  • Selectively reduce the S-nitrosothiol bond to a free thiol.

  • Label the newly formed thiol with this compound.

  • Detect or purify the biotinylated proteins.

Simplified Workflow:

  • Blocking: Treat the protein sample with a blocking reagent (e.g., methyl methanethiosulfonate, MMTS) in the presence of a denaturant (e.g., SDS) to block all free thiols.

  • Acetone Precipitation: Remove excess blocking reagent by acetone precipitation of the proteins.

  • Reduction and Biotinylation: Resuspend the protein pellet in a buffer containing a reducing agent (e.g., ascorbate) to specifically reduce the S-nitrosothiols, and simultaneously add this compound to label the newly exposed thiols.

  • Detection/Purification: The biotinylated proteins can then be detected by western blot using an anti-biotin antibody or purified using streptavidin-agarose beads for subsequent identification by mass spectrometry.

Visualizing the Workflows

Biotin_HPDP_Workflow cluster_labeling Biotinylation cluster_purification Affinity Purification cluster_elution Cleavage and Elution Protein Protein with free -SH group LabeledProtein Biotinylated Protein (Disulfide Linkage) Protein->LabeledProtein Reaction at pH 7-8 BiotinHPDP This compound BiotinHPDP->LabeledProtein Pyridine Pyridine-2-thione (A343nm) LabeledProtein->Pyridine CapturedComplex Captured Complex LabeledProtein->CapturedComplex AvidinBeads Streptavidin Beads AvidinBeads->CapturedComplex ElutedProtein Eluted Protein (Native Form) CapturedComplex->ElutedProtein Cleavage of Disulfide Bond BiotinThiol Biotin-thiol CapturedComplex->BiotinThiol ReducingAgent Reducing Agent (e.g., DTT) ReducingAgent->ElutedProtein

Caption: Workflow for protein biotinylation, purification, and elution using this compound.

Biotin_Switch_Assay start Protein Lysate (S-NO and free -SH groups) blocking 1. Block free -SH groups (e.g., MMTS) start->blocking reduction_labeling 2. Reduce S-NO to -SH (Ascorbate) & Label with this compound blocking->reduction_labeling detection 3. Detection / Purification (Anti-Biotin Ab or Streptavidin Beads) reduction_labeling->detection analysis 4. Western Blot or Mass Spectrometry detection->analysis

Caption: Simplified workflow of the Biotin Switch Assay for S-nitrosylated protein detection.

Conclusion

The reversible disulfide bond in this compound offers a significant advantage for researchers who require the recovery of functional, unmodified biomolecules after affinity purification. While other biotinylation reagents have their specific merits, the mild elution conditions compatible with this compound make it an invaluable tool for a wide range of applications in proteomics, drug discovery, and fundamental biological research. The choice of the optimal biotinylation strategy will always depend on the experimental goals, but for applications where protein integrity is paramount, the cleavable disulfide linkage of this compound provides a robust and reliable solution.

References

A Researcher's Guide to Alternatives for Studying S-Nitrosylation Beyond Biotin-HPDP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the nuanced world of protein S-nitrosylation, the limitations of the traditional Biotin-HPDP-based biotin-switch technique (BST) have spurred the development of innovative alternative reagents and methodologies. This guide provides an objective comparison of prominent alternatives, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.

Performance Comparison of S-Nitrosylation Detection Methods

The choice of reagent for studying S-nitrosylation significantly impacts the sensitivity, specificity, and overall workflow of the experiment. While this compound has been a foundational tool, several alternatives offer distinct advantages.

MethodPrincipleAdvantagesDisadvantagesReported Sensitivity
Biotin-Switch Technique (BST) with this compound Indirectly labels S-nitrosylated cysteines with biotin after blocking free thiols and reducing the S-NO bond.Well-established, widely used.Labor-intensive, potential for false positives due to incomplete blocking, less efficient for high MW proteins.[1][2]Nanomolar range.[1]
Resin-Assisted Capture (SNO-RAC) Captures S-nitrosylated proteins on a thiol-reactive resin, combining labeling and enrichment into a single step.Fewer steps, higher throughput, greater sensitivity for high-mass proteins (>100 kDa).[2][3][4]Potential for non-specific binding to the resin.Generally considered more sensitive than BST, especially for high MW proteins.[3]
Fluorescence Switch Replaces biotin with fluorescent dyes (e.g., CyDyes, rhodamine) for direct in-gel visualization.Eliminates the need for Western blotting, allows for multiplexing with different colored dyes.[1][2]May have lower signal-to-noise ratio compared to amplification-based methods.Dependent on the quantum yield of the fluorophore.
iodoTMT Labeling Irreversibly labels nascent thiols with isobaric tags for multiplexed quantitative mass spectrometry.Irreversible labeling, enables multiplexing of up to six samples, improved specificity by avoiding endogenous biotin.[5][6][7]Requires access to mass spectrometry facilities.High sensitivity and accuracy for quantitative proteomics.[7]
Phosphine-Based Probes Directly and selectively react with the S-nitroso group to form a stable adduct.Direct labeling without prior blocking of free thiols, high specificity.[8][9]Can have lower signal intensity compared to amplification methods.High specificity, with sensitivity dependent on the conjugated reporter.

Signaling Pathways of S-Nitrosylation

S-nitrosylation is a key post-translational modification in nitric oxide (NO) signaling. It is a dynamic and reversible process involving the covalent attachment of an NO moiety to a cysteine thiol group, forming an S-nitrosothiol (SNO). This modification can alter a protein's function, stability, and localization. The cellular levels of S-nitrosylated proteins are tightly regulated by a balance between S-nitrosylation and denitrosylation processes.

S-Nitrosylation Signaling Pathway NOS Nitric Oxide Synthase (NOS) NO Nitric Oxide (NO) NOS->NO L-Arginine TargetProtein Target Protein (with Cys-SH) NO->TargetProtein S-nitrosylation SNOProtein S-Nitrosylated Protein (SNO-Protein) TargetProtein->SNOProtein SNOProtein->TargetProtein Denitrosylation Downstream Downstream Cellular Effects SNOProtein->Downstream Altered protein function Transnitrosylation Transnitrosylation SNOProtein->Transnitrosylation Denitrosylases Denitrosylases (e.g., GSNOR, Trx) Denitrosylases->SNOProtein OtherSNO Other SNO-Protein Transnitrosylation->OtherSNO

S-Nitrosylation Signaling Cascade

Experimental Workflows and Protocols

Resin-Assisted Capture (SNO-RAC)

This method simplifies the traditional biotin-switch workflow by capturing S-nitrosylated proteins directly onto a resin.

SNO-RAC_Workflow start Start: Cell/Tissue Lysate block 1. Block free thiols (e.g., MMTS) start->block reduce 2. Selectively reduce SNOs (Ascorbate) block->reduce capture 3. Capture nascent thiols on Thiol-Reactive Resin reduce->capture wash 4. Wash resin to remove non-bound proteins capture->wash elute 5. Elute captured proteins (e.g., with DTT) wash->elute analyze 6. Analyze by SDS-PAGE, Western Blot, or Mass Spectrometry elute->analyze

SNO-RAC Experimental Workflow

Detailed Protocol for SNO-RAC:

  • Protein Lysis and Blocking:

    • Lyse cells or tissues in HEN buffer (250 mM HEPES, pH 7.7, 1 mM EDTA, 0.1 mM neocuproine) containing 2.5% SDS and 20 mM methyl methanethiosulfonate (MMTS).

    • Incubate at 50°C for 30 minutes with frequent vortexing to block free thiols.

  • Protein Precipitation:

    • Precipitate proteins by adding three volumes of ice-cold acetone.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge to pellet the proteins and wash the pellet with 70% acetone.

  • Reduction and Capture:

    • Resuspend the protein pellet in HENS buffer (HEN buffer with 1% SDS).

    • Add sodium ascorbate to a final concentration of 20 mM to reduce S-nitrosothiols to free thiols.

    • Immediately add activated Thiopropyl Sepharose resin and incubate for 1-2 hours at room temperature with gentle rotation.

  • Washing:

    • Wash the resin extensively with a high-salt wash buffer (e.g., HEN buffer with 1% SDS and 300 mM NaCl) to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the captured proteins from the resin by incubating with an elution buffer containing a reducing agent (e.g., 50 mM DTT in a suitable buffer).

    • Analyze the eluted proteins by SDS-PAGE followed by Western blotting or by mass spectrometry for protein identification and site mapping.

Fluorescence Switch Assay

This technique offers a direct visualization of S-nitrosylated proteins in-gel, bypassing the need for antibody-based detection.

Fluorescence_Switch_Workflow start Start: Cell/Tissue Lysate block 1. Block free thiols (e.g., MMTS) start->block reduce 2. Selectively reduce SNOs (Ascorbate) block->reduce label 3. Label nascent thiols with fluorescent maleimide dye reduce->label separate 4. Separate proteins by SDS-PAGE label->separate visualize 5. Visualize fluorescently labeled proteins using a gel imager separate->visualize

Fluorescence Switch Experimental Workflow

Detailed Protocol for Fluorescence Switch Assay:

  • Protein Lysis and Blocking:

    • Follow the same lysis and blocking procedure as for SNO-RAC (Step 1).

  • Protein Precipitation:

    • Follow the same precipitation and washing procedure as for SNO-RAC (Step 2).

  • Reduction and Labeling:

    • Resuspend the protein pellet in a suitable buffer.

    • Add sodium ascorbate (final concentration 20 mM) to reduce S-nitrosothiols.

    • Immediately add a thiol-reactive fluorescent dye (e.g., Cy3 or Cy5 maleimide) to a final concentration of 10-50 µM.

    • Incubate for 1 hour at room temperature in the dark.

  • Sample Preparation and Electrophoresis:

    • Stop the labeling reaction by adding a sample buffer containing a reducing agent to consume excess dye.

    • Separate the labeled proteins by 1D or 2D SDS-PAGE.

  • Visualization:

    • Visualize the fluorescently labeled proteins directly in the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen dye.

iodoTMT Labeling for Quantitative Proteomics

This method utilizes isobaric tags for the simultaneous identification and quantification of S-nitrosylated peptides from multiple samples.[6][10]

iodoTMT_Workflow start Start: Multiple Samples (e.g., Control, Treated) block 1. Block free thiols in each sample start->block reduce 2. Reduce SNOs in each sample block->reduce label 3. Label nascent thiols with different iodoTMT reagents reduce->label combine 4. Combine labeled samples label->combine digest 5. Digest proteins into peptides combine->digest enrich 6. Enrich for TMT-labeled peptides digest->enrich analyze 7. Analyze by LC-MS/MS for identification and quantification enrich->analyze

iodoTMT Labeling Experimental Workflow

Detailed Protocol for iodoTMT Labeling:

  • Sample Preparation and Blocking:

    • For each sample condition, lyse cells/tissues and block free thiols as described in the SNO-RAC protocol (Step 1).

  • Protein Precipitation:

    • Precipitate and wash the proteins as described in the SNO-RAC protocol (Step 2).

  • Reduction and iodoTMT Labeling:

    • Resuspend the protein pellet from each sample in a labeling buffer.

    • Add sodium ascorbate (final concentration 20 mM).

    • Add the respective iodoTMT reagent (e.g., TMTsixplex) to each sample according to the manufacturer's instructions and incubate to label the newly formed thiols.

  • Sample Pooling and Digestion:

    • Combine the iodoTMT-labeled samples.

    • Perform in-solution or in-gel tryptic digestion of the combined protein mixture.

  • Peptide Enrichment and Mass Spectrometry:

    • Enrich for TMT-labeled peptides using an anti-TMT antibody resin.

    • Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • During MS/MS fragmentation, the reporter ions from the TMT tags are released, allowing for relative quantification of the S-nitrosylated peptides across the different samples.

Phosphine-Based Probes

These probes offer a direct approach to label S-nitrosylated proteins without the need for the blocking and reduction steps characteristic of switch assays.

Phosphine_Probe_Workflow start Start: Cell/Tissue Lysate label 1. Directly label SNOs with phosphine-biotin or -fluorescent probe start->label remove 2. Remove excess probe label->remove detect 3. Detect labeled proteins via Western blot or fluorescence imaging remove->detect

References

A Comparative Guide to Sulfhydryl-Reactive Biotinylation Reagents: Assessing the Specificity of Biotin-HPDP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective labeling of sulfhydryl groups on proteins is a cornerstone of numerous experimental workflows, from elucidating signaling pathways to developing targeted therapeutics. The choice of biotinylation reagent is critical to ensure the specificity and reliability of these experiments. This guide provides an objective comparison of Biotin-HPDP with other common sulfhydryl-reactive alternatives, supported by experimental data and detailed protocols to inform your selection process.

Introduction to Sulfhydryl Biotinylation

The covalent modification of cysteine residues, which contain a reactive sulfhydryl (-SH) group, offers a targeted approach to protein labeling. This compound (N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide) is a widely used reagent for this purpose. It reacts with free sulfhydryls to form a disulfide bond, a key feature that allows for the cleavage of the biotin tag under reducing conditions. This reversibility is highly advantageous for applications such as affinity purification and mass spectrometry analysis.

Comparison of Sulfhydryl-Reactive Biotinylation Reagents

The selection of a sulfhydryl-reactive biotinylation reagent should be guided by the specific experimental requirements, including the desired bond stability (cleavable vs. non-cleavable) and the tolerance for potential off-target reactions.

FeatureThis compoundMaleimide-BiotinIodoacetyl-Biotin
Reactive Group Pyridyl disulfideMaleimideIodoacetyl
Target Free sulfhydryls (-SH)Free sulfhydryls (-SH)Free sulfhydryls (-SH)
Bond Formed Disulfide (-S-S-)ThioetherThioether
Cleavable? Yes (with reducing agents like DTT, TCEP)NoNo
Optimal pH 6.5 - 7.5[1]6.5 - 7.57.5 - 8.5[2][3]
Reported Specificity High for sulfhydryls.Generally high for sulfhydryls, but can react with amines at pH > 8.0.Can react with other nucleophiles like histidine, methionine, and lysine, especially at higher pH and reagent concentrations.[2][3][4][5]

Data on Specificity:

While direct head-to-head quantitative proteomic comparisons of the off-target reactivity of these three classes of biotinylation reagents are limited in the public domain, evidence from multiple studies allows for a qualitative and semi-quantitative assessment.

One study systematically evaluated various alkylating agents and found that iodoacetamide resulted in the highest number of identified peptides with alkylated cysteines and the lowest incidence of incomplete alkylation and side reactions under their specific experimental conditions.[4] However, it is widely acknowledged that iodoacetamide can exhibit off-target reactivity. Undesired by-products have been observed from the reaction of iodoacetamide with the N-terminal amino group, C-terminal carboxyl group, and other residues with protic functional groups.[5] The specificity of iodoacetamide towards thiols can be controlled by limiting the amount of the reagent and using the lowest feasible pH for the reaction.[2]

Maleimide-based reagents are generally considered more thiol-selective than iodoacetamides.[6] The reaction of maleimides with amines becomes more significant at pH values above 8.0.

This compound's reactivity is based on a thiol-disulfide exchange with the pyridyl disulfide group, a reaction known for its high selectivity for thiols under mild conditions (pH 6.5-7.5). This inherent chemical mechanism contributes to its high specificity.

Experimental Protocols

To empirically assess the specificity of a biotinylation reaction in your system, a combination of control experiments and sensitive detection methods is recommended.

Protocol 1: Assessing Off-Target Labeling using Mass Spectrometry

This protocol outlines a general workflow to identify both on-target (cysteine) and potential off-target (e.g., lysine, histidine) biotinylation sites using mass spectrometry.

Materials:

  • Protein of interest

  • This compound, Maleimide-Biotin, or Iodoacetyl-Biotin

  • Reaction Buffer (e.g., PBS, pH 7.2)

  • Quenching reagent (e.g., L-cysteine or DTT)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with and without detergent)

  • Elution buffer (for this compound: buffer with 50 mM DTT; for others: denaturing elution buffer)

  • Trypsin

  • Mass spectrometer

Procedure:

  • Biotinylation Reaction: Incubate your protein with a molar excess of the biotinylation reagent in the reaction buffer for 1-2 hours at room temperature. Include a "no reagent" control.

  • Quenching: Add a quenching reagent to stop the reaction.

  • Affinity Purification: Incubate the reaction mixture with streptavidin-agarose beads to capture biotinylated proteins.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the biotinylated proteins from the beads.

  • In-solution or In-gel Digestion: Denature, reduce (if not using a cleavable reagent), alkylate, and digest the eluted proteins with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS data against the protein sequence database, including variable modifications corresponding to the mass of the biotinylation reagent on cysteine, lysine, histidine, and other potential off-target residues. Quantify the relative abundance of on-target versus off-target modifications.

Protocol 2: Biotin Switch Technique for Detecting S-Nitrosylated Proteins

The biotin switch technique is a classic application for this compound that relies on its high specificity for newly exposed sulfhydryl groups.

Materials:

  • Cell or tissue lysate

  • Blocking Buffer: HEN buffer (100 mM HEPES, 1 mM EDTA, 0.1 mM neocuproine, pH 8.0) with 2.5% SDS and 20 mM S-methyl methanethiosulfonate (MMTS)

  • Acetone (pre-chilled to -20°C)

  • Labeling Buffer: HEN buffer with 1% SDS, 1 mM this compound, and 1 mM sodium ascorbate

  • Streptavidin-agarose beads

  • Wash buffers

  • Elution Buffer (e.g., buffer containing 20 mM HEPES, 100 mM NaCl, 1 mM EDTA, and 50 mM 2-mercaptoethanol)

Procedure:

  • Blocking: Block all free sulfhydryl groups in the protein lysate by incubating with the Blocking Buffer for 20 minutes at 50°C with frequent vortexing.

  • Acetone Precipitation: Remove excess MMTS by precipitating the proteins with cold acetone.

  • Selective Reduction and Labeling: Resuspend the protein pellet in Labeling Buffer. The ascorbate will selectively reduce S-nitrosothiols to free sulfhydryls, which are then immediately labeled by this compound. Incubate for 1 hour at room temperature.

  • Affinity Purification: Purify the biotinylated proteins using streptavidin-agarose beads.

  • Elution and Analysis: Elute the captured proteins and analyze by western blot or mass spectrometry.

Visualizing Experimental Workflows and Signaling Pathways

The choice of biotinylation reagent is often dictated by the specific biological question being addressed. Below are graphical representations of relevant experimental workflows and signaling pathways where sulfhydryl reactivity is critical.

experimental_workflow cluster_labeling Protein Labeling cluster_purification Affinity Purification cluster_analysis Downstream Analysis protein Protein with -SH groups reagent Sulfhydryl-Reactive Biotin Reagent (e.g., this compound) protein->reagent Reaction (pH 6.5-8.5) labeled_protein Biotinylated Protein reagent->labeled_protein streptavidin Streptavidin Beads labeled_protein->streptavidin Binding unbound Unbound Proteins labeled_protein->unbound bound_complex Streptavidin-Biotin Complex streptavidin->bound_complex elution Elution (Cleavable or Denaturing) bound_complex->elution analysis Mass Spectrometry or Western Blot elution->analysis

General workflow for sulfhydryl biotinylation and analysis.

biotin_switch start Protein with Free -SH and S-Nitrosylated (-SNO) Cysteines blocking 1. Block Free Thiols (MMTS) start->blocking blocked Blocked Protein (-S-CH3 and -SNO) blocking->blocked reduction_labeling 2. Selective Reduction of -SNO (Ascorbate) + Labeling with this compound blocked->reduction_labeling labeled Biotinylated Protein (at original -SNO sites) reduction_labeling->labeled purification 3. Streptavidin Affinity Purification labeled->purification analysis 4. Elution and Analysis (Western Blot / Mass Spec) purification->analysis

Workflow of the Biotin Switch Technique.

egfr_signaling EGF EGF EGFR EGFR EGF->EGFR dimer EGFR Dimerization & Autophosphorylation EGFR->dimer Ligand Binding downstream Downstream Signaling (e.g., Ras/ERK, PI3K/AKT) dimer->downstream Activation ROS ROS (H2O2) dimer->ROS Generates PTP Protein Tyrosine Phosphatase (PTP) (Active, -SH) PTP_ox PTP (Inactive, -SOH) PTP->PTP_ox PTP_ox->dimer Inhibition of dephosphorylation (Sustains Signaling) ROS->PTP Oxidizes Cysteine

Redox regulation of the EGFR signaling pathway.

Conclusion

This compound is a highly specific reagent for the biotinylation of sulfhydryl groups, offering the significant advantage of a cleavable disulfide bond. Its high selectivity is attributed to the pyridyl disulfide chemistry, which favors reaction with thiols under mild pH conditions. While maleimide and iodoacetyl-based reagents are also effective for sulfhydryl labeling, they carry a greater potential for off-target modifications, particularly at non-optimal pH. For experiments where absolute specificity is critical and the reversibility of the biotin tag is desired, such as in the biotin switch technique or for the gentle elution of protein complexes, this compound is an excellent choice. For all applications, it is recommended to perform appropriate control experiments and, where possible, utilize mass spectrometry to confirm the site(s) of biotinylation.

References

A Comparative Guide to the Efficiency of Reducing Agents for Biotin-HPDP Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reversible biotinylation of molecules using reagents like Biotin-HPDP is a cornerstone of many affinity-based purification and detection workflows. The efficiency of cleaving the disulfide bond within this compound to release the biotin moiety is critical for the successful recovery of target molecules. This guide provides an objective comparison of the performance of three commonly used reducing agents—Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and 2-Mercaptoethanol (β-ME)—in the cleavage of this compound. The information presented is supported by a synthesis of available experimental data and established biochemical principles.

Comparison of Reducing Agent Performance

The selection of a reducing agent for this compound cleavage depends on several factors, including the desired reaction kinetics, downstream application compatibility, and experimental conditions such as pH and temperature. The following table summarizes the key characteristics and performance parameters of DTT, TCEP, and 2-Mercaptoethanol.

FeatureDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)2-Mercaptoethanol (β-ME)
Mechanism Thiol-disulfide exchange (dithiol)Phosphine-based reductionThiol-disulfide exchange (monothiol)
Typical Working Concentration 5-50 mM[1][2]5-20 mM[1][3]50-100 mM[2]
Optimal pH Range >7[4]1.5 - 8.5[4][5][6]>7.5
Reaction Speed FastVery Fast (often complete in < 5 mins)[4]Slower
Stability Prone to air oxidation[6]Resistant to air oxidation, but less stable in phosphate buffers[4][5]Prone to air oxidation
Odor Faint sulfurous odorOdorless[4]Strong, unpleasant odor
Compatibility with Maleimides Interferes[6][7]Compatible[4][6]Interferes
Cleavage Efficiency HighVery High (near complete cleavage reported for similar reagents)Moderate to High (requires higher concentration)

Experimental Protocols

To quantitatively assess the efficiency of each reducing agent, a standardized experimental protocol is essential. Below is a detailed methodology for comparing the cleavage of this compound using a spectrophotometric assay.

Principle

The cleavage of the disulfide bond in this compound by a reducing agent releases pyridine-2-thione, which has a maximum absorbance at 343 nm.[1][3] The rate of increase in absorbance at this wavelength is directly proportional to the rate of this compound cleavage.

Materials
  • This compound

  • Dithiothreitol (DTT)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • 2-Mercaptoethanol (β-ME)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer

Procedure
  • Preparation of Reagents:

    • Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or DMF).

    • Prepare fresh 100 mM stock solutions of DTT, TCEP, and 2-Mercaptoethanol in PBS.

  • Reaction Setup:

    • In a quartz cuvette, add PBS to a final volume of 1 ml.

    • Add the this compound stock solution to the cuvette to achieve a final concentration of 50 µM. Mix well.

    • Place the cuvette in the spectrophotometer and record the baseline absorbance at 343 nm.

  • Initiation of Cleavage Reaction:

    • To initiate the reaction, add the reducing agent stock solution to the cuvette to achieve the desired final concentration (e.g., 10 mM).

    • Immediately start monitoring the absorbance at 343 nm over time (e.g., every 30 seconds for 30 minutes).

  • Data Analysis:

    • Calculate the concentration of released pyridine-2-thione at each time point using the Beer-Lambert law (ε of pyridine-2-thione at 343 nm is 8,080 M⁻¹cm⁻¹).[1]

    • Plot the concentration of pyridine-2-thione versus time to determine the initial reaction rate for each reducing agent.

    • Calculate the percentage of this compound cleavage at the end of the reaction by dividing the final concentration of pyridine-2-thione by the initial concentration of this compound.

Visualizing the Workflow and Mechanism

To better understand the processes involved, the following diagrams illustrate the this compound cleavage mechanism and the experimental workflow for comparing reducing agents.

Biotin_HPDP_Cleavage cluster_reactants Reactants cluster_products Products This compound This compound Cleaved_Biotin Cleaved Biotin (with free thiol) This compound->Cleaved_Biotin Cleavage Pyridine-2-thione Pyridine-2-thione (Abs @ 343 nm) This compound->Pyridine-2-thione Reducing_Agent Reducing Agent (e.g., DTT, TCEP, 2-ME) Oxidized_Agent Oxidized Reducing Agent Reducing_Agent->Oxidized_Agent is oxidized

Mechanism of this compound cleavage by a reducing agent.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare this compound and Reducing Agent Stocks B Mix this compound with Buffer A->B C Add Reducing Agent (DTT, TCEP, or 2-ME) B->C D Monitor Absorbance at 343 nm over time C->D E Calculate Reaction Rate and % Cleavage D->E F Compare Efficiencies E->F

Experimental workflow for comparing reducing agent efficiency.

Conclusion

The choice of reducing agent for this compound cleavage is a critical step that can significantly impact the outcome of an experiment.

  • TCEP is often the most efficient and versatile option, offering rapid and complete cleavage over a wide pH range with the added benefit of being odorless and compatible with downstream maleimide chemistry.

  • DTT is a highly effective and commonly used reducing agent, providing a reliable and cost-effective solution when maleimide compatibility is not a concern.

  • 2-Mercaptoethanol is a potent, budget-friendly choice, though it is less efficient than DTT and TCEP, requiring higher concentrations, and its strong odor necessitates proper ventilation.

By understanding the distinct characteristics of each reducing agent and employing a quantitative approach to assess their performance, researchers can optimize their protocols for efficient and reliable cleavage of this compound, leading to improved experimental results.

References

A Comparative Guide to Biotin-HPDP and its Alternatives for Thiol-Reactive Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective labeling and enrichment of proteins containing reactive cysteine residues is a cornerstone of modern proteomics. This guide provides an objective comparison of Biotin-HPDP, a widely used thiol-reactive biotinylation reagent, with its primary alternatives, offering a comprehensive overview of their applications, performance, and supporting experimental data.

Introduction to Thiol-Reactive Probes in Proteomics

The thiol group of cysteine residues is highly nucleophilic and plays a critical role in protein structure, function, and regulation. Its reactivity makes it a prime target for chemical probes designed to elucidate protein dynamics, identify post-translational modifications, and discover drug targets. Thiol-reactive probes are indispensable tools for these endeavors, enabling the selective biotinylation and subsequent enrichment of cysteine-containing proteins and peptides for mass spectrometry-based analysis.

This guide focuses on N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide (this compound) and compares it with other common classes of thiol-reactive probes, namely maleimides and iodoacetamides.

This compound: A Reversible Approach to Thiol Labeling

This compound is a thiol-reactive biotinylation reagent that contains a pyridyldithio group. This group reacts specifically with free sulfhydryl groups to form a disulfide bond, thereby attaching the biotin moiety to the protein. A key feature of this compound is the reversibility of this linkage. The disulfide bond can be cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), allowing for the release of the biotinylated protein from streptavidin affinity resins under mild conditions.[1][2] This characteristic is particularly advantageous for applications involving the study of reversible thiol modifications like S-nitrosylation and S-glutathionylation.[3]

Performance Comparison of Thiol-Reactive Probes

The choice of a thiol-reactive probe significantly impacts experimental outcomes. Key performance metrics include reactivity, selectivity, and the efficiency of enrichment. The following tables summarize the quantitative performance of this compound and its alternatives based on available data.

Probe Class Reactive Group Reaction pH Reaction Speed Cleavability Selectivity for Thiols
This compound Pyridyldithiol7.0 - 8.0[1]ModerateYes (with reducing agents)[1][2]High
Maleimides Maleimide6.5 - 7.5[4]Fast[5]No (irreversible thioether bond)High, but can react with amines at higher pH
Iodoacetamides Iodoacetyl7.0 - 8.5Slower than maleimides[5]No (irreversible thioether bond)High, but can have off-target reactions with other nucleophiles

Table 1: General Characteristics of Thiol-Reactive Probes. This table provides a high-level comparison of the key features of this compound, maleimides, and iodoacetamides.

Parameter This compound Maleimide-based Probes (e.g., Biotin-Maleimide) Iodoacetamide-based Probes (e.g., Biotin-IAM) Supporting Evidence
Typical Number of Identified Cysteine Sites >1,000 (in targeted studies)>1,500 (in global profiling)[6]>1,000 (in global profiling)Varies based on experimental design and sample complexity.
Enrichment Efficiency High, due to strong biotin-streptavidin interaction.High, due to strong biotin-streptavidin interaction.High, due to strong biotin-streptavidin interaction.The efficiency is primarily dependent on the biotin-streptavidin affinity.
Off-target Reactions Minimal under optimal pH conditions.Potential for reaction with lysine and histidine at pH > 8.0.[4]Can react with histidine, methionine, and N-terminal amino groups.[7][4][7]
Application in Redox Proteomics Ideal for studying reversible modifications due to its cleavable nature.[3]Used for irreversible labeling of free thiols.Commonly used for irreversible labeling of free thiols.[3]

Table 2: Quantitative Performance Comparison. This table summarizes key performance metrics for different classes of thiol-reactive probes. Data is compiled from various proteomics studies and should be considered in the context of the specific experimental setups.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for protein labeling using this compound and its alternatives.

Protocol 1: Labeling of Protein Thiols with this compound

This protocol is adapted from Thermo Fisher Scientific and Interchim technical resources.[1][2][4]

1. Reagent Preparation:

  • Prepare a 4 mM stock solution of this compound in a suitable organic solvent like DMSO or DMF.[1] This solution can be stored at -20°C.
  • Prepare a reaction buffer (e.g., PBS, pH 7.2-8.0) free of any thiol-containing compounds.

2. Sample Preparation:

  • Dissolve the protein sample in the reaction buffer at a concentration of 1-10 mg/mL.
  • If necessary, reduce disulfide bonds by incubating the protein with 5-10 mM DTT or TCEP for 30-60 minutes at room temperature.
  • Crucially, remove the reducing agent before adding this compound. This can be achieved by dialysis or using a desalting column.

3. Biotinylation Reaction:

  • Add the this compound stock solution to the protein solution to achieve a final concentration typically in the range of 0.4-1 mM.[2] A 10-20 fold molar excess of the reagent over the protein is a common starting point.
  • Incubate the reaction mixture for 1-2 hours at room temperature or 1 hour at 37°C.[4] The reaction progress can be monitored by measuring the absorbance of the byproduct, pyridine-2-thione, at 343 nm.[1][2]

4. Removal of Excess Reagent:

  • Remove unreacted this compound by dialysis or using a desalting column.

5. Enrichment of Biotinylated Proteins:

  • Incubate the labeled protein sample with streptavidin-agarose beads to capture the biotinylated proteins.
  • Wash the beads extensively to remove non-specifically bound proteins.

6. Elution:

  • Elute the captured proteins by incubating the beads with a buffer containing a reducing agent (e.g., 50 mM DTT) to cleave the disulfide bond.[4]

Protocol 2: Labeling of Protein Thiols with Maleimide-based Probes

This protocol is a generalized procedure based on information from Lumiprobe and NET.[8][9]

1. Reagent Preparation:

  • Dissolve the maleimide-biotin reagent in DMSO or DMF to a concentration of 1-10 mg/mL.[8][9]
  • Prepare a degassed reaction buffer (e.g., PBS, pH 6.5-7.5).

2. Sample Preparation:

  • Dissolve the protein sample in the degassed reaction buffer at a concentration of 1-10 mg/mL.
  • To reduce disulfide bonds, add a 100-fold molar excess of TCEP and incubate for 20 minutes at room temperature.[8][9]

3. Biotinylation Reaction:

  • Add a 20-fold molar excess of the maleimide-biotin solution to the protein solution.[8][9]
  • Incubate the reaction overnight at 4°C or room temperature.

4. Purification:

  • Remove excess reagent and purify the labeled protein using gel filtration, HPLC, or dialysis.

Protocol 3: Labeling of Protein Thiols with Iodoacetamide-based Probes

This protocol is a general guide based on common proteomics practices.

1. Reagent Preparation:

  • Prepare a stock solution of the iodoacetamide-biotin reagent in a suitable solvent (e.g., DMSO).
  • Prepare a reaction buffer (e.g., Tris or HEPES, pH 7.5-8.5) and ensure it is protected from light.

2. Sample Preparation:

  • Dissolve the protein sample in the reaction buffer.
  • Reduce disulfide bonds with DTT or TCEP as described in the previous protocols, followed by removal of the reducing agent.

3. Biotinylation Reaction:

  • Add the iodoacetamide-biotin reagent to the protein solution in a 10-20 fold molar excess.
  • Incubate the reaction for 30-60 minutes at room temperature in the dark to prevent the formation of iodine.

4. Quenching and Purification:

  • Quench the reaction by adding a small molecule thiol such as DTT or 2-mercaptoethanol.
  • Purify the labeled protein using dialysis or gel filtration.

Visualizing the Workflow and Signaling Pathways

To better understand the experimental process and the context of these applications, the following diagrams illustrate a typical proteomics workflow using this compound and a conceptual signaling pathway involving redox-sensitive proteins.

Caption: Experimental workflow for proteomics using this compound.

Redox_Signaling_Pathway cluster_regulation Redox Regulation ROS Reactive Oxygen Species (ROS) Protein_SH Protein-SH (Reduced/Active) ROS->Protein_SH Oxidation Protein_SOH Protein-SOH (Sulfenic Acid) Protein_SH->Protein_SOH Downstream_Effector Downstream Effector Protein Protein_SOH->Downstream_Effector Signal Transduction Biological_Response Biological Response (e.g., Gene Expression) Downstream_Effector->Biological_Response Activation

Caption: A conceptual signaling pathway involving a redox-sensitive protein.

Conclusion

This compound remains a valuable tool in proteomics, particularly for the study of reversible cysteine modifications due to its cleavable disulfide linker. Its high specificity for thiols under controlled pH conditions makes it a reliable choice for many applications. However, for applications requiring irreversible labeling, maleimide and iodoacetamide-based probes offer robust alternatives, with maleimides generally exhibiting faster reaction kinetics. The choice of the optimal thiol-reactive probe will ultimately depend on the specific experimental goals, the nature of the protein sample, and the desired downstream analysis. Careful consideration of the comparative data and protocols presented in this guide will aid researchers in making an informed decision to achieve high-quality, reproducible results in their proteomics endeavors.

References

Evaluating the Impact of Biotin-HPDP Labeling on Protein Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specific and efficient labeling of proteins is a critical component of experimental success. The choice of a labeling reagent can significantly influence the outcome of an experiment by potentially altering the function of the protein of interest. This guide provides an objective comparison of Biotin-HPDP, a thiol-reactive biotinylation reagent, with other common labeling alternatives. We will delve into the mechanisms of action, potential impacts on protein function, and provide detailed experimental protocols and supporting data to aid in the selection of the most appropriate labeling strategy for your research needs.

Introduction to Protein Biotinylation

Protein biotinylation is the process of covalently attaching biotin to a protein, enabling its detection, purification, and study in various applications such as immunoassays, affinity chromatography, and protein-protein interaction analysis.[1] The extraordinarily strong and specific interaction between biotin and avidin or streptavidin is the foundation of this widely used technique.[1]

This compound: A Thiol-Reactive and Reversible Label

This compound (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide) is a membrane-permeable reagent that specifically targets sulfhydryl groups (-SH) on cysteine residues to form a disulfide bond.[2][3] This linkage is a key feature of this compound, as it is reversible through the use of reducing agents like dithiothreitol (DTT), allowing for the release of the biotin tag and the regeneration of the native protein.[2][3]

Mechanism of Action:

The pyridyldithio group of this compound reacts with a free sulfhydryl group on a protein, releasing pyridine-2-thione and forming a disulfide bond between the biotin linker and the protein.[2]

G cluster_reactants Reactants cluster_products Products Protein-SH Protein-SH Biotinylated_Protein Biotin-S-S-Protein Protein-SH->Biotinylated_Protein Reaction This compound This compound This compound->Biotinylated_Protein Pyridine-2-thione Pyridine-2-thione This compound->Pyridine-2-thione

Caption: Reaction of this compound with a protein sulfhydryl group.

Comparison of Biotinylation Reagents

The choice of biotinylation reagent is critical and depends on the available functional groups on the protein of interest and the potential for the label to interfere with its function.

FeatureThis compoundNHS-BiotinEnzymatic (BirA)
Target Group Sulfhydryls (Cysteine)Primary Amines (Lysine, N-terminus)Specific Peptide Tag (e.g., AviTag)
Reversibility Yes (with reducing agents)NoNo
Specificity High for free sulfhydrylsLower (lysine residues are often abundant)Very High (site-specific)
Potential for Functional Impact Can disrupt disulfide bonds or modify active site cysteinesCan block binding sites or alter protein conformationMinimal, as it targets a specific, engineered tag
Cell Permeability YesVaries (Sulfo-NHS esters are not)Requires genetic modification of the target protein

Data from Proteomic Studies:

While direct quantitative comparisons of the impact of different biotinylation reagents on the function of a single protein are limited in the literature, proteomic studies provide valuable insights. A study comparing different enrichment strategies for biotinylated proteins highlighted that the choice of reagent and enrichment method significantly affects the number of identified proteins and the specificity of the results.[4] Another study emphasized that biotinylation can affect the efficiency of tryptic digestion, which is a crucial step in many proteomic workflows.[5] This suggests that the position and nature of the biotin label can have downstream analytical consequences.

Experimental Protocols

Biotin Switch Assay for Detection of S-Nitrosylated Proteins

The Biotin Switch Technique (BST) is a primary application for this compound, used to identify and quantify S-nitrosylated cysteine residues in proteins.[6][7][8]

Workflow:

G Start Protein Sample (with S-nitrosylated and free thiols) Block Block free thiols (e.g., with MMTS) Start->Block Reduce Selectively reduce S-NO (with ascorbate) Block->Reduce Label Label nascent thiols (with this compound) Reduce->Label Purify Affinity purify biotinylated proteins (Streptavidin beads) Label->Purify Analyze Analyze by Western Blot or Mass Spectrometry Purify->Analyze

Caption: Workflow of the Biotin Switch Technique.

Protocol:

  • Sample Preparation: Lyse cells or tissues in a suitable buffer containing protease inhibitors.

  • Blocking Free Thiols: Add 4 volumes of blocking buffer (250 mM HEPES-NaOH, pH 7.7, 1 mM EDTA, 0.1 mM neocuproine, 2.5% SDS) containing 20 mM S-methyl methanethiosulfonate (MMTS) to the protein sample. Incubate at 50°C for 20 minutes with frequent vortexing.

  • Protein Precipitation: Precipitate the proteins by adding 3 volumes of ice-cold acetone. Incubate at -20°C for 20 minutes. Centrifuge to pellet the proteins and wash the pellet with 70% acetone.

  • Reduction and Labeling: Resuspend the protein pellet in HENS buffer (HEN buffer with 1% SDS). Add 1/3 volume of labeling solution (this compound in DMF) and 1/50 volume of ascorbate solution. Incubate for 1 hour at 25°C.

  • Purification of Biotinylated Proteins: Remove excess this compound by acetone precipitation. Resuspend the pellet and incubate with streptavidin-agarose beads for 1 hour at room temperature to capture the biotinylated proteins.

  • Elution and Analysis: Wash the beads extensively. Elute the bound proteins using a buffer containing a reducing agent (e.g., 20 mM HEPES, 100 mM NaCl, 1 mM EDTA, 100 mM 2-mercaptoethanol). Analyze the eluted proteins by Western blot or mass spectrometry.[7][9]

Western Blot Analysis of Biotinylated Proteins

Protocol:

  • SDS-PAGE: Separate the biotinylated protein samples on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.

  • Primary Antibody/Streptavidin-HRP Incubation:

    • For detection with anti-biotin antibody: Incubate the membrane with an HRP-conjugated anti-biotin antibody diluted in blocking buffer for 1 hour at room temperature.

    • For detection with streptavidin-HRP: Incubate the membrane with HRP-conjugated streptavidin diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

Evaluating Protein-Protein Interactions using Surface Plasmon Resonance (SPR)

SPR can be used to quantitatively assess the impact of biotinylation on protein-protein interactions.

Experimental Workflow:

G Immobilize Immobilize Streptavidin on Sensor Chip Capture Capture Biotinylated Protein Immobilize->Capture Inject Inject Analyte Protein (Binding Partner) Capture->Inject Measure Measure Association and Dissociation Rates Inject->Measure Analyze Determine Kinetic Constants (ka, kd, KD) Measure->Analyze

Caption: SPR workflow for analyzing biotinylated protein interactions.

Protocol:

  • Chip Preparation: Immobilize streptavidin on a sensor chip surface.

  • Ligand Capture: Inject the biotinylated protein over the streptavidin surface to allow for its capture.

  • Analyte Injection: Inject the binding partner (analyte) at various concentrations over the captured ligand surface.

  • Data Acquisition: Monitor the association and dissociation phases in real-time.

  • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). Compare these values to those obtained with the unlabeled protein to assess the impact of biotinylation.

Conclusion and Recommendations

The choice of a biotinylation reagent should be carefully considered based on the specific protein and the intended application.

  • This compound is an excellent choice for labeling cysteine residues, particularly when reversibility is desired, as in the case of the Biotin Switch Technique for studying S-nitrosylation. However, researchers should be mindful of the potential for disrupting essential disulfide bonds or modifying active site cysteines.

  • NHS-biotin reagents are a common choice for labeling primary amines, but the abundance of lysine residues on the surface of most proteins can lead to heterogeneous labeling and potential interference with protein function.

  • Enzymatic biotinylation using the BirA ligase offers the highest specificity and is the least likely to impact protein function, but it requires genetic modification of the target protein to include a recognition tag.

It is strongly recommended to perform functional assays, such as enzyme kinetics or binding studies, to empirically determine the impact of any labeling method on the specific protein of interest. This ensures the biological relevance of the experimental results.

References

Safety Operating Guide

Proper Disposal Procedures for Biotin-HPDP: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide), a sulfhydryl-reactive biotinylation reagent. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Chemical and Physical Properties

This compound is a solid, water-insoluble reagent that requires dissolution in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before use in aqueous solutions.[1][2] Below is a summary of its key chemical properties.

PropertyValue
CAS Number 129179-83-5[1][3][4][5][6]
Molecular Formula C₂₄H₃₇N₅O₃S₃[4][5][6]
Molecular Weight 539.8 g/mol [4][6]
Appearance Solid / Powder[1][6]
Solubility Soluble in DMSO (≥101.4 mg/ml) and DMF (20 mg/ml).[1][4]
Storage Temperature Recommended long-term storage at +4°C or -20°C.[6][7][8][9]
Health Hazard Information

This compound is classified as hazardous. It is harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[5] It may also cause respiratory irritation.[5]

Personal Protective Equipment (PPE)

When handling this compound, it is essential to use appropriate personal protective equipment to minimize exposure risks.

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety goggles to protect against splashes.

  • Lab Coat: A lab coat should be worn to protect skin and clothing.

  • Ventilation: All handling should be conducted in a chemical fume hood to avoid inhalation of dust or vapors.[5]

Step-by-Step Disposal Protocol

The proper disposal of this compound, both in its solid form and in solution, must be carried out in accordance with local, state, and federal regulations. The following steps provide a general guideline for its safe disposal.

1. Waste Collection:

  • Collect all waste containing this compound, including unused reagent, contaminated consumables (e.g., pipette tips, tubes), and solutions, in a designated and clearly labeled hazardous waste container.

  • The container should be tightly sealed to prevent leaks or spills.

2. Inactivation of Solutions (Recommended):

  • For solutions containing this compound, consider treating the waste to cleave the disulfide bond, which can reduce its reactivity. This can be achieved by adding a reducing agent such as Dithiothreitol (DTT). However, the resulting mixture is still considered chemical waste.

3. Solid Waste Handling:

  • If dealing with solid this compound powder, avoid creating dust.

  • For spills, mix the powder with an inert absorbent material like sand or vermiculite before sweeping it into the hazardous waste container.[5]

4. Labeling and Storage of Waste:

  • Clearly label the waste container with "Hazardous Waste" and "this compound." Include the date of accumulation.

  • Store the sealed waste container in a designated, secure area away from incompatible materials, such as oxidizing agents.[5]

5. Final Disposal:

  • Arrange for the disposal of the hazardous waste through a licensed disposal company.[5]

  • Do not dispose of this compound down the drain or in regular trash.[5][10] This is crucial to prevent environmental contamination.

Experimental Protocols Cited

While this document focuses on disposal, the handling of this compound is often in the context of biotinylation experiments. A typical experimental workflow involves:

  • Reagent Preparation: Dissolving this compound in an appropriate organic solvent (e.g., DMSO or DMF) to create a stock solution.[2][8][11]

  • Sample Preparation: Ensuring the protein or molecule to be labeled has free sulfhydryl groups. This may involve the use of a reducing agent, which must then be removed before adding the this compound.

  • Biotinylation Reaction: Mixing the prepared sample with the this compound solution and incubating for a specified time to allow the reaction to occur.[2]

  • Removal of Excess Reagent: Using methods like dialysis or desalting columns to remove any unreacted this compound.[2]

All materials used in these steps that come into contact with this compound should be considered contaminated and disposed of as hazardous waste.

This compound Disposal Workflow

G cluster_key Workflow Key A Step 1: Identify Waste (Solid, Solution, Contaminated Labware) B Step 2: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Step 3: Segregate Waste (Collect in a labeled, sealed container) B->C E Step 5: Store Waste Securely (Designated hazardous waste area) C->E D Step 4: Handle Spills Appropriately (Use inert absorbent for solids) D->C If spill occurs F Step 6: Arrange for Professional Disposal (Contact licensed waste management company) E->F G Do NOT dispose in regular trash or drain Key1 Process Step Key2 Critical Warning

References

Safeguarding Your Research: A Guide to Handling Biotin-HPDP

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Biotin-HPDP. This guide provides immediate, procedural, and step-by-step guidance to ensure laboratory safety and build confidence in handling this valuable biotinylation reagent.

This compound (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide) is a membrane-permeable and reversible biotinylating reagent. It is widely used to label proteins and other molecules containing free sulfhydryl groups.[1][2] While an invaluable tool in research, proper personal protective equipment (PPE) and handling procedures are paramount to ensure the safety of laboratory personnel.

Hazard Identification and Personal Protective Equipment

According to safety data sheets, this compound is classified with several hazards that necessitate specific safety precautions.[3] One safety data sheet indicates it is not a hazardous substance; however, when conflicting information exists, it is best practice to adhere to the more cautious recommendations.[4]

Hazard Summary Table

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Source: BroadPharm Safety Data Sheet[3]

To mitigate these risks, the following personal protective equipment is essential when handling this compound.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecific RecommendationRationale
Eye and Face Protection Safety goggles with side shields or a face shield.Protects against splashes of the powder or solutions, which can cause serious eye irritation.[3][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin irritation from direct contact.[3][6]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.[6]
Respiratory Protection Use in a chemical fume hood.Minimizes inhalation of the powder, which can cause respiratory irritation.[3]

Experimental Workflow for Handling this compound

The following diagram outlines the standard operational procedure for safely handling and using this compound in a laboratory setting.

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Chemical Fume Hood prep_ppe->prep_hood prep_dissolve Dissolve this compound in an Organic Solvent (e.g., DMSO or DMF) prep_hood->prep_dissolve reaction_add Add this compound Solution to Protein Sample prep_dissolve->reaction_add reaction_incubate Incubate at Room Temperature reaction_add->reaction_incubate cleanup_quench Quench Reaction and Remove Excess Reagent reaction_incubate->cleanup_quench cleanup_dispose Dispose of Waste According to Institutional Guidelines cleanup_quench->cleanup_dispose cleanup_decontaminate Decontaminate Work Surfaces cleanup_dispose->cleanup_decontaminate cleanup_remove_ppe Doff PPE cleanup_decontaminate->cleanup_remove_ppe

Caption: Workflow for the safe handling of this compound.

Detailed Experimental Protocol: The Biotin Switch Technique

This compound is a key reagent in the "biotin switch" technique, which is used to identify and purify S-nitrosylated proteins.[1] The following is a generalized protocol for this application.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Protein sample

  • Blocking buffer (e.g., HEN buffer: 250 mM HEPES, 1 mM EDTA, 0.1 mM neocuproine, pH 7.7)

  • Ascorbate solution

  • Streptavidin-agarose beads

  • Wash buffer

  • Elution buffer with a reducing agent (e.g., DTT)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO or DMF to create a stock solution. For example, a 4mM stock solution can be prepared by dissolving 2.2 mg of this compound in 1 mL of solvent.[7] Gentle warming and vortexing may be necessary for complete dissolution.[7]

  • Protein Preparation: Prepare your protein sample in a suitable buffer. It is crucial that the buffer is free of thiols and disulfide-reducing agents.[2]

  • Blocking Free Thiols: Block any free sulfhydryl groups in the protein sample to prevent non-specific labeling.

  • Reduction of S-Nitrosothiols: Selectively reduce the S-nitrosothiols to free thiols using an ascorbate solution.

  • Biotinylation: Add the this compound stock solution to the protein sample to label the newly formed free thiols. Incubate the reaction for a specified time, typically at room temperature.[7]

  • Purification of Biotinylated Proteins: Remove excess this compound, often by precipitation with cold acetone.[8] Then, use streptavidin-agarose beads to capture the biotinylated proteins.[8]

  • Washing: Wash the beads multiple times with a wash buffer to remove non-specifically bound proteins.[8]

  • Elution: Elute the captured proteins from the beads by incubating with an elution buffer containing a reducing agent like dithiothreitol (DTT).[2][8] This cleaves the disulfide bond in this compound, releasing the protein from the biotin tag.

Disposal Plan

All materials contaminated with this compound, including pipette tips, tubes, and unused reagent, should be disposed of as chemical waste.[3] Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's environmental health and safety department for specific guidance.

Logical Relationship: The Biotin Switch Technique

The diagram below illustrates the logical steps and the chemical transformation occurring during the biotin switch technique.

G cluster_process Biotin Switch Technique start Protein with S-Nitrosylated Cysteine (SNO) and Free Thiols (SH) block Block Free Thiols (SH) start->block reduce Selectively Reduce SNO to SH with Ascorbate block->reduce biotinylate Label Newly Formed SH with this compound reduce->biotinylate capture Capture Biotinylated Protein with Streptavidin biotinylate->capture elute Elute Protein by Cleaving Disulfide Bond with DTT capture->elute end Isolated Protein (Originally S-Nitrosylated) elute->end

Caption: Logical flow of the biotin switch technique.

References

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